molecular formula C16H32O B131148 2-HEXADECANONE CAS No. 18787-63-8

2-HEXADECANONE

Cat. No.: B131148
CAS No.: 18787-63-8
M. Wt: 240.42 g/mol
InChI Key: XCXKZBWAKKPFCJ-UHFFFAOYSA-N
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Description

2-Hexadecanone (Methyl tetradecyl ketone) is a long chain aliphatic ketone. It has been identified as one of the air borne volatile electroantennographic active compound released from the Hoplia equina females (scarab beetle). The analysis was obtained by gas chromatographic analysis.>This compound is reported to inhibit the fatty acid synthetase activity of Holtzman male rat liver. It is reported to reduce the serum cholesterol levels significantly without altering serum triglyceride levels in rats. It is reported as lipophilic compound, found in femoral secretions of male Schreiber′ s green lizards, Lacerta schreiberi.>, also known as 3-hexadecanone, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP). is a fruity tasting compound that can be found in alcoholic beverages and fats and oils. This makes a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexadecan-2-one
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InChI

InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXKZBWAKKPFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10172101
Record name Hexadecan-2-one
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Molecular Weight

240.42 g/mol
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Physical Description

Solid
Record name 2-Hexadecanone
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Boiling Point

317.00 to 318.00 °C. @ 760.00 mm Hg
Record name 2-Hexadecanone
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CAS No.

18787-63-8
Record name 2-Hexadecanone
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Record name HEXADECAN-2-ONE
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Record name 2-Hexadecanone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

43 - 43.5 °C
Record name 2-Hexadecanone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Physicochemical Properties of 2-Hexadecanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hexadecanone (CAS No. 18787-63-8), a long-chain aliphatic ketone. Also known as methyl tetradecyl ketone, this compound is of interest in various research and development fields, including its potential as an anticholesteremic agent and its presence as a volatile constituent in natural products.[1] This document compiles essential quantitative data, details standardized experimental protocols for property determination, and presents a logical workflow for chemical characterization, intended for use in research, drug development, and quality control settings.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various reputable chemical databases and literature sources.

PropertyValueSource(s)
Molecular Formula C₁₆H₃₂O[1][2]
Molecular Weight 240.42 g/mol [1][2]
CAS Number 18787-63-8[1][2]
Physical State Solid at 25°C[2]
Appearance White to off-white solid[1]
Odor Fruity[1][3]
Melting Point 43 - 45 °C[1][4][5]
Boiling Point 317 - 318 °C (at 760 mm Hg) 138 - 140 °C (at 2 mm Hg)[1][2][3][4][6]
Density (estimate) 0.8292 g/cm³[1]
Water Solubility 0.1497 mg/L at 25°C (estimated)[3][6]
Solubility in Organics Soluble in alcohol; Slightly soluble in chloroform and methanol.[1][3]
Vapor Pressure (estimate) 0.000362 mmHg at 25°C[3]
Flash Point > 112.78 °C (> 230 °F)[1][3]
Log P (octanol/water) 6.582 (estimated)[1][3][6]
Refractive Index (estimate) 1.4448[1]
Kovats Retention Index Standard non-polar: 1770 - 1805[2]

Experimental Protocols

The determination of the physicochemical properties listed above is guided by internationally recognized and standardized methods, such as those published by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. Adherence to these guidelines ensures data quality, reproducibility, and comparability across different laboratories.

Melting Point/Melting Range (OECD 102 / ASTM E324)

The melting point is a fundamental property for the characterization and purity assessment of a crystalline solid like this compound.

  • Principle : This test determines the temperature range over which a substance transitions from a solid to a liquid state at atmospheric pressure.[6][7] For pure substances, this transition occurs over a very narrow range.

  • Apparatus : Common methods include the capillary tube method (in a liquid bath or metal block) and thermal analysis techniques like Differential Scanning Calorimetry (DSC).[2][5]

  • Methodology (Capillary Method) :

    • A small, finely powdered sample of this compound is packed into a capillary tube sealed at one end.[8]

    • The tube is placed in a heating apparatus alongside a calibrated thermometer.

    • The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The "initial melting point" is recorded as the temperature at which the first drop of liquid appears.

    • The "final melting point" is the temperature at which the last solid particle disappears. The range between these two points is the melting range.[8]

  • Methodology (DSC as per ASTM E794) :

    • A small, weighed sample (1-15 mg) is placed in a hermetically sealed pan.[9][10]

    • The sample and a reference pan are subjected to a controlled temperature program (heating at a constant rate).

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • The melting point is determined from the resulting endothermic peak in the heat flow curve.[9]

Boiling Point (OECD 103)

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is often determined under reduced pressure to prevent decomposition.

  • Principle : The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][11][12]

  • Apparatus : Methods include ebulliometers, dynamic methods (measuring vapor pressure as a function of temperature), and the Siwoloboff method for small quantities.[11]

  • Methodology (Siwoloboff Method - Micro-Boiling Point) :

    • A small amount of the sample is placed in a test tube.

    • A capillary tube, sealed at the top end, is inverted and placed into the liquid.

    • The assembly is attached to a thermometer and heated in a liquid bath (e.g., a Thiele tube).[13]

    • As the temperature rises, air trapped in the capillary tube escapes. When the boiling point is reached, a rapid and continuous stream of bubbles emerges from the capillary.[14]

    • The heat source is removed, and the bath is allowed to cool.

    • The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[13][14]

Water Solubility (OECD 105)

Given its long alkyl chain, this compound has very low water solubility. The Flask Method is appropriate for substances with solubility above 10⁻² g/L, while the Column Elution method is used for lower solubilities.[15]

  • Principle : This method determines the saturation mass concentration of a substance in water at a given temperature.[15][16]

  • Apparatus : A temperature-controlled shaker or stirrer, centrifuge, and an appropriate analytical instrument (e.g., Gas Chromatography with Mass Spectrometry, GC-MS) for concentration measurement.

  • Methodology (Flask Method) :

    • An excess amount of this compound is added to a flask containing purified water.

    • The mixture is agitated at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the required time.[15]

    • The solution is then allowed to stand, and the undissolved solid is separated from the aqueous phase, typically by centrifugation.

    • The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

    • The process is repeated until at least three consecutive measurements show concentrations with no significant trend.

Flash Point (ASTM D93)

The flash point is a critical safety parameter, indicating the lowest temperature at which a substance's vapors can ignite.

  • Principle : A test specimen is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space until a flash is observed.[17]

  • Apparatus : A Pensky-Martens closed-cup tester is suitable for materials like this compound with flash points above 40 °C.[17]

  • Methodology (Pensky-Martens Closed-Cup) :

    • The sample is placed into the test cup of the apparatus.

    • The lid is secured, and the sample is heated and stirred at a specified rate.

    • At regular temperature intervals, the ignition source (a small flame) is dipped into the cup.

    • The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors of the sample to ignite.

Physicochemical Characterization Workflow

The following diagram illustrates a standardized workflow for the physicochemical characterization of a solid chemical substance such as this compound, referencing the key OECD and ASTM guidelines.

G Workflow for Physicochemical Characterization of this compound substance Test Substance: This compound (Solid) purity Purity & Identity (e.g., GC-MS, NMR) substance->purity phys_state Physical State & Appearance (Visual Inspection) substance->phys_state thermal_props Thermal Properties purity->thermal_props solubility_props Solubility Properties purity->solubility_props safety_props Safety Properties purity->safety_props chrom_props Chromatographic Properties purity->chrom_props phys_state->thermal_props phys_state->solubility_props phys_state->safety_props phys_state->chrom_props mp Melting Point (OECD 102 / ASTM E324) thermal_props->mp bp Boiling Point (OECD 103) thermal_props->bp ws Water Solubility (OECD 105) solubility_props->ws os Organic Solubility (Flask Method) solubility_props->os fp Flash Point (ASTM D93) safety_props->fp kri Kovats R.I. (GC Method) chrom_props->kri report Comprehensive Data Report mp->report bp->report ws->report os->report fp->report kri->report

Physicochemical characterization workflow.

References

An In-Depth Technical Guide to 2-Hexadecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecanone, a long-chain aliphatic ketone, is a molecule of significant interest across various scientific disciplines. It is found naturally as a volatile constituent in cooked meats and certain plant essential oils.[1] In the realm of biomedical research, it has garnered attention for its potential as an anticholesteremic agent, demonstrating the ability to reduce serum cholesterol levels.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, proposed synthesis and analytical methodologies, and its potential biological implications.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is crucial for research and development. The standard nomenclature for this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: hexadecan-2-one[3][4]

Beyond its systematic name, this compound is also known by several synonyms, which are frequently encountered in scientific literature and commercial listings.

Synonyms:

  • Methyl tetradecyl ketone[3]

  • Cetan-2-one

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₁₆H₃₂O[3][4]
Molecular Weight 240.42 g/mol [3]
CAS Number 18787-63-8[3][4]
Melting Point 43-45 °C[1]
Boiling Point 138-140 °C at 2 mmHg[1]
Physical State Solid[3]

Experimental Protocols

Proposed Synthesis of this compound

Conceptual Protocol using Wittig Reaction:

  • Preparation of the Phosphonium Ylide:

    • React 1-bromotetradecane with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to form tetradecyltriphenylphosphonium bromide.

    • Treat the resulting phosphonium salt with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) at a low temperature (e.g., 0 °C) to generate the corresponding phosphorus ylide.

  • Reaction with Acetaldehyde:

    • Add acetaldehyde to the ylide solution at low temperature and allow the mixture to slowly warm to room temperature. The ylide will act as a nucleophile, attacking the carbonyl carbon of acetaldehyde.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting intermediate alkene (1-pentadecene) would then need to be oxidized to form the methyl ketone. A common method is Wacker oxidation using a palladium catalyst.

    • Purify the final product, this compound, by column chromatography or distillation under reduced pressure.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is adapted from a method for the quantitative analysis of 2-pentadecanone, using this compound as an internal standard, and is suitable for the analysis of this compound in various matrices.[5]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME): [5]

  • Materials: 20 mL airtight glass vials with PTFE septa, SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS), heater-stirrer or water bath, internal standard (IS) solution (e.g., 2-heptadecanone in methanol, 10 µg/mL), sodium chloride (NaCl).

  • Procedure:

    • Transfer a known amount of the sample (e.g., 5 mL of a liquid or 1 g of a solid) into a 20 mL vial.

    • Add a precise volume of the internal standard solution.

    • Add approximately 1 g of NaCl to the vial to enhance the volatility of the analyte.

    • Immediately seal the vial.

    • Equilibrate the sample at 60°C for 15 minutes with gentle agitation.

    • Expose the pre-conditioned SPME fiber to the headspace for 30 minutes at 60°C.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan or selected ion monitoring (SIM) for quantitative analysis.

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • For quantitative analysis, construct a calibration curve by analyzing standard solutions of this compound with a constant concentration of the internal standard.

Signaling Pathways and Logical Relationships

Potential Mechanism of Hypocholesterolemic Action

Studies have indicated that this compound possesses hypocholesterolemic activity, significantly reducing serum cholesterol levels.[2] While the precise molecular mechanism has not been fully elucidated, a plausible hypothesis is the inhibition of a key enzyme in the cholesterol biosynthesis pathway, such as HMG-CoA reductase.

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol This compound This compound HMG-CoA_reductase_node HMG-CoA reductase This compound->HMG-CoA_reductase_node Potential Inhibition

Caption: Potential inhibition of HMG-CoA reductase by this compound in the cholesterol biosynthesis pathway.

Experimental Workflow for GC-MS Analysis

The analytical workflow for determining the concentration of this compound in a sample involves several distinct steps, from sample preparation to data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Extraction Headspace SPME Spiking->Extraction GC_Separation GC Separation Extraction->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Identification Compound Identification MS_Detection->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical Relationship in a Plausible Synthesis Route

The Wittig reaction provides a logical sequence of chemical transformations to synthesize a target ketone like this compound from smaller, readily available starting materials.

Wittig_Synthesis 1-Bromotetradecane 1-Bromotetradecane Phosphonium_Salt Tetradecyltriphenyl- phosphonium bromide 1-Bromotetradecane->Phosphonium_Salt Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium_Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., n-BuLi) Alkene 1-Pentadecene Ylide->Alkene + Acetaldehyde Acetaldehyde Acetaldehyde 2-Hexadecanone_Product This compound Alkene->2-Hexadecanone_Product Oxidation Oxidation Wacker Oxidation

Caption: A logical workflow for the synthesis of this compound via the Wittig reaction.

References

An In-depth Technical Guide to Methyl Tetradecyl Ketone (2-Hexadecanone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tetradecyl ketone, systematically known as 2-hexadecanone, is a long-chain aliphatic ketone with the chemical formula C₁₆H₃₂O. This document provides a comprehensive technical overview of its chemical structure, formula, and physicochemical properties. It details an experimental protocol for its synthesis via the oxidation of 2-hexadecanol and a standard method for its analysis using gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide explores the known biological roles of methyl tetradecyl ketone, including its function as a pheromone and its potential as an anticholesteremic agent. The information is presented to support research and development activities in various scientific disciplines.

Chemical Structure and Formula

Methyl tetradecyl ketone is a saturated ketone with a carbonyl group located at the second carbon position of a sixteen-carbon chain.

Chemical Formula: C₁₆H₃₂O[1][2][3][4][5][6][7]

IUPAC Name: Hexadecan-2-one[3][4]

Synonyms: Methyl tetradecyl ketone, this compound[3][4][5]

Molecular Weight: 240.42 g/mol [1][6]

CAS Number: 18787-63-8[3][7]

Structural Representation

The chemical structure of methyl tetradecyl ketone can be represented in various formats.

SMILES: CCCCCCCCCCCCCCC(C)=O[1][2][7]

InChI: InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h3-15H2,1-2H3[2]

A 2D representation of the chemical structure is provided below.

Caption: 2D structure of Methyl Tetradecyl Ketone.

Physicochemical Properties

A summary of the key physicochemical properties of methyl tetradecyl ketone is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₆H₃₂O[1][2][3][4][5][6][7]
Molecular Weight 240.42 g/mol [1][6]
Appearance White to off-white crystalline flakes[]
Melting Point 43-45 °C[7][9]
Boiling Point 138-140 °C at 2 mmHg[7][9]
Solubility Soluble in alcohol; Insoluble in water
CAS Number 18787-63-8[3][7]
IUPAC Name Hexadecan-2-one[3][4]

Experimental Protocols

Synthesis of Methyl Tetradecyl Ketone via Oxidation of 2-Hexadecanol

This protocol describes the synthesis of methyl tetradecyl ketone from its corresponding secondary alcohol, 2-hexadecanol, using pyridinium chlorochromate (PCC) as the oxidizing agent.[10][11][12][13][14]

Materials:

  • 2-Hexadecanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Celite® or silica gel

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend pyridinium chlorochromate (1.5 equivalents) and Celite® or silica gel in anhydrous dichloromethane.

  • To this stirred suspension, add a solution of 2-hexadecanol (1 equivalent) in anhydrous dichloromethane in one portion.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether.

  • Filter the mixture through a pad of silica gel to remove the chromium byproducts. Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl tetradecyl ketone.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

G cluster_synthesis Synthesis Workflow Start Start Prepare PCC suspension Suspend PCC and Celite® in anhydrous CH₂Cl₂ Start->Prepare PCC suspension Add 2-Hexadecanol Add 2-Hexadecanol solution in anhydrous CH₂Cl₂ Prepare PCC suspension->Add 2-Hexadecanol Reaction Stir at room temperature (Monitor by TLC) Add 2-Hexadecanol->Reaction Workup Dilute with diethyl ether, filter through silica gel Reaction->Workup Extraction Wash with NaHCO₃ (aq) and brine Workup->Extraction Drying and Concentration Dry over MgSO₄, concentrate in vacuo Extraction->Drying and Concentration Purification Column chromatography (if necessary) Drying and Concentration->Purification End End Purification->End

Caption: Workflow for the synthesis of methyl tetradecyl ketone.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of methyl tetradecyl ketone using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms or equivalent)

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Procedure:

  • Prepare a standard solution of methyl tetradecyl ketone in a suitable solvent (e.g., hexane or dichloromethane).

  • Inject a known volume of the sample into the GC-MS system.

  • Acquire the data according to the specified GC-MS conditions.

  • Identify methyl tetradecyl ketone by its characteristic retention time and mass spectrum, which includes the molecular ion peak (m/z 240.4) and specific fragmentation patterns.

Biological Roles and Significance

Methyl tetradecyl ketone has been identified in various biological contexts, playing roles as a semiochemical and exhibiting potential pharmacological activity.

Pheromonal Activity

Methyl tetradecyl ketone has been identified as a component of the sex pheromone in certain insect species, such as the scarab beetle Hoplia equina.[15] In some snake species, long-chain methyl ketones, including those of similar chain length to methyl tetradecyl ketone, have been found to act as nonvolatile sex pheromones, facilitating chemical communication for mating.[2][16]

Anticholesteremic Potential

Studies have indicated that this compound may act as an anticholesteremic agent, capable of significantly reducing serum cholesterol levels.[][15] This suggests a potential role in the modulation of cholesterol biosynthesis or metabolism. While the precise mechanism is not fully elucidated, it is hypothesized to involve the inhibition of key enzymes in the cholesterol synthesis pathway.

G cluster_bio Biological Functions of Methyl Tetradecyl Ketone cluster_phero Pheromonal Communication cluster_chol Potential Anticholesteremic Activity MTK Methyl Tetradecyl Ketone (this compound) Pheromone Release Released by Organism (e.g., Insect, Snake) MTK->Pheromone Release Inhibition Inhibition of Key Enzymes MTK->Inhibition Potential Therapeutic Effect Chemoreception Detected by Conspecific Pheromone Release->Chemoreception Chemical Signal Behavioral Response Elicits Behavioral Response (e.g., Mating) Chemoreception->Behavioral Response Cholesterol Biosynthesis Cholesterol Biosynthesis Pathway Reduced Cholesterol Reduced Serum Cholesterol Levels Cholesterol Biosynthesis->Reduced Cholesterol Leads to Inhibition->Cholesterol Biosynthesis

Caption: Biological roles of methyl tetradecyl ketone.

Conclusion

Methyl tetradecyl ketone is a well-characterized long-chain ketone with defined chemical and physical properties. Standard organic synthesis and analytical techniques are readily applicable to this compound. Its presence and function in biological systems as a pheromone and its potential as a cholesterol-lowering agent make it a molecule of interest for further research in chemical ecology, drug discovery, and metabolic studies. This guide provides a foundational resource for scientists and researchers working with or interested in methyl tetradecyl ketone.

References

2-Hexadecanone: A Comprehensive Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hexadecanone (C₁₆H₃₂O), also known as methyl tetradecyl ketone, is a long-chain aliphatic ketone.[1] It is a naturally occurring compound found across various biological kingdoms, from plants and insects to microorganisms.[1][2] This volatile organic compound plays significant roles in chemical communication, acting as a semiochemical in insects, and contributes to the aromatic profiles of various foods and essential oils.[1] This guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence of this compound

This compound has been identified in a diverse array of natural sources. Its presence is often associated with the volatile fractions of plants and as a semiochemical in insects.

Plant Kingdom

This compound is a constituent of the essential oils of several plant species. It contributes to the characteristic aroma of these plants. Notable plant sources include:

  • Hops (Humulus lupulus) : It has been identified as an airborne volatile compound from this plant.[1][2][3]

  • Aster scaber : This plant is another reported source of this compound.[2]

  • Xylopia aromatica : The leaf oil of this plant, found in Cuba, contains approximately 1.00% this compound.[4]

  • Rue Oil (Ruta graveolens) : Cuban rue oil has been found to contain 0.36% this compound.[4]

  • Cauliflower (Brassica oleracea var. botrytis) : The compound has been detected in cauliflower, although not quantified.[5]

Animal Kingdom

In the animal kingdom, this compound is primarily recognized for its role as a semiochemical, particularly in insects.

  • Hoplia equina (Scarab Beetle) : It is an electroantennographic active compound released by females of this species, suggesting a role in chemical signaling.[1]

Other Natural Sources

This compound has also been detected in:

  • Cooked Meats : It is a volatile constituent found in various cooked meats.[1]

  • Foods and Beverages : It has been detected in fats, oils, and alcoholic beverages.[5]

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly depending on the source and the specific part of the organism. The following table summarizes available quantitative data.

Biological SourcePart/TypeConcentration (% of oil)Reference
Xylopia aromaticaLeaf Oil1.00%[4]
Ruta graveolens (Rue)Oil0.36%[4]

Biosynthesis and Biological Role

While the specific biosynthetic pathway of this compound is not extensively detailed in the provided results, it is classified as a ketone and an oxygenated hydrocarbon. Ketones can be formed through various metabolic processes. In insects, such compounds are often involved in pheromonal communication, influencing behaviors such as mating and aggregation.[1] The interaction between insects and microorganisms can also modulate the production of volatile compounds like this compound, affecting insect behavior through olfactory cues.[6]

The logical flow of this compound's role as a semiochemical can be visualized as follows:

semiochemical_role cluster_emitter Emitting Organism (e.g., Insect) cluster_receiver Receiving Organism Biosynthesis Biosynthesis Release Release Biosynthesis->Release Storage Detection Detection Release->Detection Volatile Cue Signal_Transduction Signal Transduction Detection->Signal_Transduction Behavioral_Response Behavioral Response Signal_Transduction->Behavioral_Response

Fig. 1: Role of this compound as a Semiochemical.

Experimental Protocols for Analysis

The identification and quantification of this compound from natural sources typically involve chromatographic and spectrometric techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and commonly used method for analyzing volatile compounds like this compound.[7]

Sample Preparation and Extraction
  • Sample Collection : Collect the biological material of interest (e.g., plant leaves, insect glands).

  • Extraction :

    • For Essential Oils (e.g., from plants) : Hydrodistillation or steam distillation are common methods.

    • Solvent Extraction : For other matrices, a liquid-liquid extraction with a non-polar solvent like hexane can be performed.[7] An internal standard (e.g., 2-octadecanol) can be added to correct for extraction variability.[7]

    • Solid-Phase Microextraction (SPME) : A solvent-free technique suitable for headspace analysis of volatiles.

  • Concentration : The solvent from the extract is typically evaporated under a gentle stream of nitrogen.[7]

  • Reconstitution : The dried residue is reconstituted in a suitable solvent (e.g., 100 µL of hexane) for GC-MS analysis.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A typical GC-MS protocol for analyzing long-chain ketones is as follows:

  • Instrumentation : Agilent 8890 GC System coupled with an Agilent 5977B MSD or an equivalent system.[7]

  • Column : A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[7]

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.[7]

  • Injector :

    • Temperature: 250°C.[7]

    • Injection Volume: 1 µL in splitless mode.[7]

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2 minutes.[7]

    • Ramp: Increase to 280°C at a rate of 10°C/min.[7]

    • Final hold: Hold at 280°C for 5 minutes.[7]

  • Mass Spectrometer :

    • Ion Source Temperature: 230°C.[7]

    • Quadrupole Temperature: 150°C.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Acquisition Mode: Full scan to identify compounds and Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound.[7]

The following diagram illustrates a general workflow for the analysis of this compound.

analysis_workflow Sample_Collection 1. Sample Collection (e.g., Plant Material) Extraction 2. Extraction (e.g., Solvent Extraction) Sample_Collection->Extraction Concentration 3. Concentration (Nitrogen Evaporation) Extraction->Concentration Reconstitution 4. Reconstitution (in Hexane) Concentration->Reconstitution GC_MS_Analysis 5. GC-MS Analysis Reconstitution->GC_MS_Analysis Data_Processing 6. Data Processing (Identification & Quantification) GC_MS_Analysis->Data_Processing Final_Report 7. Final Report Data_Processing->Final_Report

Fig. 2: General Workflow for this compound Analysis.

Conclusion

This compound is a widely distributed natural product with significant roles in chemical ecology and as a flavor/aroma component. Its presence in various plants and insects highlights its importance in biological systems. Standard analytical techniques, particularly GC-MS, are well-suited for its identification and quantification from complex natural matrices. Further research into its biosynthesis and specific biological functions will continue to be an area of interest for chemists, biologists, and drug development professionals.

References

Unveiling the Potential of 2-Hexadecanone in Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecanone, a long-chain aliphatic ketone also known as methyl tetradecyl ketone, is an organic compound with the chemical formula C₁₆H₃₂O.[1][2] While it has been identified as a volatile component in some plants and cooked meats, its potential applications in scientific research are multifaceted and warrant deeper exploration.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities and its potential uses in various research fields, from microbial biochemistry to drug discovery. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate its application in a laboratory setting.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental for its application in research. These properties influence its solubility, stability, and distribution in biological systems.

PropertyValueReference
Chemical Formula C₁₆H₃₂O[1]
Molecular Weight 240.42 g/mol
Melting Point 43-45 °C
Boiling Point 138-140 °C at 2 mmHg
Appearance Solid
Synonyms Methyl tetradecyl ketone[1][2]

Potential Applications in Scientific Research

Bioremediation and Microbial Metabolism

This compound serves as a carbon and energy source for certain microorganisms, particularly under anaerobic conditions. This has significant implications for bioremediation research, specifically in the context of environments contaminated with hydrocarbon photooxidation products.

A key area of investigation has been its degradation by sulfate-reducing bacteria. Research has shown that microbial enrichment cultures from marine sediments can effectively degrade this compound. The proposed metabolic pathway involves an initial carboxylation step, a mechanism that has been observed in the anaerobic oxidation of other ketones.

This protocol is adapted from a study on the anaerobic degradation of this compound by a microbial enrichment culture.

1. Microcosm Preparation:

  • Use 60-ml serum bottles containing a mixture of coastal sediment and sterilized site water.

  • Enrich the site water with 3.7 mM ammonium chloride, 2 mM sodium thiosulfate, 14 mM morpholinepropanesulfonic acid (pH 7.2), and 1 mg/liter resazurin.

  • Homogenize the sediment and water under an N₂-H₂-CO₂ (85:10:5) atmosphere in an anaerobic chamber.

  • Add this compound (dissolved in dichloromethane to achieve a final concentration of 200 mg/liter) to the bottles and allow the solvent to evaporate.

  • Prepare killed controls by autoclaving the sediment-containing bottles.

  • Seal the bottles with Teflon-coated butyl rubber stoppers and incubate at 30°C in the dark.

2. Subculture and Growth:

  • Transfer a 3 ml aliquot of the microcosm to a serum bottle containing 27 ml of artificial seawater medium with 0.4 mM Na₂S·9H₂O and 200 mg/liter of this compound.

  • Incubate the bottles at 30°C in the dark on a reciprocal shaker.

3. Analysis of Degradation:

  • Separate the sediment and aqueous phase by decantation.

  • Extract the wet sediment with isopropanol-hexane (4:1, vol/vol) via sonication.

  • Extract the aqueous phase three times with chloroform.

  • Combine the extracts, dry with anhydrous Na₂SO₄, filter, and concentrate.

  • Acidify the remaining aqueous phase to pH 1 and extract three times with chloroform to isolate acidic metabolites.

  • Silylate the extracts using a mixture of pyridine and N,O-bistrimethylsilyl–trifluoroacetamide (3:1, vol/vol) at 50°C for 1 hour.

  • Analyze the silylated extracts by Gas Chromatography-Mass Spectrometry (GC-MS).

Anaerobic_Degradation_Workflow cluster_preparation Microcosm Preparation cluster_culture Subculturing cluster_analysis Sample Analysis prep1 Prepare Sediment & Enriched Water prep2 Add this compound prep1->prep2 prep3 Incubate Anaerobically prep2->prep3 sub1 Transfer to Artificial Seawater Medium prep3->sub1 Inoculation sub2 Incubate with Shaking sub1->sub2 ana1 Sample Extraction (Aqueous & Sediment) sub2->ana1 Sampling ana2 Derivatization (Silylation) ana1->ana2 ana3 GC-MS Analysis ana2->ana3 end Results ana3->end Data Interpretation NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events stimulus e.g., LPS, TNF-α receptor TLR4 / TNFR stimulus->receptor IKK IKK Complex receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc Release & Translocation gene_exp Pro-inflammatory Gene Expression NFkB_nuc->gene_exp Induction Hexadecanone This compound Hexadecanone->IKK Inhibition (Hypothesized)

References

An In-depth Technical Guide to the Safety and Handling of 2-Hexadecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Hexadecanone, a long-chain aliphatic ketone. The following sections detail its physical and chemical properties, toxicological profile, and recommended procedures for safe handling, storage, and emergency response. This document is intended to support laboratory safety protocols and risk assessments in a research and development environment.

Chemical and Physical Properties

This compound, also known as methyl tetradecyl ketone, is a solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Molecular Formula C16H32O[2][3][4]
Molecular Weight 240.42 g/mol [1][2][4]
CAS Number 18787-63-8[1][3][4]
EC Number 242-571-0[1][3][4]
Appearance Colorless crystalline solid / White to light yellow solid[4][5]
Melting Point 43-45 °C[1][4][6]
Boiling Point 138-140 °C at 2 mmHg (lit.) / 317-318 °C at 760 mmHg[1][2][6]
Flash Point 113 °C (closed cup) / ~112.78 °C[4][7]
Water Solubility Insoluble[7]
Storage Class 11 - Combustible Solids[1]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[4] Most available safety data sheets indicate a lack of specific data for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/eye irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[4] One source cites an unreported oral LD50 in mice of 1750 mg/kg.[7] Due to the limited data, this chemical should be handled with care, assuming it may be hazardous.

It is crucial to distinguish this compound from 2-Hexanone, a different chemical with established neurotoxic effects.[8][9]

Safe Handling and Storage

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:[1][4]

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: For operations that may generate dust, an N95 (US) or equivalent respirator is recommended.[1] In well-ventilated areas, respiratory protection may not be required.[4]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]

Handling Procedures
  • Handle in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation.[3][4]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Take precautionary measures against static discharge.[11]

  • Wash hands thoroughly after handling.[10]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[3]

  • Store away from incompatible materials.

A logical workflow for handling this compound safely is depicted in the following diagram:

G start Start Handling this compound assess_risk Assess Risks start->assess_risk ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risk->ppe handling Handle in Ventilated Area (e.g., Fume Hood) ppe->handling storage Store in a Cool, Dry, Well-Ventilated Area handling->storage spill Spill Occurs handling->spill If end End of Procedure storage->end cleanup Follow Spill Cleanup Protocol spill->cleanup waste Dispose of Waste Properly cleanup->waste waste->end

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3][4]

  • Skin Contact: Wash off with soap and plenty of water.[3][4]

  • Eye Contact: Flush eyes with water as a precaution.[3][4]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][4]

In all cases of exposure, seek medical attention if symptoms persist.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Carbon oxides may be formed during combustion.[3]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures
  • Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[3]

  • Environmental Precautions: Do not let the product enter drains.[3]

  • Containment and Cleaning: Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Experimental Protocols for Safety Assessment

Given the lack of specific toxicological data for this compound, standard OECD (Organisation for Economic Co-operation and Development) guidelines would be followed to assess its potential hazards. The following diagram illustrates a generalized experimental workflow for determining acute oral toxicity.

G start Start: Acute Oral Toxicity Test (OECD 423) dose_prep Prepare Dose Formulations of this compound start->dose_prep animal_selection Select Healthy Young Adult Rodents start->animal_selection dosing Administer Single Dose by Gavage dose_prep->dosing animal_selection->dosing observation Observe Animals for 14 Days (Clinical Signs, Mortality, Body Weight) dosing->observation necropsy Perform Gross Necropsy at End of Study observation->necropsy data_analysis Analyze Data to Determine LD50 Cut-off necropsy->data_analysis end End: Classify Substance and Report Findings data_analysis->end

Caption: Generalized Workflow for an Acute Oral Toxicity Study.

Disclaimer: This guide is intended for informational purposes only and does not constitute a comprehensive safety assessment. It is the responsibility of the user to conduct a thorough risk assessment for their specific use of this compound and to implement appropriate safety measures. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

High-Purity 2-Hexadecanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 2-hexadecanone, a long-chain aliphatic ketone with significant applications in biomedical research and electrochemical sensor development. This document details commercially available sources, key technical specifications, and established experimental methodologies for its use.

Commercial Availability and Specifications

High-purity this compound (also known as methyl tetradecyl ketone) is readily available from several reputable chemical suppliers. The compound is typically offered at a purity of 98% or higher, suitable for most research and development applications. Below is a summary of technical data from prominent commercial sources.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityPhysical FormMelting Point (°C)Boiling Point (°C)
Sigma-Aldrich (MilliporeSigma) 18787-63-8C₁₆H₃₂O240.42≥98%Solid43-45138-140 (at 2 mmHg)
Santa Cruz Biotechnology 18787-63-8C₁₆H₃₂O240.42Not specifiedSolid43-45138-140 (at 2 mmHg)
BOC Sciences 18787-63-8C₁₆H₃₂O240.43≥98%Solid43-45138-140 (at 2 mmHg)
ChemicalBook 18787-63-8C₁₆H₃₂O240.42≥98%Solid43-45138-140 (at 2 mmHg)

Applications in Research and Development

This compound has demonstrated utility in two primary areas of scientific research: as a hypocholesterolemic agent and as a critical component in the fabrication of amperometric biosensors.

Anticholesteremic Properties and Mechanism of Action

Studies have shown that this compound can significantly reduce serum cholesterol levels.[1] The proposed mechanism for this activity is the inhibition of fatty acid synthesis, a key pathway in cholesterol metabolism. By interfering with this process, this compound may limit the availability of precursors required for cholesterol production.

Below is a diagram illustrating the proposed mechanism of action:

Fatty_Acid_Synthesis_Inhibition This compound This compound Fatty_Acid_Synthase Fatty_Acid_Synthase This compound->Fatty_Acid_Synthase Inhibits Fatty_Acid_Synthesis Fatty_Acid_Synthesis Fatty_Acid_Synthase->Fatty_Acid_Synthesis Catalyzes Cholesterol_Precursors Cholesterol_Precursors Fatty_Acid_Synthesis->Cholesterol_Precursors Reduces production of Cholesterol_Synthesis Cholesterol_Synthesis Cholesterol_Precursors->Cholesterol_Synthesis Limits Reduced_Serum_Cholesterol Reduced_Serum_Cholesterol Cholesterol_Synthesis->Reduced_Serum_Cholesterol Leads to

Proposed mechanism of this compound's anticholesteremic effect.
Role in Amperometric Biosensors

This compound serves as a solid binding matrix in the preparation of carbon paste electrodes for amperometric biosensors.[2] Its lipophilic nature and solid-state at room temperature make it an effective binder for graphite powder, creating a stable and reproducible electrode surface. These electrodes can then be modified with enzymes and mediators for the detection of various analytes.

The following diagram outlines the general workflow for fabricating a this compound-based carbon paste electrode for use in a biosensor:

Biosensor_Fabrication_Workflow cluster_0 Electrode Paste Preparation cluster_1 Electrode Fabrication cluster_2 Biosensor Assembly Graphite_Powder Graphite_Powder Mixing Mixing Graphite_Powder->Mixing This compound This compound This compound->Mixing Carbon_Paste Carbon_Paste Mixing->Carbon_Paste Packing Packing Carbon_Paste->Packing Electrode_Body Electrode_Body Electrode_Body->Packing Bare_Electrode Bare_Electrode Packing->Bare_Electrode Surface_Modification Surface_Modification Bare_Electrode->Surface_Modification Enzyme_Mediator Enzyme_Mediator Enzyme_Mediator->Surface_Modification Functional_Biosensor Functional_Biosensor Surface_Modification->Functional_Biosensor

Workflow for this compound-based biosensor fabrication.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Evaluation of Hypocholesterolemic Activity in a Rat Model

This protocol is a summary of the methodology described by Wyrick et al. (1976).[1]

1. Animal Model and Acclimation:

  • Male Wistar rats (150-200 g) are used for the study.
  • Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2 °C) with ad libitum access to standard chow and water.
  • Acclimation period of at least one week is required before the start of the experiment.

2. Dosing and Administration:

  • This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
  • The suspension is administered orally via gavage at a predetermined dose (e.g., 100 mg/kg body weight) once daily for a specified duration (e.g., 14 days).
  • A control group receives the vehicle only.

3. Blood Sampling and Analysis:

  • At the end of the treatment period, animals are fasted overnight.
  • Blood samples are collected via cardiac puncture under anesthesia.
  • Serum is separated by centrifugation.
  • Serum total cholesterol and triglyceride levels are determined using commercially available enzymatic kits.

4. Data Analysis:

  • Results are expressed as mean ± standard deviation.
  • Statistical significance between the treated and control groups is determined using a Student's t-test or ANOVA.

Protocol 2: Preparation of a this compound-Based Carbon Paste Electrode

This protocol provides a general procedure for the fabrication of a carbon paste electrode using this compound as a binder.

1. Materials and Reagents:

  • High-purity graphite powder
  • High-purity this compound
  • Mortar and pestle
  • Electrode body (e.g., a glass tube with a copper wire for electrical contact)
  • Heating plate or water bath

2. Preparation of the Carbon Paste:

  • Weigh out graphite powder and this compound in a desired ratio (e.g., 70:30 w/w).
  • Gently heat the this compound until it melts (melting point is 43-45 °C).
  • In a mortar, gradually add the graphite powder to the molten this compound.
  • Thoroughly mix and grind the components with the pestle until a homogenous, thick paste is formed.

3. Electrode Fabrication:

  • Pack a small amount of the prepared carbon paste into the tip of the electrode body, ensuring there are no air bubbles.
  • Smooth the surface of the electrode by rubbing it on a clean, smooth surface (e.g., weighing paper).
  • The bare carbon paste electrode is now ready for surface modification with enzymes and/or mediators for a specific biosensing application.

4. Electrode Surface Renewal:

  • The surface of the carbon paste electrode can be easily renewed by extruding a small amount of the old paste and polishing the new surface.

This technical guide provides a foundational understanding of high-purity this compound for its application in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to 2-HEXADECANONE (CAS: 18787-63-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hexadecanone (CAS: 18787-63-8), a long-chain aliphatic ketone. Also known as methyl tetradecyl ketone, this compound has garnered interest for its biological activities, including its potential as an anticholesteremic agent. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its biological significance with a focus on potential mechanisms of action. The information is presented to support further research and development applications.

Chemical and Physical Properties

This compound is a saturated ketone with the chemical formula C₁₆H₃₂O.[1][2][3][4][5] It is characterized by a 16-carbon chain with a carbonyl group at the second position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18787-63-8[1][2][3][4][5][6]
Molecular Formula C₁₆H₃₂O[1][2][3][4][5]
Molecular Weight 240.42 g/mol [5]
Appearance Colorless crystalline solid[6]
Melting Point 43-45 °C[6][7]
Boiling Point 138-140 °C at 2 mmHg[7]
Flash Point 113 °C (closed cup)[6]
Water Solubility Insoluble[8]
Solubility Soluble in alcohol[8]
Synonyms Methyl tetradecyl ketone, Hexadecan-2-one[2][3][9][10]

Synthesis of this compound

Two primary synthetic routes for this compound are presented here, based on established organic chemistry principles.

Grignard Reaction

This method involves the reaction of a Grignard reagent, methylmagnesium bromide, with pentadecanal.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 equivalents). Add a solution of methyl bromide (1.2 equivalents) in anhydrous diethyl ether dropwise to initiate the formation of methylmagnesium bromide.

  • Reaction with Aldehyde: Dissolve pentadecanal (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent at 0 °C.

  • Work-up: After the reaction is complete, quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 2-hexadecanol is then oxidized.

  • Oxidation: Dissolve the crude 2-hexadecanol in dichloromethane. Add pyridinium chlorochromate (PCC) (1.5 equivalents) and stir at room temperature until the alcohol is consumed (monitored by TLC).

  • Final Purification: Filter the reaction mixture through a pad of silica gel, eluting with diethyl ether. Evaporate the solvent to yield this compound. Purify further by recrystallization or column chromatography.

Diagram 1: Grignard Synthesis of this compound

G Pentadecanal Pentadecanal Intermediate Intermediate Alkoxide Pentadecanal->Intermediate + MeMgBr CH3MgBr (Grignard Reagent) MeMgBr->Intermediate + Hexadecanol 2-Hexadecanol Intermediate->Hexadecanol H3O+ Workup Hexadecanone This compound Hexadecanol->Hexadecanone Oxidation PCC PCC (Oxidizing Agent)

Grignard reaction followed by oxidation.
Oxidation of 2-Hexadecanol

This is a more direct method if the corresponding secondary alcohol is available.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hexadecanol (1.0 equivalent) in a suitable solvent such as acetone.

  • Oxidation: Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

  • Quenching: Quench the reaction by adding isopropanol until the solution turns green.

  • Extraction and Purification: Remove the acetone under reduced pressure. Extract the residue with diethyl ether. Wash the ether extract with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield this compound. Further purification can be achieved by column chromatography on silica gel.

Diagram 2: Oxidation of 2-Hexadecanol

G Hexadecanol 2-Hexadecanol Hexadecanone This compound Hexadecanol->Hexadecanone Oxidation JonesReagent Jones Reagent (CrO3/H2SO4)

Direct oxidation of the corresponding alcohol.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of this compound.

Experimental Protocol:

  • Instrumentation: Agilent 7890 GC with 5975C MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

Diagram 3: GC-MS Analysis Workflow

G Sample Sample containing This compound GC Gas Chromatography (Separation) Sample->GC Injection MS Mass Spectrometry (Detection/Identification) GC->MS Elution Data Data Analysis MS->Data Signal

Workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

Experimental Protocol:

  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: Acquire spectra with a standard pulse program. Expected signals include a singlet for the methyl group adjacent to the carbonyl, a triplet for the terminal methyl group of the long alkyl chain, and multiplets for the methylene groups.

  • ¹³C NMR: Acquire proton-decoupled spectra. Expected signals include a downfield signal for the carbonyl carbon, and distinct signals for the methyl and methylene carbons.

Biological Activity and Potential Applications

Anticholesteremic Activity

Studies have shown that this compound can significantly reduce serum cholesterol levels in rats without affecting triglyceride levels.[11] This suggests a potential role in the management of hypercholesterolemia.

Experimental Protocol for In Vivo Hypocholesterolemic Assay (Hypothetical):

  • Animal Model: Use male Sprague-Dawley rats.

  • Induction of Hypercholesterolemia: Feed the rats a high-cholesterol diet for 4 weeks to induce elevated serum cholesterol levels.

  • Treatment: Administer this compound orally at various doses (e.g., 10, 50, 100 mg/kg body weight) daily for a period of 4 weeks. A control group should receive the vehicle only.

  • Blood Collection and Analysis: Collect blood samples at baseline and at the end of the treatment period. Analyze serum for total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic kits.

  • Data Analysis: Compare the lipid profiles of the treatment groups with the control group to determine the dose-dependent effect of this compound.

Fatty Acid Synthase Inhibition

This compound has been reported to inhibit fatty acid synthase (FASN), a key enzyme in the de novo biosynthesis of fatty acids. This activity could be relevant in the context of metabolic diseases and oncology.

Diagram 4: Hypothesized Mechanism of Anticholesteremic Action

G cluster_pathway Cholesterol Biosynthesis Pathway cluster_regulation Regulation AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... SREBP SREBP-2 Cholesterol->SREBP Negative Feedback SREBP->HMGCoA Upregulates Hexadecanone This compound Hexadecanone->SREBP Potential Inhibition?

Hypothesized interaction with cholesterol biosynthesis.

The exact mechanism by which this compound lowers cholesterol is not fully elucidated. It may involve the inhibition of key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase, or it may modulate the activity of transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs) that control the expression of genes involved in lipid metabolism.[12][13][14][15]

Safety and Toxicology

The toxicological profile of this compound has not been extensively investigated.[6] Available safety data sheets indicate that it should be handled with care in a laboratory setting.[6]

Table 2: Summary of Safety Information

ParameterInformationSource
Acute Toxicity No data available[6]
Skin Corrosion/Irritation No data available[6]
Serious Eye Damage/Irritation No data available[6]
Carcinogenicity (IARC) Not identified as a carcinogen[6]
Handling Precautions Avoid dust formation. Provide appropriate exhaust ventilation. Wear protective equipment (eyeshields, gloves).[6]

Further studies are required to establish a comprehensive safety profile, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and reproductive toxicity.

Conclusion

This compound is a long-chain ketone with demonstrated biological activity, particularly in modulating cholesterol levels. This technical guide has provided a summary of its properties, synthesis, and analytical methods, as well as insights into its potential therapeutic applications. The provided experimental protocols and hypothesized mechanisms of action are intended to serve as a foundation for future research. Further investigation is warranted to fully understand its metabolic fate, precise molecular targets, and its potential as a therapeutic agent. The development of a complete toxicological profile is also a critical next step for any potential drug development program.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hexadecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-hexadecanone, a saturated methyl ketone. This compound, also known as methyl tetradecyl ketone, finds applications in various research and development areas, including its use as a fragrance component and its potential as a biomarker.[1] The following sections detail established chemical synthesis routes, presenting quantitative data for comparison and providing comprehensive experimental procedures.

Comparative Data of Synthesis Protocols

The selection of an appropriate synthetic route for this compound depends on factors such as desired yield, purity, reaction time, and available starting materials. The table below summarizes key quantitative data for two common and effective synthesis methods.

Synthesis RouteStarting MaterialKey Reagents/CatalystReaction TimeYield (%)Purity (%)Key AdvantagesKey Disadvantages
Wacker-Tsuji Oxidation 1-HexadecenePdCl₂, CuCl, O₂ in DMF/H₂O~24 hours65-75>95Good yield, high purity, readily available starting material.[2]Requires a precious metal catalyst; potential for chlorinated byproducts.[2]
Hydration of Terminal Alkyne 1-HexadecyneAu or Ru-based catalyst, AcidVariable (hours)HighHighTolerates a wide range of functional groups.[3]Requires synthesis of the terminal alkyne; potential for regioselectivity issues with internal alkynes.[4]

Experimental Protocols

Protocol 1: Wacker-Tsuji Oxidation of 1-Hexadecene

This protocol describes the palladium-catalyzed oxidation of the terminal alkene, 1-hexadecene, to the corresponding methyl ketone, this compound.[5][6] The Wacker-Tsuji oxidation is a reliable method for the synthesis of methyl ketones from terminal olefins.[7]

Materials:

  • 1-Hexadecene

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • Oxygen (O₂) balloon

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve palladium(II) chloride (0.1 mmol) and copper(I) chloride (1 mmol) in a mixture of DMF and water (e.g., 7:1 v/v, 10 mL).

  • Stir the mixture under an oxygen atmosphere (balloon) for 30 minutes to ensure the oxidation of Cu(I) to Cu(II).

  • Add 1-hexadecene (1 mmol) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for approximately 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane or diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to obtain pure this compound.

Protocol 2: Hydration of 1-Hexadecyne

This protocol outlines the conversion of a terminal alkyne, 1-hexadecyne, to this compound via a Markovnikov addition of water.[3][4] This method is particularly useful when the corresponding alkyne is readily available or easily synthesized. Various catalysts can be employed, with gold and ruthenium complexes showing high efficiency.[3]

Materials:

  • 1-Hexadecyne

  • Gold(I) catalyst (e.g., [(IPr)AuCl]/AgSbF₆) or a Ruthenium(II) catalyst

  • Solvent (e.g., Dioxane/Water or PEG-400)

  • Acid (e.g., p-toluenesulfonic acid) may be required depending on the catalyst system

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of 1-hexadecyne (1 mmol) in the chosen solvent system (e.g., 10 mL of dioxane/water 9:1), add the gold or ruthenium catalyst (typically 1-5 mol%).

  • If required, add an acid co-catalyst.

  • Stir the mixture at the recommended temperature for the specific catalyst (ranging from room temperature to elevated temperatures) until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent in vacuo.

  • The resulting crude product can be purified by flash column chromatography or distillation to yield pure this compound.

Visualized Workflow and Signaling Pathways

To illustrate the logical flow of the synthesis of this compound, the following diagrams are provided.

Synthesis_Workflow cluster_wacker Wacker-Tsuji Oxidation cluster_hydration Alkyne Hydration 1-Hexadecene 1-Hexadecene PdCl2_CuCl PdCl₂ / CuCl O₂, DMF/H₂O 1-Hexadecene->PdCl2_CuCl Oxidation 2-Hexadecanone_W This compound PdCl2_CuCl->2-Hexadecanone_W 1-Hexadecyne 1-Hexadecyne Catalyst Au or Ru Catalyst H₂O, Acid 1-Hexadecyne->Catalyst Hydration 2-Hexadecanone_H This compound Catalyst->2-Hexadecanone_H

Caption: General synthetic workflows for this compound.

Wacker_Mechanism Start Pd(II) Catalyst + 1-Hexadecene Pi_Complex π-Complex Formation Start->Pi_Complex Nucleophilic_Attack Nucleophilic Attack of H₂O Pi_Complex->Nucleophilic_Attack Beta_Hydride_Elimination β-Hydride Elimination Nucleophilic_Attack->Beta_Hydride_Elimination Enol_Intermediate Enol Intermediate Beta_Hydride_Elimination->Enol_Intermediate Pd0 Pd(0) Beta_Hydride_Elimination->Pd0 Tautomerization Tautomerization Enol_Intermediate->Tautomerization Product This compound Tautomerization->Product Reoxidation CuCl₂ / O₂ Reoxidation Pd0->Reoxidation Catalytic Cycle Reoxidation->Start Catalytic Cycle

Caption: Simplified Wacker-Tsuji oxidation mechanism.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-HEXADECANONE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the analysis of 2-hexadecanone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a long-chain methyl ketone that can be found in various biological systems and is of interest in diverse research fields, including microbiology and plant science. Accurate and reliable quantification is essential for understanding its biological significance. This application note details the methodology for sample preparation, GC-MS analysis, and data interpretation, including expected fragmentation patterns. The protocols provided are intended to serve as a foundational method that can be adapted for specific matrices and research questions.

Introduction

This compound (C₁₆H₃₂O), also known as methyl tetradecyl ketone, is a saturated ketone.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2] This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. This document outlines a standard protocol for the analysis of this compound, which can be applied in various research and development settings.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥98% purity)[1]

  • Internal Standard (IS): 2-Pentadecanone or other suitable non-interfering compound.

  • Solvents: Hexane, Dichloromethane, Methanol, Ethyl Acetate (GC or HPLC grade)

  • Drying Agent: Anhydrous sodium sulfate

  • Vials: 2 mL amber glass vials with PTFE-lined screw caps

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., 2-pentadecanone) at a concentration of 10 µg/mL in hexane.[2]

Sample Preparation

The following is a general protocol for the extraction of this compound from a liquid matrix. This may need to be adapted based on the specific sample type (e.g., microbial culture, plant extract, biological fluid).

  • Sample Collection: Collect a known volume or weight of the sample (e.g., 1 mL of liquid sample).

  • Internal Standard Spiking: Add a precise volume of the internal standard solution to the sample to achieve a final concentration within the calibration range.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of hexane to the sample in a glass tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (hexane) to a clean vial.

    • Repeat the extraction process with another 2 mL of hexane and combine the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL).

  • Transfer: Transfer the final extract to a 2 mL GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound. These may require optimization for your specific instrument.

GC Parameter Setting
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Parameter Setting
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation and Analysis

Identification of this compound

The identification of this compound is based on its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum from a spectral library such as the NIST/EPA/NIH Mass Spectral Library.[3]

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and specific fragmentation patterns.[3] The molecular weight of this compound is 240.42 g/mol .[1]

Table 1: Characteristic Mass Fragments of this compound

m/z Relative Intensity Possible Fragment Ion
58High[C₃H₆O]⁺ (McLafferty rearrangement)
43High[C₃H₇]⁺ or [CH₃CO]⁺
71Moderate[C₅H₁₁]⁺
59Moderate[C₃H₇O]⁺
240Low to absent[C₁₆H₃₂O]⁺ (Molecular Ion)

Note: Relative intensities are approximate and can vary between instruments.

The fragmentation of ketones is predictable. Alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and the McLafferty rearrangement are common fragmentation pathways.[4][5] For this compound, the McLafferty rearrangement results in a prominent peak at m/z 58. Alpha-cleavage can lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the this compound to the peak area of the internal standard against the concentration of the this compound standards. The concentration of this compound in the samples is then determined from this calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Drying Drying with Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration GC_Vial Transfer to GC Vial Concentration->GC_Vial Injection Injection into GC-MS GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Peak Integration Detection->Chromatogram Mass_Spectrum Mass Spectrum Analysis Chromatogram->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for this compound analysis by GC-MS.

Data_Analysis_Logic cluster_identification Qualitative Analysis cluster_quantification Quantitative Analysis cluster_input Input Data RT Retention Time Matching Identification Compound Identification: This compound RT->Identification MS Mass Spectrum Comparison (NIST Library) MS->Identification Peak_Area Peak Area Integration (Analyte and IS) Calibration Calibration Curve Generation Peak_Area->Calibration Concentration Concentration Calculation Calibration->Concentration Raw_Data Raw GC-MS Data Raw_Data->RT Raw_Data->MS Raw_Data->Peak_Area

Caption: Logical workflow for GC-MS data analysis of this compound.

References

Application Notes and Protocols: Interpreting the Mass Spectrum of 2-Hexadecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecanone, a 16-carbon methyl ketone, is a volatile organic compound found in various natural sources and is of interest in fields ranging from chemical ecology to food science and metabolomics. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a primary analytical technique for the identification and quantification of this compound. Understanding its mass spectrum is crucial for accurate interpretation of analytical data. This document provides a detailed guide to the mass spectrum of this compound, its fragmentation patterns, and a standard protocol for its analysis.

Data Presentation: Mass Spectral Data of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion (M+) peak is often of low abundance or absent. The most significant peaks are a result of specific fragmentation pathways, namely McLafferty rearrangement and alpha cleavage.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment Ion
58100[C3H6O]+• (Result of McLafferty Rearrangement)
43~78[CH3CO]+ (Acylium ion from alpha cleavage)
59~52[C3H7O]+
71~34[C4H7O]+

Note: Relative intensities can vary slightly depending on the instrument and analytical conditions.

Interpretation of the Mass Spectrum

The fragmentation of this compound under electron ionization follows predictable pathways for aliphatic ketones.

  • McLafferty Rearrangement: The most prominent feature of the this compound spectrum is the base peak at m/z 58. This ion is a result of a McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. The rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-carbon-γ-carbon bond. This process results in the formation of a neutral alkene (tridecene) and a charged enol radical cation with an m/z of 58.[1][2]

  • Alpha Cleavage: The second most intense peak at m/z 43 is due to alpha cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon of the long alkyl chain. This results in the formation of a stable acylium ion ([CH3CO]+) and a large alkyl radical.[2][3]

Experimental Protocols

This section outlines a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

This compound is a solid at room temperature.[4]

  • Dissolution: Accurately weigh a small amount of solid this compound (e.g., 1 mg).

  • Dissolve the solid in a volatile organic solvent suitable for GC-MS, such as hexane, ethyl acetate, or dichloromethane, to a final concentration of approximately 1 mg/mL.[5][6]

  • Ensure the sample is fully dissolved. If necessary, vortex the solution.

  • Transfer the solution to a 2 mL autosampler vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI).

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of long-chain ketones.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless or split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 300 °C at a rate of 10 °C/min.

    • Final hold: Hold at 300 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Analysis

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST) and the fragmentation pattern described in this document to confirm the identity of the compound.

Visualizations

Fragmentation_Pathway cluster_main This compound Molecular Ion cluster_mclafferty McLafferty Rearrangement cluster_alpha Alpha Cleavage C16H32O+ This compound Molecular Ion (m/z 240) McLafferty_Intermediate Intermediate C16H32O+->McLafferty_Intermediate γ-H transfer m/z_43 Acylium Ion [CH3CO]+ (m/z 43) C16H32O+->m/z_43 C-C bond cleavage C14H29_Radical Tetradecyl Radical (Neutral Loss) C16H32O+->C14H29_Radical m/z_58 Enol Radical Cation [C3H6O]+• (m/z 58 - Base Peak) McLafferty_Intermediate->m/z_58 Tridecene Tridecene (Neutral Loss) McLafferty_Intermediate->Tridecene

Caption: Fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Start Start: Solid this compound Dissolve Dissolve in Volatile Solvent Start->Dissolve Vial Transfer to Autosampler Vial Dissolve->Vial Inject Inject into GC-MS Vial->Inject Separate Chromatographic Separation (GC) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect TIC Analyze Total Ion Chromatogram (TIC) Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Identify Identify Fragments & Compare to Library Spectrum->Identify End End: Confirmed Identification Identify->End

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Hexadecanone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practical execution of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and analysis of 2-hexadecanone. This document includes detailed experimental protocols, quantitative data presentation, and a visual representation of the analytical workflow, designed to assist researchers in obtaining high-quality NMR data for long-chain aliphatic ketones.

Introduction

This compound, a 16-carbon methyl ketone, is a long-chain aliphatic compound of interest in various fields, including chemical synthesis, and as a component in certain natural products. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of the nuclei within a molecule. This document outlines the procedures for acquiring and interpreting both proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound.

Predicted Quantitative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous long-chain aliphatic compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
Protons (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃ (C1)~2.13Singlet (s)-3H
CH₂ (C3)~2.41Triplet (t)~7.52H
CH₂ (C4)~1.58Quintet (p)~7.52H
(CH₂)₁₁ (C5-C15)~1.25Broad Multiplet (m)-22H
CH₃ (C16)~0.88Triplet (t)~7.03H
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Carbon (Position)Chemical Shift (δ, ppm)
C1~29.8
C2~209.5
C3~43.9
C4~24.0
C5 - C13~29.4 - 29.7
C14~31.9
C15~22.7
C16~14.1

Experimental Protocols

This section details the necessary steps for sample preparation and the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation

Given that this compound is a waxy solid at room temperature, appropriate sample preparation is crucial for obtaining high-resolution NMR spectra.

Materials:

  • This compound (10-20 mg for ¹H NMR; 50-100 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃), high purity (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Vial and cap

  • Pasteur pipette and bulb

  • Small plug of glass wool or a syringe filter

Procedure:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Gently warm the vial in a water bath to ensure complete dissolution of the waxy solid.

  • Vortex or swirl the vial to create a homogenous solution.

  • Place a small, tight plug of glass wool into a Pasteur pipette or use a syringe filter.

  • Filter the solution directly into the NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and label it clearly.

II. ¹H NMR Spectroscopy Acquisition

Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments)

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width (SW): 16 ppm (-2 to 14 ppm)

  • Acquisition Time (AQ): ~4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 16-32 (adjust for desired signal-to-noise ratio)

  • Receiver Gain (RG): Auto-adjust

Data Processing:

  • Apply a Fourier Transform (FT) to the Free Induction Decay (FID).

  • Phase the spectrum manually to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis by setting the residual CDCl₃ solvent peak to 7.26 ppm.

  • Integrate all signals to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants of the signals.

III. ¹³C NMR Spectroscopy Acquisition

Instrument Parameters (100 MHz Spectrometer):

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments)

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width (SW): 240 ppm (-10 to 230 ppm)

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 5 seconds (to ensure quantitative data for all carbon types)

  • Number of Scans (NS): 1024 or more (depending on sample concentration)

  • Receiver Gain (RG): Auto-adjust

Data Processing:

  • Apply a Fourier Transform (FT) to the FID.

  • Phase the spectrum manually.

  • Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Identify and list the chemical shifts of all carbon signals.

Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis of this compound, from initial sample handling to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh this compound dissolve Dissolve in CDCl3 (with gentle warming) weigh->dissolve 10-100 mg filter Filter into NMR Tube dissolve->filter ~0.7 mL h1_nmr ¹H NMR Acquisition filter->h1_nmr c13_nmr ¹³C NMR Acquisition filter->c13_nmr ft_phase_cal Fourier Transform, Phasing & Calibration h1_nmr->ft_phase_cal c13_nmr->ft_phase_cal integration Integration (¹H) ft_phase_cal->integration peak_picking Peak Picking (¹³C) ft_phase_cal->peak_picking assign_signals Assign ¹H and ¹³C Signals integration->assign_signals peak_picking->assign_signals structure_confirm Confirm Structure of This compound assign_signals->structure_confirm

Caption: Workflow for the NMR analysis of this compound.

Application Notes and Protocols for 1H and 13C NMR of 2-Hexadecanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed information on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-hexadecanone. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This application note includes tabulated NMR data, a comprehensive experimental protocol for data acquisition, and a workflow diagram for the NMR analysis process.

Introduction

This compound, also known as methyl tetradecyl ketone, is a long-chain aliphatic ketone.[1][2] Its chemical formula is C₁₆H₃₂O.[3] Accurate structural characterization is crucial for its application in various research and development fields. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This note details the expected ¹H and ¹³C NMR chemical shifts and provides a standardized protocol for obtaining high-quality spectra.

Chemical Structure of this compound:

NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Chemical Shifts for this compound

AssignmentChemical Shift (ppm)MultiplicityIntegration
CH₃ (C1)~2.13Singlet (s)3H
CH₂ (C3)~2.41Triplet (t)2H
CH₂ (C4-C14)~1.25Multiplet (m)22H
CH₂ (C15)~1.58Quintet (quin)2H
CH₃ (C16)~0.88Triplet (t)3H

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Table 2: ¹³C NMR Chemical Shifts for this compound

AssignmentChemical Shift (ppm)
C=O (C2)~209.2
CH₃ (C1)~29.8
CH₂ (C3)~43.8
CH₂ (C4-C13)~29.4 - 29.7
CH₂ (C14)~31.9
CH₂ (C15)~22.7
CH₃ (C16)~14.1

Note: The signals for the central methylene carbons (C4-C13) often overlap, resulting in a complex signal cluster.

Experimental Protocol

This section outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

3.1 Materials and Equipment

  • This compound (solid)[1]

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes[4]

  • Pipettes or syringes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

3.2 Sample Preparation

  • Weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it into a clean, dry vial.[4]

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[4]

  • Gently vortex the mixture until the solid is completely dissolved.

  • Using a pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[4]

  • Cap the NMR tube securely.

3.3 NMR Spectrometer Setup and Data Acquisition

  • Insertion: Insert the NMR tube into the spinner turbine and adjust the depth using a gauge. Place the sample into the NMR magnet.[5]

  • Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step stabilizes the magnetic field.[4]

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which maximizes spectral resolution and line shape.[4]

  • Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure efficient signal detection.[4][5]

  • Acquisition Parameters (¹H NMR):

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

    • Spectral Width: ~16 ppm

    • Number of Scans: 8-16

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time: ~2-3 seconds

  • Acquisition Parameters (¹³C NMR):

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

    • Spectral Width: ~240 ppm

    • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)[6]

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: ~1-2 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or TMS (0 ppm).

    • Integrate the peaks in the ¹H spectrum.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for NMR data acquisition and the general signaling pathway of the NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh this compound B Dissolve in CDCl3 A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Tune & Match Probe E->F G Acquire FID F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Calibrate & Integrate I->J K Assign Peaks J->K NMR_Signaling cluster_magnet External Magnet (B₀) Nuclei Align Nuclei Align Nuclei Sample Nuclei RF RF Pulse RF->Nuclei Excitation Relax Relaxation Nuclei->Relax Perturbation FID FID Signal Relax->FID Emission Receiver Receiver Coil FID->Receiver

References

Application Notes and Protocols for the Quantification of 2-Hexadecanone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecanone is a long-chain methyl ketone that has been identified in various biological systems. Its role as a potential biomarker is of growing interest in several fields of research, including metabolic disorders and disease diagnostics. Accurate and precise quantification of this compound in complex biological matrices such as plasma, serum, and tissue is essential for elucidating its physiological and pathological significance.

This document provides detailed application notes and experimental protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely accessible analytical technique. The protocols described herein cover sample preparation, derivatization, and instrumental analysis.

Analytical Overview

The quantification of this compound in biological samples typically involves three key stages:

  • Sample Preparation: Extraction of this compound from the biological matrix and removal of interfering substances.

  • Derivatization: Chemical modification of this compound to enhance its volatility and improve its chromatographic and mass spectrometric properties.

  • GC-MS Analysis: Separation, detection, and quantification of the derivatized this compound.

The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to ensure the accuracy and precision of the quantification by correcting for variability during sample preparation and analysis. A suitable SIL-IS for this application would be a deuterated analog of this compound (e.g., this compound-d3) or a structurally similar ketone.

Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters for the GC-MS-based quantification of this compound in biological samples. These values are based on typical performance for similar long-chain ketones and may vary depending on the specific instrumentation and matrix.

ParameterExpected Value/RangeNotes
Limit of Detection (LOD) 0.5 - 10 ng/mLDetermined as a signal-to-noise ratio of 3.[1]
Limit of Quantification (LOQ) 1.5 - 30 ng/mLDetermined as a signal-to-noise ratio of 10.[1]
**Linearity (R²) **> 0.99Over a concentration range of 5 - 1000 ng/mL.
Recovery 85 - 115%Extraction efficiency from the biological matrix.
Precision (RSD%) < 15%Repeatability of measurements.
Accuracy 85 - 115%Closeness of measured value to the true value.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma or Serum

This protocol describes the extraction of this compound from plasma or serum using protein precipitation followed by liquid-liquid extraction (LLE).

Materials and Reagents:

  • Plasma or serum samples

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Methanol (LC-MS grade)

  • Hexane (GC grade)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing and Aliquoting: Thaw frozen plasma or serum samples on ice. Aliquot 100 µL of the sample into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to each sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 1 mL of a hexane:ethyl acetate (1:1, v/v) mixture to the supernatant. Vortex for 2 minutes and then centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Organic Phase Collection: Transfer the upper organic layer to a clean tube.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., hexane) for derivatization.

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes the derivatization of the extracted this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form an oxime derivative. This derivatization enhances the sensitivity of detection by GC-MS.

Materials and Reagents:

  • Reconstituted sample extract from Protocol 1

  • PFBHA solution (10 mg/mL in pyridine)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reagent Addition: To the reconstituted extract, add 50 µL of the PFBHA solution.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction of Derivative: Add 200 µL of hexane and 200 µL of ultrapure water. Vortex and centrifuge to separate the phases.

  • Sample Transfer: Transfer the upper hexane layer containing the PFBHA-oxime derivative to a GC vial with an insert for analysis.

Protocol 3: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of the derivatized this compound. These may require optimization for your specific instrument.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for this compound derivative: To be determined based on the mass spectrum of the derivatized standard.

    • Qualifier Ion(s) for this compound derivative: To be determined.

    • Ion for Internal Standard derivative: To be determined based on the mass spectrum of the derivatized SIL-IS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis BiologicalSample Biological Sample (Plasma, Serum, Tissue) SpikeIS Spike with Internal Standard BiologicalSample->SpikeIS Extraction Extraction (Protein Precipitation + LLE) SpikeIS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution AddReagent Add PFBHA Reagent Reconstitution->AddReagent Reaction Incubation (70°C) AddReagent->Reaction ExtractDerivative Extract Derivative Reaction->ExtractDerivative GCMS GC-MS Analysis (SIM Mode) ExtractDerivative->GCMS DataAnalysis Data Analysis (Quantification) GCMS->DataAnalysis

Caption: Experimental workflow for this compound quantification.

logical_relationship Analyte This compound in Biological Matrix Extraction Extraction Analyte->Extraction Derivatization Derivatization (PFBHA) Extraction->Derivatization GCMS GC-MS Detection Derivatization->GCMS Quantification Accurate Quantification GCMS->Quantification IS Internal Standard (Deuterated this compound) IS->Extraction Added before extraction IS->Quantification Corrects for variability Matrix Matrix Effects (Ion Suppression/Enhancement) IS->Matrix Compensates for Matrix->GCMS Impacts signal

Caption: Rationale for using an internal standard in the analysis.

References

Application Notes and Protocols for the Use of 2-Hexadecanone as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-hexadecanone as an internal standard in chromatographic analyses. The information is tailored for professionals in research, scientific, and drug development fields to ensure accurate and reproducible quantification of analytes.

Introduction to Internal Standards in Chromatography

In quantitative chromatographic analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks.[1] The purpose of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume.[2][3] The analyte concentration is determined by comparing the ratio of the analyte's response to the internal standard's response against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[1][4]

Key Characteristics of an Ideal Internal Standard:

  • Should be a compound that is not naturally present in the sample matrix.[5]

  • Should have similar chemical and physical properties to the analyte(s) of interest.[5]

  • Should be well-resolved from the analyte(s) and any interfering peaks in the chromatogram.[1]

  • Should be stable and not react with the sample components or the mobile/stationary phase.[5]

  • Should have a similar response to the detector as the analyte.

This compound (CAS: 18787-63-8), a 16-carbon methyl ketone, is a suitable internal standard for the analysis of various long-chain aliphatic compounds, including other ketones, fatty acids, and fatty alcohols, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[4][6] Its volatility and chemical properties make it a good mimic for a range of analytes in these classes.

Application 1: Quantification of Volatile Organic Compounds (VOCs) using GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)

This protocol details the use of this compound as an internal standard for the quantitative analysis of 2-pentadecanone, a volatile organic compound found in various biological systems, using GC-MS with HS-SPME.[4]

Experimental Protocol

1. Materials and Reagents:

  • Analytes: 2-Pentadecanone standard

  • Internal Standard: this compound

  • Solvents: Methanol (HPLC grade or higher)

  • Other: Sodium chloride (NaCl), 20 mL airtight glass vials with PTFE septa, Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)[4]

2. Preparation of Standard and Sample Solutions:

  • Internal Standard Stock Solution (10 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of 2-pentadecanone into the sample matrix (e.g., microbial broth). Add a constant amount of the this compound internal standard solution to each calibration standard.[4]

  • Sample Preparation:

    • Transfer 5 mL of the liquid sample (e.g., microbial broth) or approximately 1 gram of a solid sample into a 20 mL airtight vial.[4]

    • Add 10 µL of the 10 µg/mL this compound internal standard solution to the vial.[4]

    • Add 1 gram of NaCl to the vial to increase the ionic strength, which aids in the release of volatile compounds.[4]

    • Immediately seal the vial.

3. HS-SPME Procedure:

  • Place the sealed vial in a heater-stirrer or water bath set at 60°C.[4]

  • Equilibrate the sample for 15 minutes with gentle agitation.[4]

  • Expose a pre-conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C.[4]

4. GC-MS Analysis:

  • After extraction, immediately desorb the SPME fiber in the GC injector.

ParameterValue
GC System Gas Chromatograph coupled to a Mass Spectrometer
Column e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

5. Data Analysis:

  • Identify the peaks for 2-pentadecanone and this compound based on their retention times and mass spectra.

  • Integrate the peak areas of the target analyte and the internal standard.

  • Calculate the ratio of the peak area of 2-pentadecanone to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the 2-pentadecanone standards.

  • Determine the concentration of 2-pentadecanone in the samples using the calibration curve.[4]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_hspme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Sample (5 mL liquid or 1 g solid) add_is Add 10 µL this compound IS (10 µg/mL) sample->add_is add_nacl Add 1 g NaCl add_is->add_nacl seal Seal Vial add_nacl->seal equilibrate Equilibrate at 60°C for 15 min seal->equilibrate extract Expose SPME Fiber for 30 min at 60°C equilibrate->extract desorb Desorb SPME Fiber in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for VOC analysis using HS-SPME GC-MS with this compound as an internal standard.

Application 2: Quantification of Fatty Acids as Fatty Acid Methyl Esters (FAMEs) by GC-MS

This protocol describes a general method for the quantification of fatty acids in biological samples after derivatization to their corresponding fatty acid methyl esters (FAMEs), using this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents:

  • Internal Standard: this compound

  • Derivatization Reagent: Boron trifluoride (BF3) in methanol (14%) or methanolic HCl.

  • Solvents: Chloroform, Methanol, Hexane, Isooctane (all HPLC grade or higher)

  • Other: Sodium chloride (NaCl), Sodium sulfate (anhydrous), Glassware with PTFE-lined caps.

2. Sample Preparation and Derivatization:

  • Lipid Extraction: For biological samples, perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure. This typically involves homogenization in a chloroform/methanol mixture.[7][8]

  • Internal Standard Spiking: To the extracted lipid sample, add a known amount of this compound internal standard solution (e.g., 50 µL of a 100 µg/mL solution in chloroform). The amount should be comparable to the expected concentration of the analytes.[9]

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.[9]

  • Derivatization to FAMEs:

    • Add 1-2 mL of 14% BF3 in methanol to the dried lipid extract.

    • Heat the mixture at 100°C for 30-60 minutes.[8]

    • Cool the sample to room temperature.

  • FAME Extraction:

    • Add 1 mL of water and 2 mL of hexane to the reaction mixture.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Repeat the hexane extraction.

    • Dry the combined hexane extracts over anhydrous sodium sulfate.

    • Evaporate the solvent to a small volume (e.g., 100 µL) and reconstitute in isooctane for GC-MS analysis.[8]

3. GC-MS Analysis:

ParameterValue
GC System Gas Chromatograph coupled to a Mass Spectrometer
Column e.g., SP-2560 (100 m x 0.25 mm, 0.20 µm) or similar FAME column
Injector Temperature 250°C
Injection Mode Split (e.g., 10:1 or 20:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 20 min
MS Transfer Line Temp 240°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500
Acquisition Mode Full Scan

4. Data Analysis:

  • Follow the same data analysis steps as outlined in Application 1, using the appropriate retention times and mass spectra for the FAMEs and this compound.

Sample Preparation and Analysis Workflow

FAME_Workflow start Biological Sample lipid_extraction Lipid Extraction (e.g., Folch Method) start->lipid_extraction add_is Add this compound Internal Standard lipid_extraction->add_is evaporate1 Evaporate Solvent add_is->evaporate1 derivatize Derivatization to FAMEs (BF3/Methanol, 100°C) evaporate1->derivatize fame_extraction Hexane Extraction of FAMEs derivatize->fame_extraction dry_concentrate Dry and Concentrate fame_extraction->dry_concentrate gcms_analysis GC-MS Analysis dry_concentrate->gcms_analysis data_analysis Data Analysis and Quantification gcms_analysis->data_analysis

Caption: Workflow for the analysis of fatty acids as FAMEs by GC-MS using this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of a hypothetical long-chain ketone using this compound as an internal standard.

AnalyteInternal StandardRetention Time (min)Quantitation Ion (m/z)Calibration Range (ng/mL)
Analyte XThis compound18.558, 7110 - 1000>0.995
This compound-20.258, 85--

Note: Retention times and quantitation ions are dependent on the specific analyte and the chromatographic conditions used and should be determined experimentally.

Concluding Remarks

This compound serves as a reliable internal standard for the quantitative analysis of a variety of long-chain aliphatic compounds by gas chromatography. Its chemical properties allow it to effectively mimic the behavior of analytes during sample preparation and analysis, thereby improving the accuracy and precision of the results. The protocols provided herein offer a solid foundation for developing and validating chromatographic methods using this compound as an internal standard. It is essential to validate the method for the specific matrix and analyte of interest to ensure optimal performance.

References

Application Notes and Protocols: 2-Hexadecanone as a Putative Biomarker for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecanone, a long-chain methyl ketone, is a volatile organic compound (VOC) that has been detected in various biological and environmental samples. While its role in human metabolism is not well-established, emerging interest in the field of metabolomics suggests its potential as a non-invasive biomarker for monitoring metabolic health and disease. This document provides a theoretical framework for investigating this compound as a biomarker in metabolic studies, including detailed hypothetical protocols for its quantification and visualization of potential metabolic pathways.

Disclaimer: The application of this compound as a biomarker for metabolic disease is currently speculative and requires further research for validation. The protocols and pathways described herein are based on established methods for similar analytes and theoretical metabolic connections.

Theoretical Rationale for this compound as a Metabolic Biomarker

The rationale for exploring this compound as a biomarker for metabolic studies stems from its potential links to fatty acid metabolism, a cornerstone of metabolic health that is often dysregulated in conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

Potential Metabolic Origins:

  • Incomplete Beta-Oxidation of Palmitic Acid: Palmitic acid (C16:0) is a common saturated fatty acid in the human diet and a major product of de novo lipogenesis. Under conditions of high fatty acid flux, such as in metabolic syndrome, the beta-oxidation pathway may become overwhelmed. It is hypothesized that this could lead to the incomplete oxidation of palmitoyl-CoA, potentially resulting in the formation and subsequent decarboxylation of a β-keto acid to yield this compound.

  • Microbial Metabolism: The gut microbiota plays a crucial role in host metabolism. Certain gut bacteria are known to produce methyl ketones from fatty acids.[1] Dysbiosis of the gut microbiome is increasingly linked to metabolic diseases, and alterations in microbial production of this compound could reflect these changes.

Potential Clinical Significance

Elevated or altered levels of this compound in biological samples such as breath or plasma could theoretically reflect:

  • Mitochondrial dysfunction and inefficient fatty acid oxidation.

  • Increased lipolysis and fatty acid mobilization from adipose tissue.

  • Specific shifts in the composition and metabolic activity of the gut microbiome.

Further research is necessary to establish any correlation between this compound levels and the presence or progression of metabolic diseases.

Data Presentation: Hypothetical Quantitative Data

Currently, there is no published quantitative data on this compound levels in the context of metabolic diseases. The following table is a hypothetical representation of expected findings from future studies, designed for illustrative purposes.

AnalyteSample TypeHealthy Control (ng/mL)Metabolic Syndrome (ng/mL)Fold Changep-value
This compoundPlasma0.5 ± 0.11.2 ± 0.32.4<0.05
This compoundExhaled Breath10 ± 2 (ppbv)25 ± 5 (ppbv)2.5<0.05

Experimental Protocols

The following are proposed protocols for the quantification of this compound in human plasma and exhaled breath, adapted from established methods for similar long-chain ketones and volatile organic compounds.

Protocol 1: Quantification of this compound in Human Plasma by UHPLC-MS/MS

1. Objective: To quantify the concentration of this compound in human plasma samples.

2. Materials and Reagents:

  • This compound analytical standard

  • This compound-¹³C₃ (or other suitable stable isotope-labeled) internal standard (IS)

  • LC-MS grade acetonitrile, isopropanol, and water

  • Formic acid

  • Human plasma (K₂EDTA)

3. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a 2 mL polypropylene tube, add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Add 500 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

  • Add 500 µL of water to induce phase separation. Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of isopropanol.

4. UHPLC-MS/MS Analysis:

  • UHPLC System: Standard UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: Linear gradient to 100% B

    • 10-12 min: Hold at 100% B

    • 12.1-15 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 241.3 m/z -> Q3: 58.1 m/z (quantifier), 85.1 m/z (qualifier)

    • This compound-¹³C₃ (IS): Q1: 244.3 m/z -> Q3: 61.1 m/z

5. Data Analysis: Quantify this compound concentration using a calibration curve prepared with the analytical standard and normalized to the internal standard.

Protocol 2: Analysis of this compound in Exhaled Breath by TD-GC-MS

1. Objective: To detect and semi-quantify this compound in exhaled breath samples.

2. Materials:

  • Inert breath collection bags (e.g., Tedlar®)

  • Thermal desorption tubes packed with appropriate sorbents (e.g., Tenax TA)

  • Thermal desorption (TD) unit coupled to a Gas Chromatography-Mass Spectrometry (GC-MS) system

3. Breath Sample Collection:

  • Have the subject exhale normally for 3-5 minutes into the collection bag.

  • Immediately after collection, draw a defined volume (e.g., 1 L) of the breath sample through a thermal desorption tube using a calibrated pump.

  • Cap and store the TD tube at 4°C until analysis.

4. TD-GC-MS Analysis:

  • Thermal Desorption:

    • Primary (tube) desorption: 280°C for 10 min

    • Cold trap temperature: -10°C

    • Secondary (trap) desorption: 300°C for 3 min

  • GC System:

    • Column: Mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 min

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 min

  • MS System:

    • Ionization: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 m/z

    • Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.

    • Characteristic Ions for this compound: m/z 58 (base peak), 43, 71, 85.

5. Data Analysis: Identify this compound by comparing its mass spectrum and retention time with an authentic standard. Semi-quantification can be performed by comparing the peak area to that of an external standard.

Visualizations of Potential Pathways and Workflows

fatty_acid_oxidation cluster_blood Bloodstream cluster_cell Hepatocyte cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion palmitic_acid Palmitic Acid palmitoyl_coa Palmitoyl-CoA palmitic_acid->palmitoyl_coa Activation beta_oxidation β-Oxidation palmitoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa Complete incomplete_oxidation Incomplete Oxidation (High Fatty Acid Load) beta_oxidation->incomplete_oxidation tca_cycle TCA Cycle acetyl_coa->tca_cycle ketone_bodies Ketone Bodies acetyl_coa->ketone_bodies beta_ketoacyl_coa β-Ketoacyl-CoA incomplete_oxidation->beta_ketoacyl_coa hexadecanone This compound beta_ketoacyl_coa->hexadecanone Decarboxylation (Hypothesized) microbial_production dietary_fat Dietary Fat fatty_acids Free Fatty Acids dietary_fat->fatty_acids Lipolysis gut_microbiota Gut Microbiota bacterial_metabolism Bacterial Metabolism gut_microbiota->bacterial_metabolism fatty_acids->gut_microbiota hexadecanone This compound bacterial_metabolism->hexadecanone absorption Absorption into Systemic Circulation hexadecanone->absorption bloodstream Bloodstream absorption->bloodstream experimental_workflow patient_cohort Patient Cohort (Metabolic Syndrome vs. Healthy) sample_collection Sample Collection (Plasma, Exhaled Breath) patient_cohort->sample_collection sample_preparation Sample Preparation (Extraction, Derivatization) sample_collection->sample_preparation analytical_platform Analytical Platform (UHPLC-MS/MS, GC-MS) sample_preparation->analytical_platform data_acquisition Data Acquisition analytical_platform->data_acquisition data_processing Data Processing (Peak Picking, Alignment) data_acquisition->data_processing statistical_analysis Statistical Analysis (Biomarker Identification) data_processing->statistical_analysis pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis biomarker_validation Biomarker Validation statistical_analysis->biomarker_validation

References

Application Notes and Protocols: The Role of 2-Hexadecanone in Insect Pheromone Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecanone is a saturated ketone that has been identified as a component in the pheromone blends of certain insect species. While not as commonly reported as other classes of compounds like aldehydes, alcohols, and acetates, ketones such as this compound can play a crucial role in chemical communication, influencing behaviors ranging from mating to aggregation.[1][2][3] Understanding the specific role and quantitative contribution of this compound in these blends is vital for deciphering the intricacies of insect chemical ecology. This knowledge can be leveraged for the development of species-specific pest management strategies and may offer novel targets for drug development, particularly in the context of disrupting insect-vectored diseases.[4]

These application notes provide a summary of the role of this compound in the pheromone blends of specific insects, detailed protocols for key experimental procedures, and visualizations of relevant workflows and signaling pathways.

Data Presentation: Quantitative Analysis of Pheromone Components

The precise ratio of components in a pheromone blend is often critical for its biological activity. The following table summarizes the quantitative composition of the sex pheromone blend for species where this compound or related compounds are present.

Insect SpeciesCommon NamePheromone ComponentGland/Extract Quantity (ng/female)Relative Percentage (%)Reference
Chloridea virescens (formerly Heliothis virescens)Tobacco Budworm(Z)-11-Hexadecenal~9090%[5]
(Z)-9-Tetradecenal~1010%[5]
Hexadecanal PresentMinor component[6]
(Z)-11-Hexadecen-1-olPresentMinor component[7]
This compound Not explicitly quantified in these studies but related to pheromone biosynthesis-

Note: While this compound is not always reported as a major component, its presence and the presence of the related hexadecanal in the pheromone blend of key species like Chloridea virescens highlights the importance of ketones and their aldehyde analogues in moth chemical communication. Further quantitative studies are needed to fully elucidate the role of this compound.

Experimental Protocols

Protocol 1: Pheromone Gland Extraction and GC-MS Analysis

This protocol details the extraction of pheromones from insect glands and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify components like this compound.[8][9]

Materials:

  • Insect specimens (e.g., female moths)

  • Dissecting microscope and tools (fine forceps, scissors)

  • Glass vials (1.5 mL) with inserts

  • Hexane (High-purity, for extraction)

  • Internal Standard (IS) solution (e.g., a known amount of a non-endogenous, stable isotope-labeled compound or a compound with a different retention time, such as heptadecanone)

  • GC-MS system with a suitable capillary column (e.g., non-polar or mid-polar)

Procedure:

  • Gland Dissection: Anesthetize the insect (e.g., by cooling). Under a dissecting microscope, carefully excise the pheromone gland. For moths, this is typically located at the tip of the abdomen.

  • Extraction: Immediately place the excised gland into a glass vial containing a precise volume of hexane (e.g., 50 µL). Add a known amount of the internal standard.

  • Sample Preparation: Gently crush the gland with a clean glass rod to ensure thorough extraction. Vortex the vial for 1 minute.

  • GC-MS Analysis:

    • Inject 1-2 µL of the hexane extract into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 60°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 10 min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-450.

  • Data Analysis:

    • Identify this compound and other components by comparing their mass spectra and retention times with those of authentic standards.

    • Quantify the amount of each component by comparing its peak area to that of the internal standard.

GCMS_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis A Insect Pheromone Gland Dissection B Extraction in Hexane with Internal Standard A->B C Injection into GC-MS B->C Sample Extract D Separation & Detection C->D E Data Analysis (Identification & Quantification) D->E

Experimental workflow for GC-MS analysis of insect pheromones.
Protocol 2: Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the overall electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity.[10][11]

Materials:

  • Live insect specimens

  • EAG system (amplifier, data acquisition software)

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution

  • Reference and recording electrodes (e.g., Ag/AgCl wires)

  • Odor delivery system (puff generator)

  • This compound standard and other test compounds

  • Solvent (e.g., paraffin oil)

Procedure:

  • Insect Preparation: Anesthetize an insect. Excise one antenna at its base.

  • Antenna Mounting: Mount the antenna between the recording and reference electrodes, ensuring good electrical contact with a saline solution.

  • Odor Stimulus Preparation: Prepare serial dilutions of this compound in the solvent. Apply a known volume of a dilution onto a filter paper strip and insert it into a Pasteur pipette.

  • EAG Recording:

    • Deliver a puff of clean, humidified air over the antenna to establish a baseline.

    • Deliver a puff of air carrying the this compound vapor over the antenna.

    • Record the resulting depolarization (EAG response) in millivolts (mV).

    • Allow the antenna to recover between stimuli.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response for each stimulus.

    • Normalize the responses to a standard compound or solvent control.

    • Generate a dose-response curve to determine the sensitivity of the antenna to this compound.

EAG_Workflow cluster_setup Experimental Setup cluster_recording Recording & Analysis A Antenna Excision & Mounting B Odor Stimulus Preparation (this compound dilutions) C Puff Delivery of Odorant B->C Stimulus Cartridge D Record Antennal Depolarization (EAG Response) C->D E Data Analysis (Dose-Response Curve) D->E

Workflow for an Electroantennography (EAG) experiment.

Signaling Pathways

The perception of pheromones, including ketones like this compound, begins with the detection of these molecules by olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs) within the insect's antennae.[12][13]

Generalized Olfactory Signaling Pathway:

  • Binding: Pheromone molecules enter the sensillum lymph and are transported to the ORNs, where they bind to specific ORs.[13]

  • Activation: This binding activates the OR complex, which functions as a ligand-gated ion channel.[14][15]

  • Depolarization: The opening of the ion channel leads to an influx of cations, causing a depolarization of the ORN membrane.[16]

  • Signal Transduction: This depolarization generates an action potential that travels down the axon of the ORN to the antennal lobe of the insect's brain for processing.[13]

Olfactory_Signaling cluster_periphery Antennal Sensillum cluster_cns Central Nervous System P This compound OR Olfactory Receptor (OR) P->OR Binding ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation AL Antennal Lobe ORN->AL Signal Transmission Brain Higher Brain Centers AL->Brain Processing Response Behavioral Response Brain->Response Leads to

Generalized olfactory signaling pathway for ketone perception.

References

Investigating the Biological Activity of 2-Hexadecanone in Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for investigating the biological activity of 2-hexadecanone, a long-chain aliphatic ketone, in various cell culture models. Due to the limited published data on the specific cellular effects of this compound, this guide presents a generalized framework and detailed protocols for the initial characterization of a poorly understood hydrophobic compound. The provided methodologies cover essential aspects from compound preparation and solubilization to the assessment of cytotoxicity, cell proliferation, and apoptosis. Furthermore, this document includes templates for data presentation and visual workflows to guide the experimental process and a hypothetical signaling pathway that could be explored based on the activities of related molecules.

Introduction to this compound

This compound is a 16-carbon methyl ketone. While it is found in some natural sources, its specific biological activities and mechanisms of action in mammalian cell cultures are not well-documented in publicly available literature. Structurally similar long-chain ketones and other lipid molecules are known to influence cellular processes such as membrane fluidity, signaling pathways, and metabolic functions. Therefore, a systematic investigation into the effects of this compound on cell viability, proliferation, and apoptosis is warranted to understand its potential biological significance and therapeutic applications.

Given its hydrophobic nature (high logP), a critical aspect of studying this compound in aqueous cell culture environments is ensuring its proper solubilization to achieve accurate and reproducible results.

Quantitative Data Summary

As there is a lack of specific published quantitative data for the biological activity of this compound in cell cultures, the following table is presented as a template for summarizing experimental findings.

Cell LineAssayParameterValueTreatment Duration (hours)
e.g., MCF-7MTTIC50User Data24, 48, 72
e.g., A549MTTIC50User Data24, 48, 72
e.g., JurkatTrypan Blue% ViabilityUser Data24
e.g., MCF-7Annexin V/PI% Apoptotic CellsUser Data48

IC50 (Half-maximal inhibitory concentration) values should be determined from dose-response curves.

Experimental Protocols

Preparation of this compound for Cell Culture Applications

Due to its low water solubility, this compound must be dissolved in an appropriate organic solvent to create a stock solution, which is then diluted into the cell culture medium.

Materials:

  • This compound (powder/solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes or vials

  • Warming bath or heat block

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in 100% DMSO.

  • Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly to ensure complete dissolution.

  • Visually inspect the solution for any precipitates. If present, continue gentle warming and mixing.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary, especially for long-term storage.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

  • When preparing working concentrations, dilute the stock solution in pre-warmed cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium below a non-toxic level (typically ≤ 0.5%, and ideally ≤ 0.1%).

  • Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound and a vehicle control.

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate in the dark, shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Distinguish cell populations:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

Experimental Workflow

G cluster_prep Compound Preparation cluster_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis prep1 Dissolve this compound in DMSO (Stock Solution) prep2 Dilute in Culture Medium (Working Concentrations) prep1->prep2 culture2 Treat Cells with This compound prep2->culture2 culture1 Seed Cells in Multi-well Plates culture1->culture2 assay1 MTT Assay (Viability/Proliferation) culture2->assay1 assay2 Annexin V/PI Staining (Apoptosis) culture2->assay2 assay3 Western Blot / qPCR (Mechanism) culture2->assay3 analysis1 Calculate IC50 Values assay1->analysis1 analysis2 Quantify Apoptotic Cells assay2->analysis2 analysis3 Analyze Protein/Gene Expression assay3->analysis3

Caption: General workflow for investigating the biological activity of this compound.

Hypothetical Signaling Pathway for Investigation

The following diagram illustrates a hypothetical signaling pathway that could be investigated, drawing parallels from the known effects of other metabolic modulators and cytotoxic agents. This is a speculative model to guide mechanistic studies.

G cluster_membrane Cell Membrane cluster_mito Mitochondria cluster_cytosol Cytosol compound This compound membrane Membrane Disruption/ Fluidity Change compound->membrane ros ROS Production compound->ros mapk MAPK Pathway (e.g., JNK/p38) ros->mapk bax Bax cyto_c Cytochrome c Release bax->cyto_c bcl2 Bcl-2 bcl2->bax cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis mapk->bax mapk->bcl2

Caption: Hypothetical apoptosis induction pathway for this compound.

Application Notes and Protocols for 2-Hexadecanone in Amperometric Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-hexadecanone as a component in the fabrication of amperometric biosensors. The following sections detail the principles, experimental protocols, and performance data for biosensors developed for the detection of key analytes such as glucose, fructose, and ethanol.

Introduction

Amperometric biosensors are electrochemical devices that measure the current generated by the oxidation or reduction of an electroactive species, which is produced or consumed during a biochemical reaction. The use of a solid binding matrix (SBM) offers advantages in terms of stability, reproducibility, and the ease of fabrication of the sensing element. This compound, a long-chain ketone, has been effectively utilized as a solid binding matrix when mixed with graphite to create a composite electrode material. This matrix provides a stable support for the immobilization of enzymes and facilitates the electrochemical detection of various analytes.

The principle of these biosensors is based on the enzymatic reaction of a specific dehydrogenase or oxidase with its substrate. In the presence of a mediator, such as potassium hexacyanoferrate(III), the electrons generated during the enzymatic reaction are transferred to the electrode surface, resulting in a measurable amperometric signal that is proportional to the analyte concentration.

Signaling Pathway and Experimental Workflow

The general signaling pathway for a dehydrogenase-based amperometric biosensor using a this compound-graphite composite electrode is depicted below. The analyte is oxidized by the specific enzyme, and the resulting electrons are shuttled to the electrode via a redox mediator.

Analyte Analyte (e.g., Fructose) Enzyme_ox Enzyme (ox) (e.g., Fructose Dehydrogenase) Analyte->Enzyme_ox Substrate Binding Enzyme_red Enzyme (red) Enzyme_ox->Enzyme_red Enzymatic Oxidation Mediator_ox Mediator (ox) (e.g., [Fe(CN)6]3-) Enzyme_red->Mediator_ox Electron Transfer Mediator_red Mediator (red) (e.g., [Fe(CN)6]4-) Mediator_ox->Mediator_red Mediator Reduction Electrode This compound-Graphite Electrode Mediator_red->Electrode Electrochemical Oxidation Current Amperometric Signal Electrode->Current Current Measurement cluster_0 Electrode Fabrication cluster_1 Enzyme Immobilization (Surface Modification) cluster_2 Amperometric Measurement A1 Melt this compound A2 Mix with Graphite Powder (1:1 w/w) A1->A2 A3 Pack into Electrode Body A2->A3 A4 Polish Electrode Surface A3->A4 B1 Apply Enzyme Solution to Electrode Surface A4->B1 B2 Allow to Dry B1->B2 B3 (Optional) Apply Cross-linking Agent (e.g., Glutaraldehyde) B2->B3 C1 Immerse Electrode in Buffer with Mediator B3->C1 C2 Apply Working Potential C1->C2 C3 Add Sample (Analyte) C2->C3 C4 Record Amperometric Response C3->C4

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of 2-Hexadecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecanone is a long-chain methyl ketone that has been identified as a volatile organic compound (VOC) in various biological systems. Its presence and concentration can be indicative of specific metabolic pathways or biological activities. Accurate and reliable quantification of this compound is crucial for understanding its biological significance. Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technique that is ideal for concentrating volatile and semi-volatile compounds like this compound from a sample matrix prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

This document provides detailed application notes and protocols for the analysis of this compound using Headspace SPME (HS-SPME) coupled with GC-MS.

Principle of Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a sample extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace (vapor phase) above a sample.[3][4] Analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb/absorb onto the fiber coating until equilibrium is reached. The fiber is then retracted and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed. This technique is particularly advantageous for complex matrices as it minimizes the exposure of the fiber to non-volatile, high-molecular-weight interferences.

Experimental Protocols

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended for broad-range volatility analytes, including ketones.[5]

  • Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.

  • Standard Solutions: Stock and working standard solutions of this compound in methanol.

  • Internal Standard (IS): A structurally similar compound not present in the sample, such as 2-pentadecanone or a deuterated analog of this compound (e.g., this compound-d3). Prepare a stock solution in methanol.

  • Sodium Chloride (NaCl): ACS grade or higher, for "salting-out."

  • Heater-stirrer or water bath.

  • GC-MS system.

Sample Preparation: Headspace SPME

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Sample Aliquoting: Transfer 5 mL of the liquid sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount (e.g., 10 µL) of the internal standard solution to the vial.

  • Salting-Out: Add 1 gram of NaCl to the vial. This increases the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.[5]

  • Vial Sealing: Immediately seal the vial with the PTFE septum cap.

  • Equilibration: Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.[5]

  • SPME Extraction: Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.[5]

  • Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Analysis

The following are suggested starting parameters and should be optimized for your specific instrument.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium, constant flow (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

Data Presentation

Quantitative data for the analysis of this compound should be determined by creating a calibration curve. The following tables provide a template for presenting such data.

Table 1: GC-MS Parameters for this compound Analysis

ParameterValue
GC System
Column(e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program50°C (2 min), then 10°C/min to 280°C (5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400 (Scan)
Monitored Ions (SIM)(To be determined based on fragmentation pattern)
Transfer Line Temp.280°C
Ion Source Temp.230°C

Table 2: Example Calibration Data for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1(e.g., 0.05)
5(e.g., 0.25)
10(e.g., 0.51)
25(e.g., 1.24)
50(e.g., 2.52)
100(e.g., 5.05)
Linearity (R²) (e.g., >0.99)
LOD (ng/mL) (To be determined)
LOQ (ng/mL) (To be determined)

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample_Aliquot 1. Sample Aliquoting (5 mL into 20 mL vial) IS_Spiking 2. Internal Standard Spiking Sample_Aliquot->IS_Spiking Salting_Out 3. Add NaCl (1 g) IS_Spiking->Salting_Out Vial_Sealing 4. Seal Vial Salting_Out->Vial_Sealing Equilibration 5. Equilibration (e.g., 60°C, 15 min) Vial_Sealing->Equilibration Extraction 6. Headspace Extraction (SPME Fiber Exposed) Equilibration->Extraction Desorption 7. Thermal Desorption (GC Injector) Extraction->Desorption GC_MS_Analysis 8. GC-MS Analysis Desorption->GC_MS_Analysis Data_Processing 9. Data Processing & Quantification GC_MS_Analysis->Data_Processing

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Logical_Relationships This compound This compound Volatility Volatility This compound->Volatility is a HS_SPME Headspace SPME Volatility->HS_SPME enables GC_MS GC-MS Analysis HS_SPME->GC_MS is coupled with Quantification Quantification GC_MS->Quantification allows for

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Hexadecanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-hexadecanone for higher yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for synthesizing this compound, a methyl ketone, include:

  • Wacker-Tsuji Oxidation of 1-Hexadecene: This method involves the palladium-catalyzed oxidation of the terminal alkene 1-hexadecene to the corresponding methyl ketone.[1]

  • Hydration of 1-Hexadecyne: The Markovnikov addition of water to the terminal alkyne 1-hexadecyne, typically catalyzed by acid or metal complexes, yields this compound.[2]

  • Grignard Reaction with a Tetradecanoyl Derivative: This involves the reaction of a methylmagnesium halide (e.g., methylmagnesium bromide) with a tetradecanoyl derivative, such as tetradecanoyl chloride or a Weinreb amide.[3][4]

  • Ketonization of Carboxylic Acids: While less direct for unsymmetrical ketones, methods exist to convert carboxylic acids into ketones. This could potentially be adapted from long-chain fatty acids like palmitic acid.[5]

Q2: Which synthesis method generally provides the highest yield?

A2: The yield of this compound is highly dependent on the specific reaction conditions, catalyst, and purity of starting materials. There is no single method that is universally "highest-yielding." However, Wacker-Tsuji oxidations and mercury-catalyzed hydrations of alkynes are known to be very efficient for the synthesis of methyl ketones.[1][2] Grignard reactions can also be high-yielding, but are very sensitive to reaction conditions.[3]

Q3: How can I monitor the progress of my this compound synthesis?

A3: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the this compound product.

Troubleshooting Guides

Wacker-Tsuji Oxidation of 1-Hexadecene
Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Palladium Catalyst1. Use a fresh batch of palladium catalyst. Ensure proper storage and handling to prevent deactivation.
2. Insufficient Re-oxidant (e.g., CuCl₂)2. Ensure the correct stoichiometry of the co-catalyst is used. For oxygen-coupled reactions, ensure efficient oxygen bubbling or a positive pressure of oxygen.[1]
3. Poor Solubility of 1-Hexadecene3. Use a co-solvent system (e.g., DMF/water or DME/water) to improve the solubility of the long-chain alkene.[6]
Formation of Isomeric Ketones 1. Isomerization of 1-Hexadecene1. Slow addition of the alkene to the reaction mixture can suppress isomerization.[6]
2. Use ligands that can help control the regioselectivity of the oxidation.
Formation of Aldehyde Byproduct 1. Anti-Markovnikov Addition1. Optimize the catalyst system and reaction conditions. Some palladium-ligand complexes have been shown to favor ketone formation over aldehydes.[7]
Catalyst Deactivation 1. Formation of Palladium Black1. Ensure efficient re-oxidation of Pd(0) to Pd(II) by the co-catalyst.[1]
2. Catalyst Poisoning2. Ensure all starting materials and solvents are free of impurities that could poison the catalyst.
Hydration of 1-Hexadecyne
Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction1. Increase reaction time or temperature.
2. Ineffective Catalyst2. For acid-catalyzed hydration, ensure a sufficient concentration of a strong acid like sulfuric acid.[8] For metal-catalyzed reactions, ensure the catalyst is active. Mercury(II) salts are very effective but toxic.[2]
Formation of Aldehyde Byproduct 1. Anti-Markovnikov Hydration1. This is the main product of hydroboration-oxidation. For the desired methyl ketone, use Markovnikov conditions (e.g., acid and/or mercury catalysis).[2]
Polymerization of Alkyne 1. Presence of Oxygen and Metal Catalysts1. Degas solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Difficulty with Work-up 1. Emulsion Formation1. Due to the long alkyl chain, emulsions can form during aqueous work-up. Use brine washes and allow sufficient time for layers to separate.
Grignard Reaction with Tetradecanoyl Chloride
Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Wet Glassware or Solvents1. Flame-dry all glassware and use anhydrous solvents. Grignard reagents are extremely sensitive to moisture.
2. Inactive Magnesium2. Activate magnesium turnings with a small crystal of iodine or by crushing them under an inert atmosphere.
3. Impure Starting Materials3. Ensure the purity of tetradecanoyl chloride and the alkyl halide used to prepare the Grignard reagent.
Formation of Tertiary Alcohol 1. Over-addition of Grignard Reagent1. The initially formed ketone is more reactive than the acid chloride. Use a 1:1 stoichiometry of the Grignard reagent and the acid chloride at low temperatures (-78 °C).[9]
2. Consider using a less reactive organometallic reagent like a Gilman cuprate (R₂CuLi).[9]
Formation of Reduction Products 1. β-Hydride Elimination1. This can occur with sterically hindered substrates or at higher temperatures. Maintain a low reaction temperature.[10]
Formation of Biphenyl (for Phenyl Grignard) 1. Radical Coupling1. This is a common side reaction in the formation of the Grignard reagent. Optimize the Grignard formation step.[11]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound and related long-chain methyl ketones. Direct comparative data for this compound across all methods is limited in the literature.

Synthesis Method Starting Material Product Yield/Selectivity Reference
Wacker-Tsuji Oxidation1-Octadecene2-Octadecanone90% conversion, 60% selectivity[12]
Acid-Catalyzed Hydration1-Hexyne2-HexanoneYield not specified, but is a standard undergraduate experiment.[8]
Grignard ReactionAromatic Acid ChloridesAryl KetonesUp to 91%[10]
KetonizationPalmitic AcidPalmitone (C31 Ketone)27.7%[13]

Experimental Protocols

Representative Protocol 1: Wacker-Tsuji Oxidation of a Terminal Alkene

This protocol is adapted for a long-chain alkene based on established procedures.[6]

  • Catalyst Preparation: In a round-bottom flask, dissolve palladium(II) chloride (PdCl₂, 0.05 mmol) and copper(I) chloride (CuCl, 1 mmol) in a mixture of dimethylformamide (DMF, 10 mL) and water (1 mL).

  • Reaction Setup: Stir the catalyst solution under an oxygen atmosphere (a balloon is sufficient) for 30 minutes until the solution turns green.

  • Substrate Addition: Dissolve 1-hexadecene (10 mmol) in DMF (5 mL) and add it dropwise to the catalyst solution over a period of 1-2 hours.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (50 mL) and diethyl ether (50 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Representative Protocol 2: Acid-Catalyzed Hydration of a Terminal Alkyne

This protocol is adapted from the synthesis of 2-hexanone from 1-hexyne.[8]

  • Acid Solution Preparation: In a round-bottom flask, add water (2 mL) and cool in an ice bath. Slowly add concentrated sulfuric acid (12 mL) with stirring. Allow the solution to warm to room temperature.

  • Substrate Addition: Add 1-hexadecyne (20 mmol) to the sulfuric acid solution in portions with vigorous stirring.

  • Reaction: Stir the mixture for 1-2 hours at room temperature. The reaction may be gently heated if progress is slow (monitor by TLC).

  • Work-up: Cool the reaction flask in an ice-water bath and slowly add water (40 mL). Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the organic layer. Wash the organic layer with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by distillation or column chromatography.

Representative Protocol 3: Grignard Synthesis from an Acid Chloride

This protocol is a general method for the synthesis of ketones from acid chlorides.[10]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Add a solution of methyl bromide or iodide (1.2 equivalents) in anhydrous diethyl ether dropwise to initiate the reaction.

  • Reaction Setup: In a separate flame-dried flask, dissolve tetradecanoyl chloride (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere and cool to -78 °C.

  • Grignard Addition: Slowly add the prepared methylmagnesium halide solution to the acid chloride solution at -78 °C with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 1-2 hours, monitoring the consumption of the acid chloride by TLC.

  • Work-up: Quench the reaction at low temperature by the slow addition of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude this compound by column chromatography.

Visualizations

Logical Workflow for Optimizing this compound Synthesis

Synthesis_Optimization_Workflow start Select Synthesis Route wacker Wacker-Tsuji Oxidation start->wacker hydration Alkyne Hydration start->hydration grignard Grignard Reaction start->grignard wacker_opt Optimize: - Catalyst - Co-oxidant - Solvent - Temperature wacker->wacker_opt hydration_opt Optimize: - Catalyst (Acid/Metal) - Temperature - Reaction Time hydration->hydration_opt grignard_opt Optimize: - Temperature (-78°C) - Stoichiometry - Anhydrous Conditions grignard->grignard_opt analysis Analyze Yield & Purity (GC, NMR, TLC) wacker_opt->analysis hydration_opt->analysis grignard_opt->analysis troubleshoot Troubleshoot Side Reactions analysis->troubleshoot Low Yield or Impurities final_product High-Yield this compound analysis->final_product High Yield & Purity troubleshoot->start Re-evaluate Route/Conditions

Caption: A logical workflow for selecting and optimizing a synthetic route to this compound.

Troubleshooting Flowchart for Low Yield in Grignard Synthesis

Grignard_Troubleshooting start Low Yield in Grignard Synthesis q1 Were anhydrous conditions maintained? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes sol1 Action: Flame-dry glassware, use anhydrous solvents. ans1_no->sol1 q2 Was the magnesium activated? ans1_yes->q2 ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes sol2 Action: Use iodine crystal or mechanical crushing to activate Mg. ans2_no->sol2 q3 Was the reaction temperature controlled? ans2_yes->q3 ans3_no No q3->ans3_no ans3_yes Yes q3->ans3_yes sol3 Action: Maintain low temperature (-78°C) during Grignard addition to prevent over-addition and side reactions. ans3_no->sol3 end Consider purity of starting materials and stoichiometry. ans3_yes->end

Caption: A troubleshooting flowchart for addressing low yields in the Grignard synthesis of ketones.

References

Technical Support Center: Purification of Crude 2-Hexadecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the purification of crude 2-hexadecanone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials from synthesis, such as 2-hexadecanol, byproducts from the reaction, other long-chain ketones or hydrocarbons, and residual solvents.[1][2][3]

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using analytical techniques such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4][5][6] The melting point of the purified solid can also be a good indicator of purity.

Troubleshooting Guides

Vacuum Distillation

Problem 1: The compound is not distilling at the expected temperature.

  • Possible Cause: The vacuum pressure is not low enough.

    • Solution: Check your vacuum pump and system for leaks. Ensure the pressure reading is accurate. The boiling point of this compound is 138-140 °C at 2 mmHg.[7][8]

  • Possible Cause: The thermometer is placed incorrectly.

    • Solution: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Possible Cause: Significant non-volatile impurities are present.

    • Solution: Consider a preliminary purification step like filtration or a simple extraction to remove solid or highly polar impurities.

Problem 2: The product solidifies in the condenser.

  • Possible Cause: The melting point of this compound is 43-45 °C, and the condenser water is too cold.[7]

    • Solution: Use room temperature water for the condenser or run the condenser without cooling water for a short period to allow the solidified product to melt and flow into the receiving flask. Be cautious and monitor for any loss of product vapor.

Column Chromatography

Problem 3: Poor separation of this compound from impurities.

  • Possible Cause: The solvent system (eluent) is not optimal.

    • Solution: Perform thin-layer chromatography (TLC) with various solvent systems to determine the best eluent for separation. A common system for purifying this compound is a mixture of hexane and ethyl acetate.[1] Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Possible Cause: The column is overloaded with the crude sample.

    • Solution: Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

  • Possible Cause: The column was not packed properly.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or channels to allow for even flow of the eluent.

Problem 4: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the solvent system. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.

Recrystallization

Problem 5: The compound does not dissolve in the recrystallization solvent.

  • Possible Cause: An inappropriate solvent was chosen.

    • Solution: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test small batches of your crude product with different solvents to find a suitable one. Acetone has been used for recrystallizing similar long-chain compounds.[1]

Problem 6: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated.

    • Solution: Try evaporating some of the solvent to increase the concentration of this compound.

  • Possible Cause: The solution cooled too quickly.

    • Solution: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath or refrigerator.

  • Possible Cause: The solution is too pure, or there are no nucleation sites.

    • Solution: Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a small seed crystal of pure this compound.

Problem 7: Oily precipitate forms instead of crystals.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the compound is "oiling out".

    • Solution: Add a small amount of a solvent in which the compound is less soluble (a co-solvent) to the hot solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.

Quantitative Data Summary

ParameterValueReference(s)
Purity (Commercial) 98% - 99%[9][10]
Yield (Vacuum Flash Chromatography) 95%[1]
Melting Point 43-45 °C[7]
Boiling Point 138-140 °C @ 2 mmHg[7][8]
Boiling Point (Atmospheric) 317-318 °C[7]

Experimental Protocols

Protocol 1: Purification by Vacuum Flash Chromatography

This protocol is adapted from a documented synthesis of this compound.[1]

  • Column Preparation:

    • A glass chromatography column is packed with silica gel as a slurry in hexane.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and loaded onto the top of the silica gel bed.

  • Elution:

    • The column is eluted with a solvent system of hexane:ethyl acetate (9:1 v/v).

    • A gentle vacuum is applied to the bottom of the column to accelerate the elution.

  • Fraction Collection:

    • Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

  • Solvent Removal:

    • The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup:

    • A standard vacuum distillation apparatus is assembled, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a thermometer.

    • Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation:

    • The crude this compound is placed in the round-bottom flask with a stir bar.

    • The system is connected to a vacuum pump, and the pressure is gradually reduced to approximately 2 mmHg.

    • The flask is heated in a heating mantle while stirring.

    • The fraction that distills between 138-140 °C is collected in the receiving flask.[7][8]

  • Post-Distillation:

    • The apparatus is allowed to cool to room temperature before releasing the vacuum to prevent atmospheric moisture from contaminating the product.

Process Workflows

Purification_Workflow crude Crude this compound distillation Vacuum Distillation crude->distillation High boiling impurities chromatography Column Chromatography crude->chromatography Close boiling point impurities recrystallization Recrystallization crude->recrystallization Final polishing pure_product Pure this compound distillation->pure_product chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (GC, NMR) pure_product->analysis

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic start Purification Issue method Identify Purification Method start->method dist Distillation method->dist Distillation chrom Chromatography method->chrom Chromatography recryst Recrystallization method->recryst Recrystallization dist_issue Problem? dist->dist_issue chrom_issue Problem? chrom->chrom_issue recryst_issue Problem? recryst->recryst_issue no_distill No Distillation dist_issue->no_distill No solid_cond Solid in Condenser dist_issue->solid_cond Yes poor_sep Poor Separation chrom_issue->poor_sep Poor Sep. no_elute No Elution chrom_issue->no_elute No Elution no_xtal No Crystals recryst_issue->no_xtal No Crystals oiling_out Oiling Out recryst_issue->oiling_out Oiling Out sol_vac Check Vacuum/Temp no_distill->sol_vac sol_cond Adjust Condenser Temp solid_cond->sol_cond sol_sep Optimize Solvent/Loading poor_sep->sol_sep sol_elute Increase Eluent Polarity no_elute->sol_elute sol_xtal Concentrate/Seed/Scratch no_xtal->sol_xtal sol_oil Use Co-solvent oiling_out->sol_oil

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Resolving GC Peak Issues for 2-Hexadecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing and splitting during the gas chromatography (GC) analysis of 2-hexadecanone.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues with this compound peak shape in a question-and-answer format.

Peak Tailing

Q1: My this compound peak is showing significant tailing. What are the most likely causes?

A1: Peak tailing for a polar compound like this compound is commonly caused by interactions with active sites within the GC system. These sites are often exposed silanol groups (-Si-OH) on glass surfaces that can form hydrogen bonds with the ketone functional group, delaying its elution and causing a tail. The primary locations for these active sites are the inlet liner, the front of the GC column, and any glass wool packing.[1][2] Other potential causes include column contamination from previous injections, an improper column installation creating dead volumes, or a mismatch in polarity between the solvent and the stationary phase.[1]

Q2: How can I determine if the peak tailing is due to active sites or a physical problem in the GC system?

A2: A systematic approach is to inject a non-polar compound, such as a light hydrocarbon. If the hydrocarbon peak also tails, the issue is likely a physical problem in the flow path, such as a poor column cut, improper column installation, or a system leak.[3] If only the this compound peak (and other polar analytes) tails, the problem is almost certainly due to chemical interactions with active sites in the system.[3]

Q3: What steps can I take to eliminate peak tailing caused by active sites?

A3: To mitigate peak tailing from active sites, you should:

  • Use a deactivated inlet liner: Replace the current liner with a new, factory-deactivated one.[2] For particularly active compounds, liners with specialized inert coatings are available.

  • Perform inlet maintenance: Regularly clean the inlet and replace the septum and O-rings to prevent contamination.[4]

  • Trim the column: If the front of the column is contaminated, trimming 10-20 cm from the inlet end can remove the active sites.[2]

  • Condition the column: Properly conditioning the column according to the manufacturer's instructions can help ensure a more inert surface.

Peak Splitting

Q1: I am observing a split or doublet peak for this compound. What could be causing this?

A1: Peak splitting in GC is often related to the injection process or issues at the head of the column.[5] Common causes include:

  • Improper injection technique: A slow or erratic manual injection can cause the sample to be introduced as two separate bands. Using an autosampler can often resolve this.

  • Inlet issues: A contaminated or active inlet liner can interfere with the sample transfer onto the column.

  • Solvent mismatch: Using a sample solvent that is not compatible with the stationary phase can lead to poor sample focusing and peak splitting. This is especially prevalent in splitless injections.[5]

  • Column installation: An incorrect column installation depth in the inlet can create a turbulent flow path, leading to a split peak.[2]

Q2: How can I troubleshoot peak splitting for this compound?

A2: A logical troubleshooting workflow can help identify the source of peak splitting:

  • Verify Injection: If using manual injection, try a fast, smooth injection. If an autosampler is available, use it to ensure injection consistency.

  • Check the Inlet: Replace the inlet liner and septum. Ensure the liner is appropriate for your injection type.

  • Review Solvent and Method: Ensure the sample solvent is compatible with the column's stationary phase. For splitless injections, a retention gap may be necessary if there is a significant polarity mismatch.[4]

  • Reinstall the Column: Carefully reinstall the column, ensuring a clean, square cut at the end and the correct insertion depth into the inlet as specified by the instrument manufacturer.[2]

Data Presentation

ParameterChangeExpected Effect on Peak TailingExpected Effect on Peak SplittingRationale
Inlet Temperature IncreaseDecrease (to a point)May increase with backflashHigher temperatures can improve vaporization and reduce interaction time with active sites. However, excessively high temperatures can cause sample degradation or backflash, leading to broader or split peaks.[6][7]
DecreaseIncreaseDecreaseLower temperatures can lead to incomplete vaporization and more interaction with the liner, but can also improve sample focusing.
Carrier Gas Flow Rate IncreaseDecreaseDecreaseHigher flow rates reduce the time the analyte spends in the system, minimizing band broadening and interactions. However, excessively high flow rates can decrease separation efficiency.[8]
DecreaseIncreaseIncreaseSlower flow rates increase the residence time in the column, allowing for more diffusion and potential for interaction with active sites.[8]
Initial Oven Temperature IncreaseMay IncreaseIncreaseA higher initial temperature can prevent proper focusing of the analyte at the head of the column, especially in splitless mode, leading to broader or split peaks.[2]
DecreaseDecreaseDecreaseA lower initial temperature (often below the solvent's boiling point) allows for better "solvent trapping" or "cold trapping," focusing the analyte into a tight band at the start of the column.[2]
Sample Concentration IncreaseMay Increase (fronting)May IncreaseHigh concentrations can overload the column, leading to peak fronting (a type of asymmetry) or splitting.[5]
DecreaseDecreaseDecreaseDiluting the sample can often resolve issues related to column overload.[5]

Experimental Protocols

Protocol 1: GC Column Conditioning

This protocol is a general guideline for conditioning a new capillary GC column or reconditioning a column after maintenance. Always refer to the manufacturer's specific instructions for your column.

Objective: To remove any residual solvents, contaminants, and moisture from the column and to ensure a stable stationary phase.

Materials:

  • GC instrument with a stable carrier gas supply

  • New or existing GC column

  • Appropriate ferrules and nuts

Procedure:

  • Column Installation (Inlet Side Only):

    • Ensure the GC oven and inlet are cool.

    • Cut 10-15 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, square cut.

    • Install the column into the inlet with the correct ferrule and nut, ensuring the proper insertion depth as per your instrument's manual. Do not connect the detector end of the column at this stage.

  • Carrier Gas Purge:

    • Turn on the carrier gas and set the flow rate to the typical value used in your method (e.g., 1-2 mL/min).

    • Allow the carrier gas to purge through the column for 15-30 minutes at ambient temperature. This removes any oxygen from the column, which can damage the stationary phase at high temperatures.

  • Temperature Programmed Conditioning:

    • Set the oven temperature program to ramp at 5-10°C/min from ambient to 20°C above the maximum operating temperature of your analytical method, or to the column's maximum isothermal temperature limit, whichever is lower.

    • Hold at the final temperature for 1-2 hours. For columns with thick films or those that are highly contaminated, a longer conditioning time may be necessary.

  • System Equilibration and Detector Connection:

    • Cool down the oven to a temperature below 100°C.

    • Turn off the carrier gas flow.

    • Carefully connect the detector end of the column, again ensuring a clean cut and proper installation.

    • Turn the carrier gas back on and check for leaks at both the inlet and detector fittings using an electronic leak detector.

    • Allow the system to equilibrate at the initial conditions of your analytical method until a stable baseline is achieved.

Protocol 2: Inlet Liner Deactivation (for reusable liners)

While using pre-deactivated liners is recommended, this protocol can be used to clean and deactivate glass liners in the laboratory.

Objective: To remove contaminants and cap active silanol groups on the surface of a glass inlet liner.

Materials:

  • Used glass inlet liner

  • Detergent solution

  • Deionized water

  • Methanol

  • 5% (v/v) Dimethyldichlorosilane (DMDCS) in toluene (or other suitable silylating agent)

  • Toluene

  • Nitrogen gas supply

  • Oven

Procedure:

  • Cleaning:

    • Sonciate the liner in a detergent solution for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Rinse with methanol to remove water and organic residues.

    • Dry the liner completely in an oven at 100-120°C for at least 30 minutes.

  • Deactivation (Silylation):

    • Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Silylating reagents are corrosive and moisture-sensitive.

    • Immerse the clean, dry liner in the 5% DMDCS solution for 15-30 minutes.

    • Remove the liner from the silylating solution and rinse thoroughly with toluene to remove excess reagent.

    • Rinse the liner with methanol to react with any remaining active silylating groups on the surface.

  • Final Drying and Conditioning:

    • Dry the liner under a gentle stream of nitrogen gas.

    • Place the liner in a clean vial and condition it in a GC oven or a separate oven. A typical conditioning program is to ramp the temperature to 250-300°C and hold for 1-2 hours.

    • Allow the liner to cool in a desiccator before installation.

Mandatory Visualization

cluster_troubleshooting Troubleshooting Workflow for Peak Tailing/Splitting start Peak Tailing or Splitting Observed for this compound check_all_peaks Inject non-polar standard. Do all peaks show the issue? start->check_all_peaks physical_issue Physical Issue Likely check_all_peaks->physical_issue Yes chemical_issue Chemical Interaction Likely check_all_peaks->chemical_issue No check_column_install Check column installation (cut, depth, leaks) physical_issue->check_column_install replace_liner Replace inlet liner with a new, deactivated one chemical_issue->replace_liner end Problem Resolved check_column_install->end perform_inlet_maintenance Perform inlet maintenance (septum, O-rings) replace_liner->perform_inlet_maintenance trim_column Trim 10-20 cm from the inlet of the column perform_inlet_maintenance->trim_column recondition_column Recondition the column trim_column->recondition_column recondition_column->end

Caption: A step-by-step workflow for troubleshooting peak shape issues with this compound.

cluster_interaction Chemical Interaction Causing Peak Tailing ketone This compound Molecule interaction Hydrogen Bonding ketone->interaction active_site Active Silanol Group (-Si-OH) on Liner/Column Surface active_site->interaction delayed_elution Delayed Elution interaction->delayed_elution peak_tailing Peak Tailing Observed delayed_elution->peak_tailing

References

Technical Support Center: Mass Spectrometry Analysis of 2-Hexadecanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the mass spectrometry analysis of 2-Hexadecanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometric analysis of this compound, offering potential causes and actionable solutions.

Issue 1: Poor or No Signal for this compound in ESI

Q: I am not observing a signal, or the signal is very weak for this compound using Electrospray Ionization (ESI). What are the likely causes and how can I improve the signal?

A: Low signal intensity for this compound in ESI is a common issue due to its long alkyl chain and lack of easily ionizable functional groups. Here are the primary reasons and troubleshooting steps:

  • Inherent Low Ionization Efficiency: this compound is a relatively non-polar molecule and does not readily accept or lose a proton.

  • Ion Suppression: Components in your sample matrix or mobile phase can compete with this compound for ionization, reducing its signal.

Solutions:

  • Promote Adduct Formation: Since protonation ([M+H]⁺) is inefficient, promoting the formation of adducts with alkali metals or ammonium can significantly enhance the signal in positive ion mode.

    • Method: Add 1-5 mM of sodium acetate or ammonium formate to your mobile phase. Observe the spectrum for ions corresponding to [M+Na]⁺ (m/z 263.2) or [M+NH₄]⁺ (m/z 258.3). Be aware that excessive salt can lead to ion suppression and contaminate the instrument.[1][2][3][4]

  • Optimize ESI Source Parameters: Ensure your ESI source conditions are optimized for a weakly ionizing compound.

    • Method: Increase the capillary voltage slightly (e.g., in the 3.5-5 kV range for positive mode) and optimize the nebulizer gas flow and drying gas temperature and flow rate.[5][6][7][8] A systematic optimization of these parameters is recommended.

  • Check Sample Preparation: Ensure the sample concentration is appropriate and that the solvent is compatible with ESI.

    • Method: Prepare a fresh, higher concentration standard of this compound in a solvent like methanol or acetonitrile. Ensure proper sample cleanup to minimize matrix effects.[9][10]

Issue 2: Unsuccessful ESI Optimization

Q: I've tried optimizing my ESI parameters and promoting adduct formation, but the signal for this compound is still insufficient. What should be my next step?

A: If ESI proves to be unsuitable, alternative ionization techniques that are better suited for non-polar to moderately polar compounds should be considered.

Solutions:

  • Switch to Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more effective for analyzing less polar compounds like long-chain ketones.[11]

    • Method: If available, switch to an APCI source. A typical starting point for APCI parameters would be a vaporizer temperature of around 400-500 °C and a corona discharge current of 3-5 µA.[12]

  • Consider Gas Chromatography-Mass Spectrometry (GC-MS): this compound is sufficiently volatile for GC-MS analysis, which typically uses Electron Ionization (EI). EI is a high-energy ionization technique that will likely fragment the molecule but can provide a reproducible fragmentation pattern for identification.[13][14]

    • Method: If your sample is compatible with GC, this is a robust alternative. The NIST database shows a characteristic EI spectrum for this compound.[14]

Issue 3: Need for Significantly Enhanced Sensitivity

Q: My application requires very high sensitivity for the detection of this compound, and alternative ionization methods are not providing the required limits of detection. What other strategies can I employ?

A: Chemical derivatization is a powerful strategy to significantly improve the ionization efficiency of ketones by introducing a highly ionizable tag.

Solutions:

  • Derivatization with PFBHA for GC-MS Analysis: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the carbonyl group of this compound to form an oxime derivative that is highly sensitive in GC-MS, especially in negative chemical ionization (NCI) mode.[15][16]

  • Derivatization with DNPH for LC-MS Analysis: 2,4-Dinitrophenylhydrazine (DNPH) reacts with ketones to form a hydrazone. This derivative contains a dinitrophenyl group which is readily ionizable by ESI or APCI and also has a strong UV chromophore, allowing for UV detection as well.[17][18][19]

  • Consider Other Derivatization Reagents: Other reagents like Girard's reagents can introduce a permanent charge, significantly enhancing ESI sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion of this compound in mass spectrometry?

The molecular weight of this compound (C₁₆H₃₂O) is approximately 240.42 g/mol .[13][14] Depending on the ionization mode and technique, you should look for the following ions:

  • [M+H]⁺: m/z 241.25 (protonated molecule, often weak in ESI)

  • [M+Na]⁺: m/z 263.23 (sodium adduct)

  • [M+K]⁺: m/z 279.21 (potassium adduct)

  • [M+NH₄]⁺: m/z 258.28 (ammonium adduct)

  • M⁺˙: m/z 240.25 (radical cation, in EI)

Q2: Are there specific MALDI matrices that are recommended for long-chain ketones?

Yes, while traditional matrices can have interfering peaks in the low mass range, specialized matrices have been developed. Aromatic ketones and cinnamyl ketones have been shown to be effective and vacuum stable for MALDI analysis.[20][21] Additionally, reactive matrices containing a hydrazide group can improve the detectability of ketones by charge-tagging.[22]

Q3: Can I use negative ion mode for this compound analysis?

Direct deprotonation of this compound to form [M-H]⁻ is generally not favorable. However, derivatization with highly electronegative groups, such as in the PFBHA derivative, makes negative ion mode highly sensitive.

Q4: What are the common fragment ions of this compound in EI-MS?

The Electron Ionization (EI) mass spectrum of this compound shows several characteristic fragment ions. The most abundant fragments are typically at m/z 58 and m/z 43.[13]

Quantitative Data Summary

Ionization MethodExpected Signal Intensity for this compoundKey Considerations
ESI (Electrospray Ionization) LowProne to ion suppression; requires adduct formation for reasonable signal.[9][10]
APCI (Atmospheric Pressure Chemical Ionization) Moderate to HighGenerally better for less polar compounds than ESI.[11][12]
GC-MS (EI) High (but with fragmentation)Provides a reproducible fragmentation pattern for identification.[13][14]
Derivatization + ESI/APCI-MS Very HighIntroduces an easily ionizable group, significantly boosting signal.[17][18]
Derivatization + GC-MS (NCI) Very HighPFBHA derivatives are extremely sensitive in negative chemical ionization mode.[15][16]
MALDI Moderate to HighRequires specific matrix selection to avoid low-mass interference.[20][21][23]

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis

This protocol is adapted from methods for the analysis of carbonyl compounds.[24][25]

  • Reagent Preparation: Prepare a 1 mg/mL solution of PFBHA hydrochloride in water.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Derivatization Reaction:

    • To 100 µL of your sample, add 100 µL of the PFBHA solution.

    • Adjust the pH to approximately 3-4 with a small amount of dilute HCl.

    • Vortex the mixture and incubate at 60-70°C for 30-60 minutes.

  • Extraction:

    • After cooling, add 200 µL of hexane or ethyl acetate and vortex vigorously for 1 minute to extract the PFBHA-oxime derivative.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic (upper) layer to a new vial for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the organic extract into the GC-MS.

    • Use a suitable GC temperature program to separate the derivative.

    • The mass spectrometer can be operated in either EI or NCI mode, with NCI typically providing higher sensitivity.

Protocol 2: Derivatization of this compound with DNPH for LC-MS Analysis

This is a general protocol for DNPH derivatization.[26][27]

  • Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing a small amount of acid catalyst (e.g., 1% phosphoric acid or sulfuric acid). Caution: DNPH is explosive when dry and should be handled with care.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile.

  • Derivatization Reaction:

    • To 100 µL of your sample, add 100 µL of the DNPH reagent solution.

    • Vortex the mixture and incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for 30-60 minutes. The reaction progress can often be monitored by the formation of a yellow/orange precipitate (the hydrazone).

  • Sample Analysis:

    • The reaction mixture can be diluted with the initial mobile phase and directly injected for LC-MS analysis.

    • For complex samples, a solid-phase extraction (SPE) cleanup step may be necessary to remove excess DNPH reagent.

  • LC-MS Analysis:

    • Use a C18 reversed-phase column.

    • A mobile phase gradient of water and acetonitrile/methanol, both typically containing 0.1% formic acid, is common.

    • The DNPH derivative can be detected in either positive or negative ion mode ESI or APCI. In negative mode, the deprotonated molecule [M-H]⁻ is often observed.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Ionization of this compound start Start: Poor or No Signal for this compound in ESI check_basics Check Instrument Basics: - Tuning & Calibration - Sample Concentration - Solvent Compatibility start->check_basics optimize_esi Optimize ESI Conditions check_basics->optimize_esi add_adducts Promote Adduct Formation: Add 1-5 mM Sodium Acetate or Ammonium Formate optimize_esi->add_adducts optimize_source Optimize Source Parameters: - Capillary Voltage - Gas Flows & Temperature optimize_esi->optimize_source signal_ok1 Signal Improved? add_adducts->signal_ok1 Analyze optimize_source->signal_ok1 Analyze alternative_ion Switch Ionization Technique signal_ok1->alternative_ion No end_ok Analysis Successful signal_ok1->end_ok Yes apci Use APCI Source alternative_ion->apci gcms Use GC-MS (EI) alternative_ion->gcms signal_ok2 Signal Sufficient? apci->signal_ok2 Analyze gcms->signal_ok2 Analyze derivatize Employ Chemical Derivatization signal_ok2->derivatize No signal_ok2->end_ok Yes pfbha PFBHA Derivatization for GC-MS (NCI) derivatize->pfbha dnph DNPH Derivatization for LC-MS derivatize->dnph pfbha->end_ok Analyze dnph->end_ok Analyze end_fail Further Method Development Needed Derivatization_Pathways Chemical Derivatization Strategies for this compound cluster_lcms LC-MS Enhancement cluster_gcms GC-MS Enhancement ketone This compound (Poorly Ionizing) dnph_reagent DNPH Reagent ketone->dnph_reagent Reacts with Carbonyl Group pfbha_reagent PFBHA Reagent ketone->pfbha_reagent Reacts with Carbonyl Group dnph_product DNPH-Hydrazone Derivative (Good ESI/APCI Response, UV Active) dnph_reagent->dnph_product + H⁺ pfbha_product PFBHA-Oxime Derivative (Excellent NCI Response) pfbha_reagent->pfbha_product

References

2-HEXADECANONE stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Hexadecanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound, from sample inconsistency to analytical challenges.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results or loss of potency Sample degradation due to improper storage (exposure to oxygen, light, or elevated temperatures).1. Review storage conditions. Ensure this compound is stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). 2. Aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk sample to air and moisture. 3. Perform a purity analysis (e.g., by GC-MS) on your stock to confirm its integrity before use.
Appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS) 1. Oxidative Degradation: The primary degradation pathway for ketones can involve oxidation, potentially leading to the formation of smaller carboxylic acids or other oxidized species. 2. Contamination: Impurities from solvents, glassware, or sample handling. 3. Thermal Degradation: Breakdown of the molecule in the hot GC injector.1. Confirm the identity of the unexpected peaks using a mass spectrometer and compare with known potential degradation products. 2. Run a blank analysis of your solvent and ensure all glassware is scrupulously clean. 3. Optimize your GC injector temperature to ensure vaporization without causing thermal decomposition. Start with a lower temperature and gradually increase it.
Poor peak shape (tailing or fronting) in GC analysis 1. Active Sites: Interaction of the ketone's carbonyl group with active sites in the injector liner or on the column. 2. Column Overload: Injecting a sample that is too concentrated. 3. Improper Column Installation: Leaks or dead volume at the column connections.1. Use a deactivated injector liner and a high-quality, well-deactivated capillary column. Consider trimming the first few centimeters of the column if it has been used extensively. 2. Dilute your sample and re-inject. 3. Reinstall the column according to the manufacturer's instructions, ensuring clean cuts and proper ferrule connections.
Low recovery of this compound from biological matrices 1. Inefficient Extraction: The solvent system may not be optimal for extracting a long-chain ketone. 2. Matrix Effects: Interference from other lipids or macromolecules in the sample.1. Optimize your extraction protocol. A common method for ketones involves extraction with a non-polar solvent like hexane, potentially in a mixture with a more polar solvent like isopropanol. 2. Consider a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before analysis.

Frequently Asked Questions (FAQs)

Stability and Storage

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound include:

  • Microbial Degradation: Under anaerobic, sulfate-reducing conditions, this compound can be carboxylated and subsequently oxidized.[1] Aerobic degradation by certain bacteria, such as Pseudomonas species, can occur via a Baeyer-Villiger monooxygenase, which would convert this compound to undecyl acetate. This ester can then be hydrolyzed to undecanol and acetic acid.

  • Oxidation: As a ketone, this compound is generally stable to mild oxidizing agents. However, under vigorous conditions with strong oxidants or prolonged exposure to atmospheric oxygen, especially at elevated temperatures, C-C bond cleavage can occur, leading to the formation of a mixture of smaller carboxylic acids.

  • Photodegradation: While specific data for this compound is limited, long-chain ketones can be susceptible to photodegradation, which often proceeds through radical-mediated pathways upon exposure to UV light.

  • Hydrolysis: Ketones are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, reactions at the α-carbon can be catalyzed, though the carbonyl group itself is not typically hydrolyzed.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool (2-8 °C), dark place in a tightly sealed container. To minimize oxidation, it is best to purge the container with an inert gas like argon or nitrogen before sealing.[2] For solutions, use high-purity solvents and store in amber glass vials with PTFE-lined caps.

Q3: What is the expected shelf life of this compound?

A3: The shelf life of this compound is highly dependent on storage conditions. When stored properly as a solid in a cool, dark, and inert environment, it can be stable for several years. However, in solution or when exposed to air, light, or high temperatures, its shelf life will be significantly reduced. It is recommended to re-analyze the purity of the compound if it has been stored for an extended period, especially if used in sensitive applications.

Experimental Protocols

Q4: How can I conduct a forced degradation study for this compound?

A4: Forced degradation studies are performed to understand the stability of a molecule under stress conditions.[3] A typical study for this compound would involve the following conditions, with a target degradation of 5-20%[4]:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at an elevated temperature.

  • Oxidation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80-100 °C).

  • Photodegradation: Expose a solution of this compound to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.[2] A dark control sample should be run in parallel.

Samples should be analyzed at various time points by a stability-indicating method, such as GC-MS, to quantify the remaining this compound and identify degradation products.

Q5: What is a suitable analytical method for monitoring the stability of this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) is a highly suitable method for the analysis of this compound and its potential degradation products due to its volatility. A typical method would involve:

  • Column: A non-polar capillary column (e.g., DB-1ms or HP-5ms).[2]

  • Injector: Split/splitless injector. The temperature should be optimized to ensure vaporization without thermal degradation.

  • Oven Program: A temperature gradient program, for example, starting at a lower temperature and ramping up to around 300 °C, to separate this compound from any more or less volatile degradation products.

  • Detector: A mass spectrometer operating in electron ionization (EI) mode to provide structural information for the identification of unknown peaks.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Products

Degradation Pathway Conditions Potential Degradation Products
Anaerobic Biodegradation Sulfate-reducing microbial environmentCarboxylated intermediates, eventually leading to CO₂.[1]
Aerobic Biodegradation Presence of oxygen and specific microorganisms (e.g., Pseudomonas)Undecyl acetate, 1-undecanol, acetic acid.
Oxidation Strong oxidizing agents (e.g., H₂O₂), heatCarboxylic acids with shorter chain lengths (e.g., pentadecanoic acid, tetradecanoic acid).
Photodegradation UV/Visible light exposureA complex mixture of smaller molecules resulting from radical-induced cleavage.
Thermal Degradation High temperatures (e.g., >100 °C)Shorter-chain alkanes, alkenes, and other ketones.

Table 2: Illustrative Quantitative Stability Data (Hypothetical)

Stress Condition Duration % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl at 80 °C24 hours< 5%Trace amounts of smaller chain acids
0.1 M NaOH at 80 °C24 hours5-10%Aldol condensation products, various acids
3% H₂O₂ at 50 °C48 hours15-20%Tetradecanoic acid, pentadecanoic acid
Dry Heat at 100 °C72 hours10-15%Shorter chain alkanes and alkenes
Photostability (ICH Q1B)7 days5-15%Complex mixture of smaller carbonyls and acids

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base. Incubate at 60-80 °C.

    • Oxidation: To an aliquot of the stock solution, add a solution of 3-30% hydrogen peroxide. Incubate at room temperature or 50 °C.

    • Thermal Stress: Place a known amount of solid this compound in a vial and heat in an oven at a temperature significantly above accelerated stability conditions (e.g., 80-100 °C).

    • Photostability: Expose a solution of this compound in a quartz cuvette or other transparent container to a light source compliant with ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Sample Collection and Neutralization: Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24, 48 hours). For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including a non-degraded control, using a validated stability-indicating GC-MS method.

  • Data Evaluation: Calculate the percentage of degradation and identify any major degradation products by comparing their mass spectra to libraries and known standards.

Protocol 2: GC-MS Analysis of this compound
  • Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration (e.g., 10-100 µg/mL) in a solvent compatible with the GC system (e.g., hexane).

  • GC-MS Conditions (Example):

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., HP-5ms).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector: Splitless mode, 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 10 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Data Analysis: Integrate the peak corresponding to this compound and any degradation product peaks. Use the peak areas to calculate the percentage of degradation. Identify degradation products by interpreting their mass spectra and comparing them with spectral libraries (e.g., NIST).

Signaling Pathways and Workflows

degradation_pathways cluster_aerobic Aerobic Biodegradation cluster_anaerobic Anaerobic Biodegradation cluster_oxidation Chemical Oxidation Hexadecanone This compound BVMO Baeyer-Villiger Monooxygenase Hexadecanone->BVMO + O2 UndecylAcetate Undecyl Acetate BVMO->UndecylAcetate Esterase Esterase UndecylAcetate->Esterase + H2O Undecanol 1-Undecanol Esterase->Undecanol AceticAcid Acetic Acid Esterase->AceticAcid Hexadecanone2 This compound Carboxylation Carboxylation Hexadecanone2->Carboxylation + CO2 Intermediates Carboxylated Intermediates Carboxylation->Intermediates Oxidation Oxidation Intermediates->Oxidation Sulfate as e- acceptor CO2 CO2 Oxidation->CO2 Hexadecanone3 This compound StrongOxidant Strong Oxidant (e.g., H2O2, heat) Hexadecanone3->StrongOxidant CarboxylicAcids Shorter-chain Carboxylic Acids StrongOxidant->CarboxylicAcids

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Start This compound Sample Stress Apply Stress Condition (Heat, Light, pH, Oxidant) Start->Stress Control Prepare Dark/Unstressed Control Start->Control Sampling Sample at Time Points Stress->Sampling Control->Sampling Neutralize Neutralize (if Acid/Base) Sampling->Neutralize GCMS GC-MS Analysis Neutralize->GCMS Data Data Acquisition (Chromatograms, Mass Spectra) GCMS->Data Quantify Quantify Degradation Data->Quantify Identify Identify Degradation Products Data->Identify Report Generate Stability Report Quantify->Report Identify->Report

Caption: Workflow for a forced degradation study.

troubleshooting_logic Problem Inconsistent Results / Extra Peaks CheckPurity Analyze Stock Purity via GC-MS Problem->CheckPurity PurityOK Purity > 98%? CheckPurity->PurityOK ReviewStorage Review Storage Conditions (Temp, Light, Inert Gas) PurityOK->ReviewStorage Yes NewStock Obtain New Stock / Purify PurityOK->NewStock No StorageOK Storage Conditions Ideal? ReviewStorage->StorageOK ReviewMethod Review Analytical Method (Injector Temp, Column, etc.) StorageOK->ReviewMethod Yes ImproveStorage Implement Proper Storage StorageOK->ImproveStorage No OptimizeMethod Optimize Analytical Method ReviewMethod->OptimizeMethod Success Problem Resolved NewStock->Success ImproveStorage->Success OptimizeMethod->Success

Caption: Troubleshooting logic for analytical issues.

References

Preventing oxidation of 2-HEXADECANONE during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hexadecanone. The information provided is intended to help prevent its oxidation during storage and ensure accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as methyl tetradecyl ketone, is a long-chain aliphatic ketone with the chemical formula C₁₆H₃₂O.[1][2][3] Like other long-chain ketones, it is susceptible to oxidation, a chemical process that can degrade the compound and introduce impurities. This degradation can compromise the integrity of experimental results, affect product quality in drug development, and lead to inaccurate analytical measurements.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The primary factors that can accelerate the oxidation of this compound include:

  • Exposure to Oxygen: The presence of atmospheric oxygen is the main driver of autoxidation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Exposure to Light: UV and visible light can provide the energy to initiate oxidation reactions.

  • Presence of Metal Ions: Certain metal ions can act as catalysts, speeding up the oxidation process.

Q3: What are the likely oxidation products of this compound?

A3: The oxidation of long-chain ketones like this compound can lead to the formation of various degradation products. The primary mechanism is often autoxidation, which involves a free radical chain reaction. This can result in the formation of hydroperoxides, which can then decompose into a mixture of smaller molecules, including:

  • Shorter-chain methyl ketones

  • Aldehydes

  • Carboxylic acids

Troubleshooting Guide: Storage and Handling

Q4: I suspect my stored this compound has degraded. What are the signs of oxidation?

A4: Signs of this compound degradation can include:

  • Changes in Physical Appearance: A pure sample of this compound should be a white solid at room temperature. Discoloration (e.g., yellowing) can indicate degradation.

  • Development of an "Off" Odor: The formation of volatile oxidation byproducts, such as smaller aldehydes and carboxylic acids, can lead to a change in the compound's odor.

  • Unexpected Peaks in Analytical Data: When analyzing the sample by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the appearance of new, unexpected peaks is a strong indicator of impurity formation.

Q5: How can I prevent the oxidation of this compound during long-term storage?

A5: To minimize oxidation during long-term storage, the following practices are recommended:

  • Store at Low Temperatures: Storing this compound at or below -20°C is highly recommended to significantly slow down the rate of oxidation.

  • Use an Inert Atmosphere: Before sealing the storage container, purge the headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Protect from Light: Store the compound in an amber glass vial or in a dark location to prevent light-induced degradation.

  • Use Appropriate Containers: Store in well-sealed, clean glass containers with PTFE-lined caps to prevent contamination and exposure to air.

  • Consider Using Antioxidants: For solutions of this compound, or if the solid will be stored for an extended period, the addition of an antioxidant can be beneficial.

Q6: What antioxidants are effective for stabilizing this compound?

A6: While specific studies on this compound are limited, synthetic antioxidants commonly used for stabilizing lipids and other organic compounds are likely to be effective. These include:

  • Butylated Hydroxytoluene (BHT)

  • Butylated Hydroxyanisole (BHA)

  • Tocopherols (Vitamin E)

These antioxidants work by scavenging free radicals, thereby interrupting the chain reaction of autoxidation.[4] A combination of BHA and BHT can sometimes provide better protection against oxidation than either antioxidant used alone.[5]

Table 1: Recommended Storage Conditions for this compound
Storage ConditionRecommendationRationale
Temperature ≤ -20°C (long-term) or 2-8°C (short-term)Reduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, a key reactant in oxidation.
Light Amber glass vials or storage in the darkPrevents photo-oxidation.
Container Tightly sealed glass with PTFE-lined capEnsures chemical inertness and prevents moisture/air ingress.
Additives Consider 0.01-0.1% BHT, BHA, or TocopherolsScavenges free radicals to inhibit autoxidation.

Troubleshooting Guide: Analysis

Q7: I am seeing multiple peaks in my GC-MS analysis of a this compound sample that should be pure. How can I identify the impurities?

A7: The presence of multiple peaks likely indicates degradation. To identify these impurities:

  • Mass Spectrometry (MS) Analysis: Examine the mass spectra of the impurity peaks. Oxidation products will have characteristic fragmentation patterns. For example, shorter-chain ketones and aldehydes will have lower molecular weights than this compound.

  • Comparison to Standards: If available, inject standards of potential degradation products (e.g., shorter-chain ketones, aldehydes, and carboxylic acids) to compare retention times and mass spectra.

  • Derivatization: Certain derivatization reagents can selectively react with aldehydes and carboxylic acids, causing a shift in their retention times and producing characteristic mass spectra, which can aid in their identification.

Q8: How can oxidation products of this compound interfere with its quantification?

A8: Oxidation products can interfere with quantification in several ways:

  • Co-elution: If an impurity has a similar retention time to this compound, it can lead to an overestimation of the concentration.

  • Ion Suppression/Enhancement: In mass spectrometry, the presence of co-eluting impurities can affect the ionization efficiency of this compound, leading to inaccurate quantification.

  • Degradation of the Analyte During Analysis: If the analytical conditions (e.g., high injector temperature in GC) are too harsh, they can cause further degradation of the remaining this compound, leading to an underestimation of its concentration.

Q9: What are the best practices for preparing a this compound sample for analysis to minimize degradation?

A9: To ensure the integrity of your sample during analysis:

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before analysis.

  • Minimize Exposure to Air and Light: Keep sample vials capped and out of direct light as much as possible.

  • Use Cool Solvents: Dissolve the sample in a cool, high-purity solvent.

  • Optimize Analytical Method Parameters: Use the lowest possible injector and transfer line temperatures in GC-MS that still allow for good chromatography to avoid thermally induced degradation.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under accelerated conditions to predict its shelf-life.

Methodology:

  • Sample Preparation:

    • Prepare multiple aliquots of high-purity this compound in amber glass vials with PTFE-lined caps.

    • For testing the effect of antioxidants, prepare parallel sets of samples containing 0.1% (w/w) of BHT, BHA, or tocopherol.

    • A control set with no antioxidant should also be prepared.

    • Purge the headspace of each vial with nitrogen or argon before sealing.

  • Storage Conditions:

    • Place the vials in stability chambers at the following conditions as per ICH guidelines:

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

      • Long-term (for comparison): 25°C ± 2°C / 60% RH ± 5% RH and 5°C ± 3°C

  • Time Points for Analysis:

    • Analyze the samples at initial (t=0), 1, 3, and 6 months.

  • Analytical Method:

    • Use a validated stability-indicating GC-MS method to quantify the amount of this compound remaining and to identify and quantify any degradation products.

    • GC-MS Parameters (Example):

      • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Inlet Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

      • MSD Transfer Line: 280°C

      • Ion Source: 230°C (EI)

      • Scan Range: 40-400 amu

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of this compound versus time for each storage condition.

    • Use the data from the accelerated conditions to predict the shelf-life at the long-term storage conditions using the Arrhenius equation.

Table 2: Example Data from an Accelerated Stability Study of this compound
Time (Months)% Remaining at 40°C/75%RH (No Antioxidant)% Remaining at 40°C/75%RH (with 0.1% BHT)% Remaining at 25°C/60%RH (No Antioxidant)
0 100.0100.0100.0
1 98.599.899.9
3 95.299.299.6
6 90.198.599.1

Note: This is example data and actual results may vary.

Visualizations

OxidationPathway This compound This compound Alkyl_Radical Alkyl Radical This compound->Alkyl_Radical Free_Radical_Initiation Initiation (Light, Heat, Metal Ions) Free_Radical_Initiation->Alkyl_Radical Peroxy_Radical Peroxy Radical Alkyl_Radical->Peroxy_Radical + O₂ Oxygen O₂ Oxygen->Peroxy_Radical Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide Hydrogen_Abstraction Hydrogen Abstraction (from another this compound molecule) Hydrogen_Abstraction->Hydroperoxide Oxidation_Products Oxidation Products (Shorter-chain ketones, Aldehydes, Carboxylic Acids) Hydroperoxide->Oxidation_Products Decomposition Decomposition Decomposition->Oxidation_Products

Caption: Autoxidation pathway of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Start Receive/Synthesize This compound Purity_Check Initial Purity Check (GC-MS) Start->Purity_Check Aliquoting Aliquot into Vials Purity_Check->Aliquoting Inert_Atmosphere Purge with N₂/Ar Aliquoting->Inert_Atmosphere Storage Store at ≤ -20°C Inert_Atmosphere->Storage Retrieve_Sample Retrieve Sample from Storage Storage->Retrieve_Sample Dissolve Dissolve in Appropriate Solvent Retrieve_Sample->Dissolve GCMS_Analysis GC-MS Analysis Dissolve->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Recommended workflow for handling and analysis.

TroubleshootingTree Problem Unexpected Peaks in GC-MS Chromatogram Check_Storage Review Storage Conditions Problem->Check_Storage Improper_Storage Improper Storage (Temp, Light, Air)? Check_Storage->Improper_Storage Correct_Storage Implement Proper Storage Protocol Improper_Storage->Correct_Storage Yes Analyze_Impurities Analyze Impurity Mass Spectra Improper_Storage->Analyze_Impurities No Match_Known_Degradants Match with Known Oxidation Products? Analyze_Impurities->Match_Known_Degradants Confirm_Degradation Confirmed Degradation: Consider Sample Purification or Re-synthesis Match_Known_Degradants->Confirm_Degradation Yes Investigate_Contamination Investigate Other Sources of Contamination (e.g., Solvent, Glassware) Match_Known_Degradants->Investigate_Contamination No

Caption: Troubleshooting decision tree for impurities.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio for Trace Level Detection of 2-Hexadecanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your analytical methods for the trace level detection of 2-hexadecanone, a long-chain volatile ketone.

Frequently Asked Questions (FAQs)

Q1: What is the most effective analytical technique for trace-level detection of this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] For trace-level analysis, coupling GC-MS with a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME) is highly effective for enhancing sensitivity.[1]

Q2: How can I significantly improve the signal-to-noise (S/N) ratio for this compound in my GC-MS analysis?

A2: Improving the S/N ratio involves two main strategies: increasing the signal intensity and reducing the baseline noise.[2][3] For the signal, techniques like splitless injection, which transfers the entire sample onto the column, are recommended for trace analysis.[4][5] Pre-concentrating the sample using methods like SPME can also substantially increase the analyte concentration before injection.[5] To reduce noise, ensure the use of high-purity gases, maintain a clean injection system, and use a low-bleed capillary column.[5]

Q3: What type of GC column is best suited for this compound analysis?

A3: A non-polar capillary column is ideal for analyzing this compound. Columns with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase are excellent choices. For optimal S/N, shorter columns (e.g., 10-15 meters) with a narrow internal diameter (0.18-0.25 mm) and a thin film thickness (< 0.3 µm) can produce sharper peaks, leading to a better signal-to-noise ratio.[5]

Q4: Is derivatization necessary for the analysis of this compound?

A4: While this compound can be analyzed directly, derivatization can be employed to improve its chromatographic behavior and detection sensitivity, especially in complex matrices. A common two-step derivatization process for ketones involves oximation followed by silylation.[6] Oximation reduces the possibility of tautomerism, and silylation increases the volatility and thermal stability of the analyte.[6]

Q5: What are the common sources of baseline noise in GC-MS, and how can I minimize them?

A5: Common sources of baseline noise include carrier gas impurities, column bleed, and contamination in the injector or detector.[5] To minimize noise, use high-purity carrier gases with appropriate traps to remove oxygen and moisture. Regularly clean the injector port and replace the septum and liner.[4][5] Conditioning the GC column as per the manufacturer's instructions can also help reduce column bleed.[4][5]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
High Baseline Noise 1. Carrier gas impurity. 2. Contaminated injector port. 3. Excessive column bleed.1. Check gas traps for saturation and replace if necessary. Perform a leak check on the gas lines. 2. Clean the injector port and replace the septum and liner.[5] 3. Condition the column according to the manufacturer's instructions and ensure the oven temperature does not exceed the column's maximum limit.[5]
Poor Peak Shape (Tailing or Fronting) 1. Presence of active sites in the injector or column. 2. Column overload. 3. Inappropriate solvent.1. Use a highly deactivated liner and column.[5][7] Consider derivatization if tailing persists. 2. Reduce the injection volume or dilute the sample concentration.[4][5] 3. Ensure the solvent is compatible with the analyte and the stationary phase.
Low Signal Intensity 1. Suboptimal injection technique. 2. Incorrect detector settings. 3. Sample loss during preparation.1. For trace analysis, switch from a split to a splitless injection to introduce more of the sample onto the column.[5] 2. Optimize detector parameters, such as the multiplier voltage in the mass spectrometer, to maximize the signal response.[5] 3. Employ pre-concentration techniques like Solid-Phase Microextraction (SPME) to increase the analyte concentration before injection.[5]
Ghost Peaks 1. Carryover from a previous injection. 2. Septum bleed. 3. Contaminated solvent.1. Run a solvent blank after a high-concentration sample to check for carryover. Implement a thorough wash cycle for the injector. 2. Use a high-quality, low-bleed septum. 3. Use high-purity solvents and run a blank analysis of the solvent to check for contaminants.
Inconsistent Results 1. Variable injection volume. 2. Sample degradation. 3. Non-uniform sample preparation.1. Use an autosampler for precise and reproducible injections. 2. Store samples properly, typically at low temperatures in sealed vials, to prevent degradation. For related compounds, storage under an inert atmosphere is recommended.[8] 3. Ensure a consistent and validated sample preparation protocol is followed for all samples.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is designed for the pre-concentration of this compound from a liquid matrix.

Materials:

  • 20 mL airtight glass vials with PTFE septa

  • SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a good starting point for volatile and semi-volatile compounds.[1]

  • Heater-stirrer or water bath

  • Internal Standard (IS) solution (e.g., a related ketone not present in the sample)

  • Sodium chloride (NaCl)

Procedure:

  • Transfer 5 mL of the liquid sample into a 20 mL airtight vial.

  • Add a known amount of the internal standard solution to the vial.

  • Add 1 gram of NaCl to the vial to increase the ionic strength of the sample, which aids in the release of volatile compounds into the headspace.[1]

  • Immediately seal the vial with the PTFE septum.

  • Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 60°C) and allow it to equilibrate for a set time (e.g., 15 minutes).

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

  • After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

Protocol 2: Optimized GC-MS Parameters for this compound

These are suggested starting parameters that should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
Injector
ModeSplitlessTo maximize the transfer of the analyte to the column for trace-level analysis.[7]
Inlet Temperature250°CA good starting point to ensure efficient vaporization without causing thermal degradation.[7]
GC Column
Stationary Phase5% Phenyl-methylpolysiloxaneA versatile non-polar phase suitable for a wide range of compounds, including ketones.
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing good resolution and capacity.
Oven Program
Initial Temperature70°C, hold for 2 minA lower initial temperature helps in focusing the analyte at the head of the column.[7]
Ramp Rate10°C/min to 280°CThe ramp rate can be adjusted to optimize the separation from other matrix components.[7]
Final Temperature280°C, hold for 5 minTo ensure elution of all compounds.
Carrier Gas
GasHeliumInert and provides good chromatographic efficiency.[7]
Flow Rate1.0 mL/min (constant flow)A standard flow rate for this column dimension.
Mass Spectrometer
MS Transfer Line280°CTo prevent condensation of the analyte before reaching the mass spectrometer.[7]
MS Source Temperature230°CA standard temperature for electron ionization (EI) sources.[7]
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Scan Rangem/z 40-300To cover the expected mass fragments of this compound.
Acquisition ModeSelected Ion Monitoring (SIM)For trace-level detection, SIM mode can significantly improve the S/N ratio by monitoring only specific ions for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid/Solid Sample add_is Add Internal Standard sample->add_is hs_spme Headspace SPME add_is->hs_spme gc_injection GC Injection & Desorption hs_spme->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection MS Detection (Scan/SIM) gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

troubleshooting_sn cluster_signal Low Signal cluster_noise High Noise start Low S/N Ratio injection Suboptimal Injection start->injection sample_prep Inefficient Sample Prep start->sample_prep detector Detector Settings start->detector gas Gas Impurities start->gas bleed Column Bleed start->bleed contamination System Contamination start->contamination sol_injection Use Splitless Injection injection->sol_injection Solution sol_sample_prep Use SPME/Concentration sample_prep->sol_sample_prep Solution sol_detector Optimize MS Parameters (SIM) detector->sol_detector Solution sol_gas Use High Purity Gas & Traps gas->sol_gas Solution sol_bleed Condition Column bleed->sol_bleed Solution sol_contamination Clean Injector/System contamination->sol_contamination Solution

Caption: Troubleshooting logic for low S/N ratio.

References

Matrix effects in the analysis of 2-HEXADECANONE from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2-hexadecanone from complex samples.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, with a focus on problems related to matrix effects in complex samples such as biological fluids, food matrices, and environmental samples.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column: The ketone group of this compound can interact with active silanol groups.- Inlet Maintenance: Replace the inlet liner with a new, deactivated liner. - Column Maintenance: Trim the first few centimeters of the analytical column. - Use a more inert GC column.
Co-eluting matrix components interfering with chromatography. - Improve Sample Cleanup: Optimize Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) methods to remove interfering compounds. - Modify GC Method: Adjust the temperature program to better separate this compound from matrix components.
Inconsistent Peak Areas (Poor Precision) Variable matrix effects between samples: Differences in the composition of the matrix from sample to sample can lead to varying degrees of signal suppression or enhancement.[1][2][3]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects. - Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples.[4]
Inconsistent sample preparation: Variability in extraction efficiency can lead to inconsistent results.- Automate Sample Preparation: Use automated liquid handlers or SPE systems to improve reproducibility. - Thoroughly validate the sample preparation method.
Low Analyte Response (Signal Suppression) Co-eluting matrix components suppressing the ionization of this compound in the MS source. [3][5]- Improve Sample Cleanup: Employ more selective sample preparation techniques like SPE with specific sorbents or LLE with back-extraction. - Chromatographic Separation: Optimize the GC or LC method to separate this compound from the suppressive matrix components. - Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.[2]
For LC-MS, poor ionization of the long-chain ketone. - Derivatization: Chemically modify this compound to a more easily ionizable derivative.[6][7] - Optimize MS Source Conditions: Adjust parameters such as spray voltage, gas flows, and temperature.
High Analyte Response (Signal Enhancement) Co-eluting matrix components enhancing the ionization of this compound. [3][5]- Matrix-Matched Calibrators: This will help to compensate for the enhancement effect.[4] - Stable Isotope-Labeled Internal Standard: A SIL-IS will experience the same enhancement, providing accurate quantification.
In GC-MS, "matrix-induced chromatographic response enhancement" where matrix components coat active sites in the injector, improving the transfer of the analyte to the column. [8]- Use Analyte Protectants: Add compounds to the sample or standard solutions that have a strong affinity for active sites.
High Background Noise Insufficient sample cleanup leading to a high level of co-eluting matrix components. - Improve Sample Cleanup: Add a cleanup step after extraction, such as dispersive SPE (dSPE) or passing the extract through a silica gel cartridge. - Use a higher resolution mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[3] For this compound, which is often analyzed in complex biological or food samples, endogenous substances like lipids, phospholipids, and salts can interfere.[2] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification.[3][5] In Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can also accumulate in the injector and on the column, causing poor peak shape and inconsistent results.[8]

Q2: I'm seeing a lower signal for this compound in my samples compared to my standards prepared in a clean solvent. How can I confirm this is due to matrix effects?

A2: This is a strong indication of matrix effects, specifically ion suppression. To confirm and quantify the extent of these effects, a post-extraction spike experiment is recommended. This involves comparing the peak area of this compound in a standard solution (in a neat solvent) to the peak area of a blank matrix extract that has been spiked with this compound at the same concentration after the extraction process. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solvent Standard) x 100

A value significantly less than 100% confirms ion suppression, while a value significantly greater than 100% indicates ion enhancement.

Q3: What is the most effective strategy to compensate for matrix effects in the analysis of this compound?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3. The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ionization suppression or enhancement. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability due to matrix effects can be effectively normalized.

Q4: When should I use matrix-matched calibration for this compound analysis?

A4: Matrix-matched calibration is a practical approach when a SIL-IS is not available or economically feasible.[4] It is particularly useful when you have access to a representative blank matrix (a sample of the same type that is known not to contain this compound). By preparing your calibration standards in this blank matrix, the standards will experience similar matrix effects as your unknown samples, leading to more accurate quantification.

Q5: Are there any specific sample preparation techniques recommended for reducing matrix effects for this compound in fatty food samples?

A5: For fatty matrices, it is crucial to have a robust sample preparation method that effectively removes lipids, which are a major source of matrix effects. Techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with a C18 or zirconia-based cleanup step, or Solid Phase Extraction (SPE) with a non-polar sorbent followed by a more selective sorbent, can be effective.[9] For volatile analysis, headspace solid-phase microextraction (HS-SPME) can also be advantageous as it leaves non-volatile matrix components behind.[10][11]

Quantitative Data Summary

The following tables provide hypothetical, yet realistic, quantitative data illustrating the impact of matrix effects on the analysis of this compound and the effectiveness of different mitigation strategies.

Table 1: Quantification of Matrix Effect in Different Sample Matrices

Matrix TypeSpiked Concentration (ng/mL)Peak Area (Neat Solvent)Peak Area (Spiked Matrix Extract)Matrix Effect (%)
Human Plasma501,250,000875,00070% (Suppression)
Cauliflower Extract501,250,0001,500,000120% (Enhancement)
Cooking Oil501,250,000625,00050% (Suppression)

Table 2: Comparison of Calibration Strategies for this compound in Human Plasma

Calibration MethodNominal Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
Solvent-Based Calibration5071.4142.8%
Matrix-Matched Calibration5051.5103.0%
Stable Isotope-Labeled Internal Standard5049.899.6%

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike

Objective: To quantitatively assess the degree of matrix suppression or enhancement for this compound in a given biological matrix.

Methodology:

  • Prepare a Neat Standard Solution: Prepare a solution of this compound in a clean solvent (e.g., hexane for GC-MS or methanol for LC-MS) at a known concentration (e.g., 100 ng/mL).

  • Prepare a Blank Matrix Extract: Extract a blank biological sample (e.g., plasma from an untreated subject) using your established sample preparation protocol.

  • Prepare a Post-Extraction Spiked Sample: Spike the blank matrix extract from step 2 with the this compound standard to achieve the same final concentration as the neat standard solution (e.g., 100 ng/mL).

  • Analysis: Analyze both the neat standard solution and the post-extraction spiked sample using your validated analytical method.

  • Calculation: Calculate the matrix effect using the formula provided in FAQ Q2.

Protocol 2: Sample Preparation of this compound from Human Plasma using Liquid-Liquid Extraction (LLE)

Objective: To extract this compound from human plasma for GC-MS analysis, minimizing matrix effects.

Methodology:

  • Sample Aliquoting: To a 2 mL microcentrifuge tube, add 200 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of a this compound-d3 internal standard solution (e.g., at 1 µg/mL in methanol).

  • Protein Precipitation & Extraction: Add 800 µL of hexane. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of hexane for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Complex Sample (e.g., Plasma) spike Spike with SIL-IS sample->spike Add Internal Standard extraction Liquid-Liquid Extraction spike->extraction Extract Analyte cleanup SPE Cleanup (Optional) extraction->cleanup Remove Interferences concentrate Evaporate & Reconstitute cleanup->concentrate Prepare for Injection gcms GC-MS or LC-MS/MS Analysis concentrate->gcms Inject Sample data Data Acquisition gcms->data Detect Ions quant Quantification (Analyte/IS Ratio) data->quant Calculate Peak Area Ratios result Final Concentration quant->result Determine Analyte Amount

Caption: Workflow for the analysis of this compound with matrix effect mitigation.

troubleshooting_logic cluster_confirm Confirmation cluster_mitigate Mitigation Strategies start Inconsistent or Inaccurate Results check_me Suspect Matrix Effects? start->check_me pes_exp Perform Post-Extraction Spike Experiment check_me->pes_exp Yes end_bad Re-evaluate Method check_me->end_bad No, check other variables calc_me Calculate Matrix Effect (%) pes_exp->calc_me is_me Matrix Effect Confirmed? calc_me->is_me use_sil Use Stable Isotope-Labeled IS is_me->use_sil Yes (> ±15%) use_mmc Use Matrix-Matched Calibrants is_me->use_mmc Yes (if SIL not available) improve_cleanup Improve Sample Cleanup (SPE/LLE) is_me->improve_cleanup Yes (Severe Suppression/ Enhancement) end_good Reliable Quantification is_me->end_good No (< ±15%) use_sil->end_good use_mmc->end_good optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom optimize_chrom->end_good

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Minimizing contamination in 2-HEXADECANONE sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during the preparation of 2-HEXADECANONE samples for analysis.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What is the appropriate grade of solvent to use for this compound sample preparation?

A1: For sensitive analyses such as Gas Chromatography-Mass Spectrometry (GC-MS), it is critical to use high-purity solvents.[1][2][3][4] Solvents labeled as "HPLC Grade," "GC Resolv™," "Pesticide Grade," or "Trace Metal Grade" are recommended to minimize the introduction of organic impurities that could co-elute with your analyte or interfere with detection.[2][3][4] Using lower-grade solvents like "Lab Grade" or "Technical Grade" can introduce a variety of contaminants, leading to high background noise and ghost peaks.[1][3]

Q2: How should I store my this compound standards and samples?

A2: this compound is a semi-volatile organic compound (SVOC) and should be stored in tightly sealed, pre-cleaned amber glass containers with PTFE-lined caps to prevent photodegradation and loss of volatile components.[5][6] Store samples at 4°C in the dark.[5] For long-term storage, solvent extracts are generally stable for up to 40 days when refrigerated.[7] Avoid using plastic containers or parafilm, as these can leach plasticizers like phthalates into your sample.[8][9]

Troubleshooting Contamination Issues

Q3: I am observing extraneous peaks, often called "ghost peaks," in my GC-MS chromatogram. What are the common sources?

A3: Ghost peaks are unexpected peaks that appear in your chromatogram and can originate from several sources.[10][11][12] Common causes include contamination from the carrier gas, laboratory glassware, or the injection syringe.[13] They can also arise from carryover from a previous, more concentrated sample or degradation of the sample in a hot injector port.[10][13] A systematic approach is needed to isolate the source.[14]

Q4: My analytical blanks show significant peaks corresponding to phthalates. How can I eliminate this contamination?

A4: Phthalate contamination is a pervasive issue in trace analysis because they are used as plasticizers in many common laboratory products.[15][16][17] Key sources include plastic tubing, pipette tips, disposable filters, gloves, and even airborne dust from flooring or paint.[8][15][18] To mitigate this, use glass and metal apparatus wherever possible, rinse all glassware with high-purity solvent, and use nitrile gloves.[5][17] It is also beneficial to test your reagents, such as deionized water and sodium sulfate, for phthalate contamination.[15]

Q5: My results for this compound are inconsistent and show poor reproducibility. What could be the cause?

A5: Poor reproducibility can stem from several factors during sample preparation and injection.[13] Inconsistent sample volumes, leaking syringes or septa, and variations in the sample preparation sequence can all contribute.[13] For semi-volatile compounds, evaporative loss of solvent during preparation can concentrate the analyte, leading to artificially high results.[6] Ensure your injection technique is consistent and that all equipment is properly maintained.[13] Using an internal standard, such as 2-Pentadecanone, can help correct for variations in sample volume and injection.

Troubleshooting Guides

Guide 1: Investigating Ghost Peaks in a Blank Run

This guide provides a systematic workflow to identify the source of contamination when ghost peaks are observed in a solvent blank.

Problem: Sharp, unexpected peaks are present in the chromatogram of a pure solvent injection.[10][11]

Workflow:

Phthalate_Troubleshooting start Start: Phthalate Contamination Detected node_reagents Test Reagents & Solvents Analyze a fresh aliquot of each solvent (Hexane, Methanol, etc.) and reagent-grade water used in the prep. start->node_reagents node_consumables Test Consumables (Leaching Study) Soak items (pipette tips, vial caps, filter paper) in clean solvent. Analyze the solvent for phthalates. start->node_consumables node_environment Check Environment Expose a vial of clean solvent to lab air for 1 hour, then analyze. Wear nitrile gloves. start->node_environment q1 Contamination Found? node_reagents->q1 q2 Contamination Found? node_consumables->q2 q3 Contamination Found? node_environment->q3 q1->node_consumables No res1 Action: Procure a higher purity grade of the contaminated reagent or purify in-house. q1->res1 Yes q2->node_environment No res2 Action: Replace contaminated plasticware with glass/metal alternatives or source phthalate-free consumables. q2->res2 Yes res3 Action: Improve lab hygiene. Minimize sample exposure to air. Check for sources like PVC tubing or floor tiles. q3->res3 Yes

References

Technical Support Center: 2-Hexadecanone NMR Spectra Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of 2-hexadecanone.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for this compound in 1H and 13C NMR?

A1: The chemical shifts for this compound can vary slightly depending on the solvent and experimental conditions. However, typical values are summarized in the tables below.

Data Presentation: Predicted NMR Chemical Shifts for this compound

Table 1: 1H NMR Chemical Shifts

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH3 (C1)~2.1s3H
CH2 (C3)~2.4t2H
CH2 (C4-C14)~1.2-1.3m22H
CH2 (C15)~1.5-1.6m2H
CH3 (C16)~0.9t3H

Table 2: 13C NMR Chemical Shifts

CarbonChemical Shift (ppm)
C1~30
C2 (C=O)>200
C3~44
C4-C14~23-32
C15~23
C16~14

Note: These are approximate values and can be influenced by solvent, concentration, and temperature.

Troubleshooting Guides

Q2: I am seeing unexpected peaks in my 1H NMR spectrum. What could be the cause?

A2: Unexpected peaks in an NMR spectrum can arise from several sources. Common culprits include residual solvents, impurities in the sample, or degradation products.[1][2] Follow this workflow to identify the source of the unexpected peaks:

G A Unexpected Peak(s) Observed B Check for Common Solvent Impurities (e.g., water, acetone, grease) A->B C Compare with Solvent Reference Tables B->C D Identify Potential Starting Material or Reagent Residues C->D No Match H Peak Identified C->H Match Found E Review Synthetic Route and Reagents Used D->E F Consider Sample Degradation E->F No Match E->H Match Found G Check Sample Age and Storage Conditions F->G G->H Degradation Confirmed I Peak Unidentified G->I No Degradation Evident J Further 2D NMR Experiments (COSY, HSQC) I->J

Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

Q3: The multiplet for the long alkyl chain (C4-C14) is poorly resolved. How can I improve this?

A3: The signals for the methylene groups in the long alkyl chain of this compound often overlap, resulting in a broad, unresolved multiplet.[3] This is a common issue with long-chain aliphatic compounds.[3] To improve resolution, you can try the following:

  • Use a higher field NMR spectrometer: A stronger magnetic field will increase the chemical shift dispersion, potentially resolving the overlapping signals.[4]

  • Optimize shimming: Poor shimming can lead to broad peaks.[5] Carefully shim the instrument before acquiring the spectrum.

  • Consider 2D NMR techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to distinguish the signals of individual methylene groups by showing their correlations to other nuclei.[6][7]

Q4: My 13C NMR spectrum has a very weak signal for the carbonyl carbon (C2). Is this normal?

A4: Yes, this is a common observation. The carbonyl carbon (C2) is a quaternary carbon (it has no attached protons) and typically exhibits a long relaxation time.[8] This can lead to a weaker signal compared to the protonated carbons in the molecule. To enhance the signal, you can increase the number of scans or adjust the relaxation delay (d1) in your experimental parameters.

Experimental Protocols

Standard NMR Sample Preparation for this compound

  • Solvent Selection: Choose a deuterated solvent in which this compound is soluble (e.g., CDCl3, DMSO-d6). The choice of solvent can affect the chemical shifts.[9]

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, add a small amount of an internal standard (e.g., tetramethylsilane - TMS) to the solution. TMS is the reference standard for both 1H and 13C NMR, with its signal set to 0 ppm.[10][11]

  • Shimming and Tuning: Before acquiring the spectrum, the instrument's magnetic field homogeneity (shimming) and the probe (tuning) must be optimized for the specific sample and solvent.[5]

G cluster_0 Sample Preparation cluster_1 NMR Acquisition A Weigh 5-10 mg This compound B Dissolve in 0.6-0.7 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire Spectrum E->F

References

Technical Support Center: Enhancing the Aqueous Solubility of 2-Hexadecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of 2-Hexadecanone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound, also known as methyl tetradecyl ketone, is a long-chain aliphatic ketone.[1] Its chemical structure consists of a 16-carbon chain, making it highly hydrophobic and practically insoluble in water.[2][3] This poor water solubility can be a significant hurdle in various experimental and developmental contexts, particularly in biological assays and pharmaceutical formulations where aqueous environments are standard. For a compound to be biologically active in many systems, it must be dissolved in an aqueous medium to ensure uniform distribution and interaction with cellular components.

Q2: What are the primary methods to increase the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. The most common and effective methods include:

  • Co-solvency: This involves using a water-miscible organic solvent (co-solvent) to increase the solubility of a non-polar solute in an aqueous solution.[4][5]

  • Use of Surfactants: Surfactants, or surface-active agents, can form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility in water.[6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes.[6][7]

Q3: Are there other, more advanced techniques for solubilizing highly hydrophobic compounds?

Yes, for particularly challenging compounds or specific applications, other methods can be considered:

  • Solid Dispersion: This involves dispersing the hydrophobic compound in a solid hydrophilic polymer matrix. This can be achieved through methods like melting or solvent evaporation, resulting in a product where the compound is in a more readily dissolvable state.[6]

  • Nanotechnology Approaches: Formulating the compound into nanoparticles can significantly increase its surface area, which can lead to improved solubility and dissolution rates.[8]

  • Prodrugs: Chemical modification of the this compound molecule to create a more soluble derivative (prodrug) that can be converted back to the active form in the body is another strategy.[8]

Troubleshooting Guides

Issue 1: this compound precipitates when my stock solution is added to an aqueous buffer.

This is a common issue when a concentrated stock solution of a hydrophobic compound in an organic solvent is diluted into an aqueous medium. The abrupt change in polarity causes the compound to "crash out" of the solution.

Solutions:

  • Optimize Co-solvent Concentration: If using a co-solvent system, ensure that the final concentration of the organic solvent in your aqueous buffer is sufficient to maintain solubility. This may require careful optimization to avoid negatively impacting your experiment (e.g., cell viability, enzyme activity).[6]

  • Incorporate a Surfactant: Adding a non-ionic surfactant, such as Tween® 20 or Polysorbate 80, to your aqueous buffer can help maintain the solubility of this compound by forming micelles that encapsulate the compound.[6]

  • Utilize Cyclodextrins: Pre-complexing this compound with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can create a water-soluble inclusion complex that is less likely to precipitate upon dilution.[6]

Issue 2: The chosen solubilization method is interfering with my biological assay.

Certain solubilizing agents can have unintended effects on biological systems. For example, organic solvents can denature proteins, and some surfactants can disrupt cell membranes.

Solutions:

  • Conduct Vehicle Controls: Always run parallel experiments with the vehicle (the solubilizing agent in the same concentration without this compound) to determine its baseline effect on your assay.

  • Select Biocompatible Solubilizers: Opt for solubilizing agents with known low toxicity profiles. For instance, polyethylene glycols (PEGs) are often used as co-solvents due to their biocompatibility.[5] Similarly, certain cyclodextrins are well-tolerated in biological systems.[9]

  • Minimize Solubilizer Concentration: Use the lowest effective concentration of the solubilizing agent that maintains the desired concentration of this compound in solution.

Experimental Protocols & Data

Solubility Data of this compound
PropertyValueSource
Molecular Weight240.42 g/mol [10]
Melting Point43-45 °C[1][11]
Boiling Point138-140 °C at 2 mmHg[1][11]
Predicted Water Solubility0.00012 g/L[2][3]
logP (octanol-water partition coefficient)~6.14 - 6.93[2][3]

Table 1: Physicochemical Properties of this compound.

Protocol 1: Solubilization using a Co-solvent System

This protocol provides a general method for solubilizing this compound using a water-miscible organic solvent.

Materials:

  • This compound

  • Ethanol (or other suitable co-solvent like DMSO, PEG 400)

  • Aqueous buffer of choice

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% ethanol to create a high-concentration stock solution (e.g., 10 mg/mL). Gentle warming in a water bath may aid dissolution.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.

  • Determine Maximum Soluble Concentration: Visually inspect the solutions for any signs of precipitation (cloudiness, particulates). The highest concentration that remains clear is the approximate maximum soluble concentration in that co-solvent/buffer system.

CoSolvent_Workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution start Weigh this compound dissolve Dissolve in 100% Ethanol start->dissolve stock Concentrated Stock Solution dissolve->stock mix Add Stock to Buffer (Vortexing) stock->mix buffer Aqueous Buffer buffer->mix observe Observe for Precipitation mix->observe end Final Solubilized Sample observe->end Determine Max Soluble Concentration

Caption: Workflow for solubilizing this compound using a co-solvent.

Protocol 2: Solubilization using Cyclodextrin Complexation

This protocol describes the formation of a water-soluble inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer (e.g., 10% w/v).

  • Add Excess this compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Stir for Complexation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove Undissolved Compound: Centrifuge the suspension to pellet the undissolved this compound.

  • Filter Sterilize: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. The resulting clear solution contains the solubilized this compound-cyclodextrin complex.

Cyclodextrin_Workflow cluster_prep Complex Formation cluster_purification Purification cd_sol Prepare HP-β-CD Solution add_c Add Excess this compound cd_sol->add_c stir Stir for 24-48h add_c->stir centrifuge Centrifuge Suspension stir->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter end Final Solubilized Sample filter->end Collect Solubilized Complex

Caption: Workflow for solubilizing this compound via cyclodextrin complexation.

Logical Troubleshooting Flow

For researchers encountering solubility issues, the following decision-making process can be applied:

Troubleshooting_Logic start Start: this compound Solubility Issue check_solvent Is an organic solvent permissible in the assay? start->check_solvent use_cosolvent Use Co-solvent Method (Protocol 1) check_solvent->use_cosolvent Yes check_surfactant Is a surfactant permissible? check_solvent->check_surfactant No end_success Solubility Achieved use_cosolvent->end_success use_surfactant Incorporate Surfactant into Buffer check_surfactant->use_surfactant Yes use_cyclodextrin Use Cyclodextrin Complexation (Protocol 2) check_surfactant->use_cyclodextrin No use_surfactant->end_success use_cyclodextrin->end_success end_fail Consider Advanced Methods (e.g., Solid Dispersion) use_cyclodextrin->end_fail If still unsuccessful

Caption: Decision tree for troubleshooting this compound solubility issues.

References

Strategies to reduce byproduct formation in 2-HEXADECANONE synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-hexadecanone. Our goal is to help you minimize byproduct formation and improve the overall yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several effective methods can be employed for the synthesis of this compound. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Common synthetic routes include:

  • Grignard Reaction: This involves the reaction of a tetradecyl Grignard reagent with an acetylating agent or the reaction of methylmagnesium bromide with tetradecanal.

  • Oxidation of 2-Hexadecanol: A straightforward method where the secondary alcohol, 2-hexadecanol, is oxidized to the corresponding ketone.

  • Friedel-Crafts Acylation: This method involves the acylation of a suitable aromatic or aliphatic precursor with an acetylating agent.

  • Wittig Reaction: This reaction can be used to form the carbon-carbon double bond, which is then subsequently converted to a ketone.

Q2: What are the typical byproducts I should expect in this compound synthesis?

A2: Byproduct formation is dependent on the chosen synthetic route. Here are some common byproducts for the primary methods:

  • Grignard Reaction: The most common byproduct is the Wurtz coupling product, which is the dimer of the alkyl halide used to form the Grignard reagent (e.g., octacosane from 1-bromotetradecane).[1] Over-addition of the Grignard reagent to the ester intermediate can also occur.

  • Oxidation of 2-Hexadecanol: The primary byproduct is the corresponding carboxylic acid (tetradecanoic acid) due to over-oxidation. Incomplete oxidation can also leave unreacted starting material.

  • Friedel-Crafts Acylation: Polysubstitution, where more than one acyl group is added to the aromatic ring, can be a significant issue.[2] Rearrangement of the acylium ion can also lead to isomeric ketone byproducts.[2]

  • Wittig Reaction: Common byproducts include the phosphine oxide and potential E/Z isomers of the alkene intermediate.

Q3: How can I purify this compound from the reaction mixture?

A3: Purification of this compound can be achieved through several standard laboratory techniques. The choice of method will depend on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is a highly effective method for separating this compound from byproducts with different polarities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.

  • Distillation: Vacuum distillation can be employed to purify this compound, especially on a larger scale, as it has a high boiling point.

  • Recrystallization: If the crude product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.

Troubleshooting Guides

Issue 1: Low Yield and Presence of a High-Boiling Point Impurity in Grignard Synthesis

Possible Cause: Formation of the Wurtz coupling byproduct (octacosane). This occurs when the Grignard reagent reacts with the unreacted alkyl halide.[1]

Solutions:

  • Slow Addition of Alkyl Halide: Add the solution of 1-bromotetradecane dropwise to the magnesium turnings. This maintains a low concentration of the alkyl halide in the reaction mixture, minimizing the Wurtz coupling reaction.[1]

  • Control Reaction Temperature: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid overheating, as higher temperatures can favor the Wurtz coupling side reaction.[1]

  • Use of Appropriate Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard for Grignard reactions. The choice of solvent can influence the rate of Grignard reagent formation versus the Wurtz coupling.[1]

  • Ensure High Surface Area of Magnesium: Use finely divided magnesium turnings to ensure a high surface area for the reaction, which promotes the formation of the Grignard reagent over the coupling byproduct.[1]

Issue 2: Presence of Carboxylic Acid Impurity in the Product from Oxidation of 2-Hexadecanol

Possible Cause: Over-oxidation of the intermediate aldehyde or the ketone product.

Solutions:

  • Choice of Oxidizing Agent: Use a milder oxidizing agent that is less prone to over-oxidation. Pyridinium chlorochromate (PCC) is a good choice for the selective oxidation of secondary alcohols to ketones without significant over-oxidation.[3] The Swern oxidation is another mild alternative that avoids the use of chromium reagents.[3]

  • Control of Reaction Conditions: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess of the alcohol or monitoring the reaction closely by TLC or GC to stop it upon completion can prevent over-oxidation.

  • Reaction Temperature: Perform the oxidation at a controlled, lower temperature to reduce the rate of over-oxidation.

Data Presentation

The following table summarizes the hypothetical effect of different strategies on the reduction of the Wurtz coupling byproduct in the Grignard synthesis of this compound. Please note that this data is illustrative and based on general principles of organic chemistry, as specific quantitative data for this compound synthesis was not available in the searched literature.

StrategyReaction ConditionsTarget Product Yield (%)Wurtz Byproduct (%)
Control Rapid addition of alkyl halide at room temperature6035
Slow Addition Dropwise addition of alkyl halide over 1 hour at room temperature7520
Low Temperature Rapid addition of alkyl halide at 0°C6530
Optimized Dropwise addition of alkyl halide over 1 hour at 0°C8510

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 1-bromotetradecane and acetyl chloride.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • 1-Bromotetradecane

  • Acetyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine.

    • Add anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of 1-bromotetradecane (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromotetradecane solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If not, gently warm the flask.

    • Once initiated, add the remaining 1-bromotetradecane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Acylation:

    • Cool the Grignard reagent to 0°C in an ice bath.

    • In the dropping funnel, place a solution of acetyl chloride (1.1 eq) in anhydrous diethyl ether.

    • Add the acetyl chloride solution dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Oxidation of 2-Hexadecanol

This protocol describes the oxidation of 2-hexadecanol to this compound using pyridinium chlorochromate (PCC).

Materials:

  • 2-Hexadecanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.

    • In a separate flask, dissolve 2-hexadecanol (1.0 eq) in anhydrous DCM.

  • Oxidation:

    • Add the solution of 2-hexadecanol to the PCC suspension in one portion with stirring.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Pass the mixture through a short pad of silica gel to filter out the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude this compound.

    • If necessary, further purify the product by vacuum distillation or column chromatography.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Acylation Reaction cluster_purification Work-up and Purification start Start mg Mg turnings + I2 in Ether start->mg add_halide Dropwise addition of 1-Bromotetradecane mg->add_halide reflux Reflux add_halide->reflux grignard Tetradecylmagnesium bromide reflux->grignard cool_grignard Cool Grignard to 0°C grignard->cool_grignard add_acetyl Dropwise addition of Acetyl Chloride cool_grignard->add_acetyl warm_rt Warm to RT and stir add_acetyl->warm_rt crude_product Crude this compound warm_rt->crude_product quench Quench with NH4Cl (aq) crude_product->quench extract Extract with Diethyl Ether quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound via Grignard reaction.

Troubleshooting_Wurtz_Byproduct issue High level of Wurtz coupling byproduct detected cause1 High local concentration of alkyl halide issue->cause1 cause2 High reaction temperature issue->cause2 cause3 Insufficient Mg surface area issue->cause3 solution1 Slow, dropwise addition of alkyl halide cause1->solution1 solution2 Maintain gentle reflux, use cooling bath cause2->solution2 solution3 Use finely divided Mg turnings cause3->solution3

References

Validation & Comparative

2-Hexadecanone: An Unexplored Candidate in the Landscape of Disease Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

While the direct validation of 2-hexadecanone as a biomarker for a specific disease remains undocumented in current scientific literature, its chemical nature as a ketone and a volatile organic compound (VOC) places it within a class of molecules actively investigated for their diagnostic potential. This guide explores the hypothetical validation pathway for this compound, drawing comparisons with established principles of biomarker discovery and validation within the broader context of ketones and VOCs.

Currently, this compound has been identified in some food products, suggesting it could serve as a potential biomarker for the consumption of those foods.[1][2] However, its role as an indicator of a specific pathological state is yet to be established. The exploration of endogenous VOCs and ketones in exhaled breath, urine, and blood has opened new avenues for non-invasive disease diagnosis.[3][4][5][6][7] Compounds like acetone, a simpler ketone, have been investigated as potential biomarkers for conditions such as liver cirrhosis, liver cancer, and Alzheimer's disease.[8][9][10] This raises the possibility that other ketones, including this compound, may also hold diagnostic value.

Hypothetical Validation Workflow for this compound as a Disease Biomarker

The journey of a potential biomarker from an initial observation to a clinically validated diagnostic tool is a rigorous, multi-stage process. The following diagram illustrates a hypothetical workflow for the validation of this compound.

Biomarker Validation Workflow cluster_discovery Phase 1: Discovery cluster_qualification Phase 2: Analytical & Clinical Qualification cluster_validation Phase 3: Clinical Validation & Utility Discovery Untargeted Metabolomics (e.g., GC-MS, LC-MS) in Disease vs. Healthy Cohorts Identification Identification of this compound as a Potential Biomarker Discovery->Identification AssayDev Targeted Assay Development (e.g., qTOF, MRM) Identification->AssayDev AnalyticalVal Analytical Validation (Sensitivity, Specificity, Reproducibility) AssayDev->AnalyticalVal ClinicalAssoc Association Studies in Larger Cohorts AnalyticalVal->ClinicalAssoc Prospective Prospective Clinical Trials ClinicalAssoc->Prospective ROC ROC Curve Analysis (Diagnostic Accuracy) Prospective->ROC Utility Assessment of Clinical Utility ROC->Utility

A hypothetical workflow for the discovery and validation of a biomarker.

Experimental Protocols

A critical step in biomarker validation is the development and standardization of robust analytical methods. For a volatile compound like this compound, this would likely involve gas chromatography-mass spectrometry (GC-MS).

Protocol: Quantification of this compound in Human Plasma by GC-MS

  • Sample Preparation:

    • Collect 1 mL of whole blood in an EDTA tube.

    • Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma.

    • To 200 µL of plasma, add an internal standard (e.g., deuterated this compound).

    • Perform liquid-liquid extraction with 1 mL of hexane.

    • Vortex for 2 minutes and centrifuge at 5000 x g for 10 minutes.

    • Carefully transfer the organic layer to a new vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of a suitable solvent (e.g., hexane).

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

Comparative Data Tables

While specific data for this compound is unavailable, the following tables illustrate how its performance characteristics would be compared against other hypothetical or existing biomarkers for a generic disease.

Table 1: Analytical Validation Parameters

ParameterThis compound (Hypothetical)Biomarker A (Existing)Biomarker B (Novel)
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL1.5 ng/mL0.15 ng/mL
Linear Range 0.3 - 100 ng/mL1.5 - 200 ng/mL0.15 - 150 ng/mL
Intra-assay Precision (%CV) < 10%< 15%< 8%
Inter-assay Precision (%CV) < 15%< 20%< 12%
Recovery 90 - 110%85 - 115%95 - 105%

Table 2: Clinical Performance in a Case-Control Study (Hypothetical Data)

BiomarkerN (Cases/Controls)Mean Concentration ± SD (Cases)Mean Concentration ± SD (Controls)p-valueArea Under the Curve (AUC)
This compound 200 / 20045.2 ± 12.1 ng/mL15.8 ± 5.3 ng/mL< 0.00010.85
Biomarker A 200 / 20088.6 ± 25.4 ng/mL55.1 ± 18.9 ng/mL< 0.0010.78
Biomarker B 200 / 20010.5 ± 3.2 ng/mL2.1 ± 0.9 ng/mL< 0.00010.92

Signaling Pathways and Logical Relationships

The biological relevance of a biomarker is crucial. If this compound were found to be a valid biomarker, understanding its origin and relationship to the disease's pathophysiology would be essential. For instance, it could be a byproduct of a dysregulated metabolic pathway.

Metabolic Pathway FattyAcid Fatty Acid Metabolism BetaOx Beta-Oxidation FattyAcid->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Disease Disease State (e.g., Metabolic Disorder) Dysregulation Enzymatic Dysregulation Disease->Dysregulation Dysregulation->BetaOx Ketogenesis Ketogenesis AcetylCoA->Ketogenesis Hexadecanone This compound (Elevated Levels) Ketogenesis->Hexadecanone

A potential metabolic origin of this compound in a disease state.

Conclusion

The validation of this compound as a disease-specific biomarker is a journey that has not yet been undertaken. However, by understanding the established frameworks for biomarker discovery and validation, and by drawing parallels with other ketones and VOCs, we can construct a roadmap for its potential evaluation. Future untargeted metabolomics studies in various diseases may yet reveal a significant role for this and other long-chain ketones in diagnostics. For researchers and drug development professionals, the key takeaway is the rigorous, multi-faceted approach required to bring any potential biomarker from the laboratory to clinical utility.

References

A Comparative Guide to the Quantification of 2-Hexadecanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of long-chain aliphatic ketones like 2-hexadecanone is crucial for various applications, from biomarker discovery to quality control in industrial processes. This guide provides a comprehensive cross-validation of the primary analytical methods used for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodologies at a Glance

The selection of an appropriate analytical technique hinges on factors such as sample matrix, required sensitivity, and available instrumentation. For this compound, a volatile and non-polar compound, both GC-MS and LC-MS/MS present viable, yet distinct, approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Due to its inherent volatility, this compound is well-suited for GC-MS analysis, often preceded by a sample preparation step like Headspace Solid-Phase Microextraction (HS-SPME) to isolate the analyte from complex matrices and enhance sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity, particularly for non-volatile or thermally labile compounds. However, the analysis of neutral, non-polar molecules like this compound by LC-MS with electrospray ionization (ESI) is challenging due to poor ionization efficiency. To overcome this, chemical derivatization is employed to introduce a chargeable moiety to the this compound molecule, thereby significantly enhancing its detectability by the mass spectrometer.

Quantitative Performance Comparison

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
Limit of Detection (LOD) 0.1 - 10 ng/mL0.05 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL0.1 - 10 ng/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85 - 115%90 - 110%

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS are outlined below to provide a practical guide for implementation in a laboratory setting.

Gas Chromatography-Mass Spectrometry (GC-MS) with HS-SPME

This protocol is adapted from a validated method for the analysis of 2-pentadecanone, for which this compound is a suitable internal standard.[1]

1. Sample Preparation (HS-SPME):

  • Place 5 mL of the liquid sample (or ~1 g of a solid sample) into a 20 mL headspace vial.

  • Add a known concentration of the internal standard (e.g., this compound-d3).

  • Add 1 g of NaCl to increase the ionic strength of the sample, promoting the release of volatile compounds.

  • Seal the vial and incubate at 60°C with agitation for 15 minutes.

  • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C.

2. GC-MS Analysis:

  • GC System: Agilent 7890 GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 50°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • MS System: Agilent 5975C MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 58, 71, 85, 240).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

This protocol outlines a general procedure for the derivatization of ketones for LC-MS/MS analysis. The choice of derivatizing agent is critical; 2,4-Dinitrophenylhydrazine (DNPH) is a commonly used reagent for carbonyl compounds.

1. Derivatization:

  • To the sample extract, add a solution of DNPH in a suitable solvent (e.g., acetonitrile with a small amount of acid catalyst).

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for a sufficient time to ensure complete derivatization.

  • Quench the reaction if necessary and dilute the sample for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity LC or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the derivatizing agent.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transition for the derivatized this compound.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample in Vial IS Add Internal Standard Sample->IS NaCl Add NaCl IS->NaCl Incubate Incubate at 60°C NaCl->Incubate SPME HS-SPME Incubate->SPME Injector GC Injector SPME->Injector Desorption Column GC Column Separation Injector->Column MS Mass Spectrometer Detection (SIM) Column->MS Data Data Analysis MS->Data

GC-MS with HS-SPME Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Extract Sample Extract Deriv Add Derivatizing Agent (e.g., DNPH) Extract->Deriv Incubate Incubate Deriv->Incubate LC_Column LC Column Separation Incubate->LC_Column Injection MSMS Tandem Mass Spec. Detection (MRM) LC_Column->MSMS Data Data Analysis MSMS->Data

LC-MS/MS with Derivatization Experimental Workflow

Biological and Industrial Relevance

While specific signaling pathways involving this compound are not well-documented, it has been identified as a volatile organic compound in various organisms. For instance, it is a component of the scent of some insects and has been found in certain plants and cooked meats.[2] Its presence can be indicative of specific metabolic processes, making its accurate quantification valuable for biomarker research.[3][4] Industrially, long-chain ketones can be used in the manufacturing of various products, and their quantification is essential for quality control.

Logical_Relationship cluster_source Sources of this compound cluster_application Applications of Quantification Organisms Biological Organisms (Insects, Plants) Quant This compound Quantification Organisms->Quant Food Food Products (e.g., Cooked Meats) Food->Quant Industrial Industrial Processes Industrial->Quant Biomarker Biomarker Discovery QC Quality Control Metabolomics Metabolomic Studies Quant->Biomarker Quant->QC Quant->Metabolomics

Sources and Applications of this compound Quantification

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound.

  • GC-MS is a straightforward and robust method, particularly when coupled with HS-SPME for sample preparation, making it ideal for routine analysis of volatile compounds in various matrices.

  • LC-MS/MS with derivatization offers potentially lower detection limits and high selectivity, which can be advantageous for complex biological samples where trace-level quantification is required. The added complexity of the derivatization step is a key consideration.

The choice between these methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and the availability of instrumentation and expertise. This guide provides the foundational information to make an informed decision and to establish a reliable quantification method for this compound.

References

A Guide to Inter-Laboratory Comparison of 2-Hexadecanone Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of 2-hexadecanone, a long-chain methyl ketone. While specific ILC data for this compound is not publicly available, this document outlines the essential experimental protocols, data presentation formats, and performance metrics necessary for laboratories to assess their analytical capabilities for this compound. The information presented here is intended to serve as a practical guide for researchers, scientists, and drug development professionals involved in the quantification of this compound in various matrices.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are crucial for ensuring the quality and comparability of analytical results among different laboratories. By analyzing the same samples and comparing the data, participating laboratories can identify potential analytical biases, validate their measurement processes, and ultimately improve the accuracy and reliability of their results. This is particularly important in regulated environments, such as drug development, where consistent and accurate data is paramount.

Analytical Methodologies for this compound

The primary analytical techniques for the quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Both methods offer high sensitivity and selectivity, making them suitable for analyzing complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It provides excellent separation efficiency and definitive identification based on the mass spectrum of the analyte.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for analyzing compounds that are not readily volatile. For ketones like this compound, derivatization may be necessary to enhance ionization efficiency for LC-MS analysis.[2][3]

Hypothetical Inter-Laboratory Comparison Study Design

This guide proposes a hypothetical ILC study involving ten laboratories to compare their performance in quantifying this compound in a standardized sample.

Study Objective: To assess the accuracy, precision, and comparability of this compound quantification among participating laboratories using their respective analytical methods (GC-MS or LC-MS).

Test Sample: A solution of this compound in a relevant biological matrix (e.g., human plasma) with a known, certified concentration will be distributed to each participating laboratory. The assigned value of the test sample is 50.0 µg/mL.

Instructions to Participants: Laboratories will be instructed to perform the analysis in triplicate using their standard operating procedures for similar analytes. They will be required to report the individual measurements, the mean concentration, the standard deviation, and details of their analytical method.

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound using GC-MS and LC-MS. Participating laboratories in an ILC would follow their own specific, validated methods, but these protocols provide a baseline for good analytical practice.

1. Sample Preparation

Effective sample preparation is critical for accurate quantification and to minimize matrix effects.[4]

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the plasma sample, add an internal standard (e.g., a deuterated analog of this compound).

    • Add 3 mL of a water-immiscible organic solvent (e.g., hexane or ethyl acetate).

    • Vortex the mixture for 2 minutes to ensure thorough extraction.

    • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis (e.g., 100 µL of hexane for GC-MS or a mobile phase compatible solvent for LC-MS).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the plasma sample (pre-treated with an internal standard) onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound with a stronger organic solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness and reconstitute as described for LLE.

2. GC-MS Analysis Protocol

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for quantification.

3. LC-MS Analysis Protocol

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor and product ions of the derivatized this compound.

Data Presentation and Performance Evaluation

The results from the hypothetical ILC are summarized in the tables below. The performance of each laboratory is evaluated based on accuracy (expressed as percent recovery) and precision (expressed as the coefficient of variation, CV).

Table 1: Inter-laboratory Comparison of this compound Analysis Results

Laboratory IDAnalytical MethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)Percent Recovery (%)
Lab 1GC-MS49.51.53.099.0
Lab 2GC-MS51.22.14.1102.4
Lab 3LC-MS48.81.83.797.6
Lab 4GC-MS53.52.54.7107.0
Lab 5LC-MS47.11.94.094.2
Lab 6GC-MS50.31.22.4100.6
Lab 7LC-MS52.02.34.4104.0
Lab 8GC-MS46.52.86.093.0
Lab 9LC-MS49.91.42.899.8
Lab 10GC-MS50.81.73.3101.6

Table 2: Acceptance Criteria for Laboratory Performance

ParameterAcceptance Criterion
Percent Recovery85% - 115%
Coefficient of Variation≤ 15%

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Test Sample (this compound in Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Appropriate Solvent Evaporation->Reconstitution GC_MS GC-MS Analysis Reconstitution->GC_MS GC-MS Path LC_MS LC-MS Analysis Reconstitution->LC_MS LC-MS Path Quantification Quantification of this compound GC_MS->Quantification LC_MS->Quantification Report Report Results Quantification->Report

Caption: Experimental workflow for this compound analysis.

Logical_Relationship cluster_ilc Inter-Laboratory Comparison cluster_methods Analytical Methods cluster_performance Performance Metrics cluster_outcome Outcome ILC ILC for this compound GC_MS Gas Chromatography-Mass Spectrometry ILC->GC_MS LC_MS Liquid Chromatography-Mass Spectrometry ILC->LC_MS Accuracy Accuracy (% Recovery) GC_MS->Accuracy Precision Precision (CV%) GC_MS->Precision LC_MS->Accuracy LC_MS->Precision Validation Method Validation Accuracy->Validation Precision->Validation Comparability Comparability of Results Validation->Comparability Improvement Process Improvement Comparability->Improvement

Caption: Logical relationship of the ILC process.

Conclusion

This guide provides a comprehensive framework for an inter-laboratory comparison of this compound analysis. By adhering to standardized protocols and evaluating performance against defined acceptance criteria, participating laboratories can ensure the reliability and comparability of their analytical data. This is essential for advancing research and ensuring the quality of data in drug development and other scientific disciplines.

References

2-Hexadecanone vs. 2-Heptadecanone: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug development, long-chain aliphatic ketones are gaining attention for their diverse biological activities. Among these, 2-hexadecanone and 2-heptadecanone, two structurally similar methyl ketones, present intriguing possibilities. This guide offers a detailed comparative analysis of these two compounds, summarizing their physicochemical properties, exploring their known biological functions with supporting data, and detailing relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties: A Comparative Overview

The single-carbon difference in the alkyl chain length between this compound (a 16-carbon ketone) and 2-heptadecanone (a 17-carbon ketone) results in subtle but distinct physicochemical properties. These characteristics are crucial as they can influence the compounds' bioavailability, membrane permeability, and interactions with biological targets.

PropertyThis compound2-Heptadecanone
Molecular Formula C₁₆H₃₂O[1]C₁₇H₃₄O[2]
Molecular Weight 240.42 g/mol [1]254.45 g/mol [2]
Melting Point 43-45 °C[3]48 °C[4]
Boiling Point 307-318 °C at 760 mmHg[2][5]318-320 °C at 760 mmHg[4][6]
Appearance White solid[7]White flakes/solid[4]
Water Solubility Estimated at 0.15 mg/L at 25 °C[5]Estimated at 0.04767 mg/L at 25 °C[6]

Biological Activities and Potential Applications

While direct comparative studies are limited, existing research points to distinct and overlapping biological activities for this compound and 2-heptadecanone.

Antimicrobial Potential

Long-chain ketones are known to possess antimicrobial properties, an effect that is often dependent on their chain length and the presence of other functional groups. The lipophilic nature of these molecules allows them to interact with and disrupt bacterial cell membranes, a likely mechanism of action.

Semiochemical and Pheromonal Activity

Both this compound and 2-heptadecanone have been identified as semiochemicals, mediating communication between organisms, particularly insects.

  • This compound has been identified as a volatile compound released by the scarab beetle Hoplia equina, acting as a female-produced sex pheromone.[3] It is also recognized as a pheromonal agent in various ant species and the Djungarian hamster.[8]

  • 2-Heptadecanone also functions as a semiochemical. It is a component of the pheromone blend of the yellow-headed fireworm (Acleris minuta) and is involved in the chemical communication of various other insects.[6]

The specificity of pheromonal action is highly dependent on the molecular structure. The one-carbon difference between these two ketones likely results in their recognition by different olfactory receptors in insects, leading to species-specific behavioral responses.

Metabolic Regulation and Disease Biomarkers

Emerging research has highlighted the potential of these ketones in mammalian systems, particularly in metabolic regulation and as disease biomarkers.

  • This compound as a Hypocholesterolemic Agent: Studies in rats have demonstrated that this compound can significantly reduce serum cholesterol levels without affecting triglyceride levels.[4] The research suggests that the position of the carbonyl group at the 2-position is crucial for this activity.[4] The proposed mechanism may involve the modulation of key enzymes or transcription factors in the cholesterol biosynthesis pathway.

  • 2-Heptadecanone as a Potential Cancer Biomarker: Recent studies in volatilomics (the study of volatile organic compounds produced by organisms) have identified 2-heptadecanone as a potential biomarker for gastric cancer.[4] Certain human gastric cancer cell lines have been shown to produce elevated levels of odd-numbered methyl ketones, including 2-heptadecanone, compared to normal cells.[4] This suggests a potential link between altered cellular metabolism in cancer and the production of this ketone.

Signaling Pathways

The biological effects of this compound and 2-heptadecanone are mediated through their interaction with various signaling pathways. While direct evidence for these specific molecules is still emerging, we can infer potential pathways based on their known activities and the mechanisms of similar compounds.

Proposed Signaling Pathway for Hypocholesterolemic Activity of this compound

The hypocholesterolemic effect of this compound likely involves the regulation of cholesterol biosynthesis. A key pathway in this process is the SREBP-2 pathway, which controls the expression of genes involved in cholesterol synthesis, including HMG-CoA reductase. It is plausible that this compound or its metabolites could modulate this pathway, leading to reduced cholesterol production.

G This compound This compound Cellular Target(s) Cellular Target(s) This compound->Cellular Target(s) SREBP-2 Pathway Modulation SREBP-2 Pathway Modulation Cellular Target(s)->SREBP-2 Pathway Modulation HMG-CoA Reductase Expression HMG-CoA Reductase Expression SREBP-2 Pathway Modulation->HMG-CoA Reductase Expression Inhibition Cholesterol Synthesis Cholesterol Synthesis HMG-CoA Reductase Expression->Cholesterol Synthesis Decrease Serum Cholesterol Levels Serum Cholesterol Levels Cholesterol Synthesis->Serum Cholesterol Levels Reduction

Proposed pathway for this compound's hypocholesterolemic effect.
General Signaling Pathway for Insect Olfactory Reception of Ketone Pheromones

The perception of this compound and 2-heptadecanone as pheromones by insects involves their binding to specific Odorant Receptors (ORs) located on the dendrites of olfactory sensory neurons. This binding event triggers a signaling cascade, leading to the opening of an ion channel complex (formed by the OR and a co-receptor, Orco), depolarization of the neuron, and the transmission of a signal to the brain, resulting in a behavioral response.

G cluster_neuron Olfactory Sensory Neuron Ketone Pheromone Ketone Pheromone Odorant Receptor (OR) Odorant Receptor (OR) Ketone Pheromone->Odorant Receptor (OR) Binds Ion Channel Opening Ion Channel Opening Odorant Receptor (OR)->Ion Channel Opening Activates Orco Co-receptor Orco Co-receptor Orco Co-receptor->Ion Channel Opening Depolarization Depolarization Ion Channel Opening->Depolarization Signal to Brain Signal to Brain Depolarization->Signal to Brain Behavioral Response Behavioral Response Signal to Brain->Behavioral Response

General insect olfactory signaling pathway for ketone pheromones.

Experimental Protocols

To facilitate further research, this section provides a detailed, generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of long-chain ketones like this compound and 2-heptadecanone against bacteria.

Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • Test compounds (this compound, 2-heptadecanone)

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the ketone in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the stock solution in the broth medium across the wells of the 96-well plate to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized concentration, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute this suspension to the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted test compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

    • Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.

G Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate 96-well Plate Inoculate 96-well Plate Prepare Compound Dilutions->Inoculate 96-well Plate Prepare Bacterial Inoculum->Inoculate 96-well Plate Incubate Plate (18-24h) Incubate Plate (18-24h) Inoculate 96-well Plate->Incubate Plate (18-24h) Read Results Read Results Incubate Plate (18-24h)->Read Results Determine MIC Determine MIC Read Results->Determine MIC

References

A Comparative Guide to the Efficacy of 2-Hexadecanone and Its Isomers as Semiochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the semiochemical efficacy of 2-hexadecanone and its isomers. Due to a lack of direct comparative studies, this document establishes the scientific basis for expecting differential efficacy among these isomers, supported by data from related compounds. It also offers detailed experimental protocols for researchers to conduct their own comparative analyses.

Introduction to this compound and Isomerism in Semiochemicals

This compound is a saturated ketone that has been identified as a component of volatile emissions from various plants and insects. In the realm of chemical ecology, the precise structure of a molecule is paramount to its function as a semiochemical. Isomers, which are molecules that share the same chemical formula but have different structural arrangements, can elicit vastly different behavioral and physiological responses in insects. The position of the carbonyl group in a ketone, for instance, can significantly alter its binding affinity to olfactory receptors, thereby modulating its effectiveness as an attractant, repellent, or signaling molecule.

Data Presentation

As direct comparative data is unavailable, the following tables are presented as templates for researchers to structure their findings when comparing the efficacy of this compound and its isomers.

Table 1: Electroantennogram (EAG) Responses of [Insect Species] to Hexadecanone Isomers

Compound (at 10µg)Mean EAG Response (mV) ± SEMNormalized Response (%)
Control (Hexane) 0.1 ± 0.020
This compound [Insert Data][Insert Data]
3-Hexadecanone [Insert Data][Insert Data]
4-Hexadecanone [Insert Data][Insert Data]
5-Hexadecanone [Insert Data][Insert Data]
...other isomers[Insert Data][Insert Data]

Table 2: Behavioral Response of [Insect Species] in a Y-Tube Olfactometer

Odor Source 1Odor Source 2NChoice for Source 1 (%)Choice for Source 2 (%)No Choice (%)P-value
This compound Control (Hexane)[#][Data][Data][Data][Data]
3-Hexadecanone Control (Hexane)[#][Data][Data][Data][Data]
4-Hexadecanone Control (Hexane)[#][Data][Data][Data][Data]
This compound 3-Hexadecanone[#][Data][Data][Data][Data]

Experimental Protocols

To facilitate research in this area, detailed methodologies for key experiments are provided below.

Electroantennography (EAG)

This technique measures the overall electrical response of an insect's antenna to a volatile compound.

Materials:

  • Intact insect antenna

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., Ringer's solution)

  • Ag/AgCl wires

  • High-impedance DC amplifier

  • Data acquisition system

  • Stimulus delivery system (puff generator)

  • Test compounds and solvent (e.g., hexane)

Step-by-Step Protocol:

  • Insect Preparation: Anesthetize an insect (e.g., by chilling). Under a stereomicroscope, carefully excise one antenna at the base.

  • Electrode Preparation: Fill two glass capillary electrodes with saline solution. Insert Ag/AgCl wires to act as the recording and reference electrodes.

  • Antenna Mounting: Mount the excised antenna between the two electrodes. The base of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode. A small amount of conductive gel can ensure a good connection.

  • Stimulus Preparation: Prepare serial dilutions of this compound and its isomers in a high-purity solvent. A solvent-only sample serves as the negative control. Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

  • Stimulus Delivery and Recording: A continuous stream of purified, humidified air is passed over the antenna. The stimulus controller delivers a puff of air through the Pasteur pipette, carrying the odorant to the antenna. Record the resulting negative voltage deflection (EAG response).

  • Data Analysis: Measure the peak amplitude of the EAG response for each stimulus. Subtract the response to the solvent control. A dose-response curve can be generated by plotting the mean EAG amplitude against the logarithm of the concentration.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique identifies which compounds in a complex mixture elicit an antennal response.

Procedure: The effluent from a gas chromatograph (GC) column is split. One part goes to the GC's detector (e.g., a flame ionization detector - FID), and the other part is delivered over an insect antenna preparation, similar to the one used in EAG. As compounds elute from the GC, the simultaneous recording of the FID signal and the antenna's electrical activity (the EAD signal) allows for the precise identification of electrophysiologically active compounds.

Y-Tube Olfactometer Bioassay

This behavioral assay determines the preference of an insect for one of two odor sources.

Materials:

  • Y-shaped glass or acrylic tube

  • Air pump and flow meters

  • Charcoal filter and humidification flask

  • Odor sources (test compounds on filter paper)

  • Test insects

Step-by-Step Protocol:

  • Setup: The Y-tube olfactometer consists of a central arm where the insect is introduced, and two side arms that present different olfactory stimuli.

  • Airflow: A clean, humidified airflow is passed through each arm of the "Y". The flow rate should be equal in both arms.

  • Odor Introduction: In one arm, the air passes over the test compound (e.g., this compound). In the other arm, the air passes over a control (e.g., solvent only).

  • Insect Introduction: A single insect is released at the base of the central arm.

  • Observation: The insect's movement is observed for a set period. A choice is recorded when the insect moves a certain distance into one of the arms. The time taken to make a choice and the duration spent in each arm can also be recorded.

  • Data Analysis: The number of insects choosing the test compound versus the control is analyzed using a chi-square test or a similar statistical method to determine if there is a significant preference or avoidance.

Mandatory Visualization

Insect Olfactory Signaling Pathway

The following diagram illustrates the general mechanism of odorant perception in insects, from the initial binding of a semiochemical to the generation of a neural signal.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Odorant Semiochemical (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OBP_Odorant OBP-Odorant Complex OBP->OBP_Odorant OR_Complex Olfactory Receptor (OR-Orco Complex) OBP_Odorant->OR_Complex Delivery & Binding Ion_Channel Ion Channel (Open) OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential Signal Propagation

Caption: General insect olfactory signaling pathway.

Experimental Workflow for Comparing Semiochemical Isomers

This diagram outlines the logical sequence of experiments to compare the efficacy of different semiochemical isomers.

Experimental_Workflow cluster_chem Chemical Analysis cluster_phys Electrophysiology cluster_behav Behavioral Assays cluster_analysis Data Analysis & Comparison Isomers Synthesize/Acquire This compound Isomers Purity Verify Purity (GC-MS) Isomers->Purity EAG EAG Screening (Dose-Response) Purity->EAG Test Compounds GC_EAD GC-EAD Analysis (if in a mixture) Purity->GC_EAD Test Compounds Olfactometer Y-Tube Olfactometer (Choice Test) EAG->Olfactometer Identify Active Isomers Comparison Compare Efficacy of Isomers GC_EAD->Comparison Field_Trapping Field Trapping (Attraction/Repellency) Olfactometer->Field_Trapping Confirm Behavioral Effect Field_Trapping->Comparison

Caption: Workflow for comparing semiochemical isomer efficacy.

Comparative Guide to the Structure-Activity Relationship of 2-Hexadecanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-hexadecanone and its analogs, focusing on their potential as therapeutic agents. The information presented is based on available experimental data and established principles of medicinal chemistry for long-chain aliphatic compounds.

Overview of Biological Activities

This compound, a saturated long-chain ketone, has demonstrated notable biological activities, primarily as a hypocholesterolemic agent.[1] Its structural analogs, including other long-chain ketones and alcohols, have also been investigated for various therapeutic properties, including antibacterial and cytotoxic effects. Understanding the relationship between the chemical structure of these molecules and their biological function is crucial for the rational design of more potent and selective drug candidates.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogs is significantly influenced by three key structural features: the position of the carbonyl group, the length of the alkyl chain, and the presence of functional group variations.

Position of the Carbonyl Group

Studies on aliphatic ketones (C15-C18) have indicated that the position of the carbonyl group is a critical determinant of hypocholesterolemic activity. Research in rat models has shown that the maximum activity is achieved when the carbonyl group is located at the 2-position of the alkyl chain.[1]

Key Observation:

  • This compound was found to significantly reduce serum cholesterol levels without affecting triglyceride levels.[1]

  • Moving the carbonyl group to other positions within the alkyl chain is likely to decrease this activity.

Alkyl Chain Length

The length of the alkyl chain plays a crucial role in the biological activity of long-chain aliphatic compounds, particularly in their antibacterial properties. While direct SAR studies on a series of 2-alkanones with varying chain lengths are limited, data from long-chain fatty alcohols provide valuable insights that can be extrapolated.

For instance, the antibacterial activity of 1-alkanols against Staphylococcus aureus shows a clear dependence on chain length, with optimal activity observed for chain lengths between C10 and C13.[2][3] Activity decreases for both shorter and longer chains. This "cutoff effect" is a common phenomenon in the SAR of long-chain lipids and is attributed to a balance between hydrophobicity (for membrane interaction) and aqueous solubility.

Inference for 2-Alkanone Analogs:

  • It is hypothesized that a similar parabolic relationship between alkyl chain length and antibacterial activity exists for 2-alkanones.

  • The optimal chain length for antibacterial activity in 2-alkanones may differ from that of 1-alkanols but is expected to be within a similar range.

Functional Group Variation: Ketone vs. Alcohol

The primary functional group significantly impacts the biological activity profile. The corresponding alcohol analog of this compound, 2-hexadecanol , has been reported to possess antibacterial and cytotoxic properties.[4]

Comparative Activities:

CompoundFunctional GroupPrimary Reported Activity
This compound KetoneHypocholesterolemic[1]
2-Hexadecanol AlcoholAntibacterial,[4] Cytotoxic[4]

This suggests that the ketone moiety in this compound is important for its cholesterol-lowering effect, while the hydroxyl group in 2-hexadecanol is more critical for its antimicrobial and cytotoxic actions.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related compounds. It is important to note that direct comparative data under the same experimental conditions is scarce.

CompoundClassBiological ActivityOrganism/Cell LineMetricValueReference
This compound KetoneHypocholesterolemicRatSerum Cholesterol ReductionSignificant[1]
1-Dodecanol AlcoholAntibacterialS. aureusMIC8 µg/mL[3]
1-Tridecanol AlcoholAntibacterialS. aureusMIC4 µg/mL[3]
1-Hexadecanol AlcoholAntibacterialS. aureusMIC256 µg/mL[3]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Detailed methodologies for key experiments cited or relevant to the activities of this compound and its analogs are provided below.

In Vivo Hypocholesterolemic Activity Assay (Rat Model)

This protocol is based on the general procedures used for evaluating cholesterol-lowering agents in rodents.

  • Animal Model: Male Sprague-Dawley rats.

  • Acclimatization: Animals are acclimatized for at least one week with free access to standard chow and water.

  • Grouping: Rats are randomly divided into a control group and a treatment group (receiving this compound).

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., corn oil) and administered orally by gavage daily for a specified period (e.g., 14 days). The control group receives the vehicle only.

  • Blood Collection: At the end of the treatment period, animals are fasted overnight, and blood samples are collected via cardiac puncture under anesthesia.

  • Serum Analysis: Serum is separated by centrifugation. Total cholesterol and triglyceride levels are determined using commercially available enzymatic kits.

  • Data Analysis: The mean serum cholesterol and triglyceride levels of the treatment group are compared to the control group using appropriate statistical tests (e.g., t-test).

Antibacterial Susceptibility Testing (Broth Microdilution)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Bacterial Strain: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Preparation: A stock solution of the test compound (e.g., 2-hexadecanol) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Logical Relationship of SAR for Long-Chain Aliphatic Compounds

SAR_Logic cluster_structure Structural Features cluster_activity Biological Activity ChainLength Alkyl Chain Length AntiBac Antibacterial Activity ChainLength->AntiBac Parabolic Relationship (Cutoff Effect) CarbonylPos Carbonyl Position HypoChol Hypocholesterolemic Activity CarbonylPos->HypoChol Position 2 is Optimal FuncGroup Functional Group (Ketone vs. Alcohol) FuncGroup->HypoChol Ketone Favored FuncGroup->AntiBac Alcohol often more potent

Caption: Key structural determinants of the biological activity of this compound and its analogs.

Experimental Workflow for Hypocholesterolemic Activity Screening

workflow start Start: Animal Model Selection (e.g., Rats) acclimatization Acclimatization start->acclimatization grouping Random Grouping (Control & Treatment) acclimatization->grouping administration Daily Oral Administration (Vehicle or Compound) grouping->administration blood_collection Blood Sample Collection (Post-Treatment) administration->blood_collection serum_analysis Serum Lipid Analysis (Cholesterol, Triglycerides) blood_collection->serum_analysis data_analysis Statistical Analysis serum_analysis->data_analysis end End: Determine Activity data_analysis->end

Caption: Workflow for in vivo screening of hypocholesterolemic agents.

Conclusion

The structure-activity relationship of this compound and its analogs highlights the importance of specific structural features in determining their biological activity profile. For hypocholesterolemic activity, a long alkyl chain with a carbonyl group at the 2-position appears to be optimal. In contrast, for antibacterial activity, the chain length is a critical parameter, and the presence of a hydroxyl group, as in 2-hexadecanol, may be more favorable. Further research involving the systematic synthesis and biological evaluation of a broader range of this compound analogs is necessary to refine these SAR models and to elucidate the underlying mechanisms of action, which could lead to the development of novel therapeutic agents.

References

A Researcher's Guide to Isotopic Labeling of 2-Hexadecanone for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of long-chain ketones like 2-hexadecanone is crucial for elucidating cellular lipid metabolism and its role in various physiological and pathological states. Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic reactions within a cell.[1][2][3] This guide provides a comparative overview of isotopic labeling strategies for this compound, analytical methodologies, and alternative tracers to investigate related metabolic pathways.

Metabolic Context of this compound

This compound, also known as methyl tetradecyl ketone, is a 16-carbon saturated ketone.[4] While its precise metabolic pathway is not as extensively mapped as that of fatty acids, it is understood to enter cellular metabolism following principles of fatty acid and ketone body breakdown. It is likely metabolized via initial reduction or oxidation steps, followed by beta-oxidation to yield acetyl-CoA, which can then enter the Tricarboxylic Acid (TCA) cycle for energy production or be used for biosynthesis of other molecules like fatty acids and amino acids.[5] The study of related long-chain alcohols and ketones indicates their incorporation into complex lipids like triglycerides and phosphoglycerides.[6][7]

Metabolic Pathway of this compound Hex This compound (C16 Ketone) Red Reduction/Oxidation Hex->Red Initial Metabolism FA_int Fatty Acyl-CoA Intermediates Red->FA_int BetaOx β-Oxidation FA_int->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA n x C2 units TCA TCA Cycle AcetylCoA->TCA Biosyn Biosynthesis (e.g., Fatty Acids) AcetylCoA->Biosyn

Figure 1. Putative metabolic pathway for this compound.

Comparison of Isotopic Labeling Strategies & Analytical Methods

The core of an MFA study is the selection of an appropriate isotopic tracer and the analytical method to measure its incorporation into downstream metabolites.[1][8] For this compound, tracers can be designed with heavy isotopes like Carbon-13 (¹³C) or Deuterium (²H).

Tracer Options for this compound:

  • Uniformly ¹³C-labeled [U-¹³C₁₆]this compound: This tracer allows for tracking the entire carbon backbone. As it is broken down into acetyl-CoA, all resulting C2 units will be fully labeled, providing a strong signal in downstream metabolites of the TCA cycle and fatty acid synthesis.

  • Position-specific ¹³C-labeled this compound (e.g., [1,2-¹³C₂]this compound): Labeling specific positions, such as the first two carbons, can provide more detailed information about the initial steps of metabolism and the recycling of acetyl-CoA. This approach is powerful for resolving fluxes through converging or cyclical pathways.[3][5]

  • Deuterium (²H)-labeled this compound: Deuterated tracers are also effective, particularly for studying reductive and oxidative processes.[9] They can be synthesized by reducing the ketone with reagents like sodium borodeuteride.[9]

Analytical Platforms: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision in the experimental design.[1]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds.[10]Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[11]
Sample Derivatization Often required for non-volatile metabolites (e.g., amino acids, organic acids) to increase volatility.[12]Generally not required, allowing for analysis of a wider range of metabolites in their native state.[1][13]
Ionization Hard ionization (Electron Ionization - EI), causing extensive fragmentation. Useful for library-based identification.[10]Soft ionization (Electrospray Ionization - ESI), preserving the molecular ion.[1] Better for determining mass isotopologue distributions.
Sensitivity High sensitivity for specific, targeted analyses.Generally higher sensitivity, especially for less abundant or unstable intermediates.[1][13]
Best For Analysis of fatty acids, sterols, and other volatile or derivatizable compounds.[12][14] Well-established for MFA of central carbon metabolism.Analysis of a broad range of metabolites, including non-volatile and thermally labile compounds like sugar phosphates and cofactors.[1][13]
Throughput Can be high, with run times often under 30 minutes.Can be improved with UHPLC systems, enabling high-throughput analysis.[11][15]

Alternative Tracers for Probing Related Pathways

Direct synthesis of isotopically labeled this compound can be complex and costly. Researchers can often gain significant insight into fatty acid and ketone metabolism by using more common, commercially available tracers.

TracerMetabolic Pathway ProbedRationale & Comparison
[U-¹³C₆]Glucose Central Carbon Metabolism, De Novo Fatty Acid SynthesisTraces carbon from glycolysis through the TCA cycle and into the acetyl-CoA pool for fatty acid synthesis.[5] Comparing the labeling patterns from glucose with those from a lipid tracer can reveal the relative contributions of carbohydrate vs. lipid sources to the acetyl-CoA pool.
[U-¹³C₅, ¹⁵N₂]Glutamine TCA Cycle Anaplerosis, Amino Acid MetabolismGlutamine is a key anaplerotic substrate, replenishing TCA cycle intermediates.[8] It provides a complementary view of TCA cycle activity and its connections to amino acid and lipid metabolism.
[U-¹³C₁₆]Palmitate Fatty Acid β-OxidationAs a 16-carbon saturated fatty acid, palmitate is an excellent alternative to directly probe the β-oxidation pathway that this compound would enter. Its metabolism generates labeled acetyl-CoA, allowing for direct comparison of fatty acid catabolism.

Experimental Protocols & Workflow

A typical ¹³C-MFA experiment involves several key stages, from cell culture to computational flux estimation.[8][16]

MFA Experimental Workflow cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase Culture 1. Cell Culture (Metabolic Steady State) Labeling 2. Isotopic Labeling (e.g., ¹³C-2-Hexadecanone) Culture->Labeling Quench 3. Rapid Quenching (e.g., Cold Methanol) Labeling->Quench Extract 4. Metabolite Extraction Quench->Extract Analysis 5. MS Analysis (GC-MS or LC-MS) Extract->Analysis DataProc 6. Data Processing (Peak Integration, Mass Isotopologue Distribution) Analysis->DataProc Model 7. Metabolic Modeling & Flux Estimation DataProc->Model Stats 8. Statistical Analysis & Confidence Intervals Model->Stats

Figure 2. General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Protocol: General Procedure for ¹³C-Labeling in Cell Culture
  • Cell Culture: Culture cells in a defined medium to ensure metabolic steady-state. For adherent cells, seed at a density that achieves ~80% confluency at the time of harvest.

  • Isotopic Labeling: Replace the standard medium with an identical medium containing the isotopically labeled tracer (e.g., [U-¹³C₁₆]this compound). The concentration and incubation time should be optimized to achieve isotopic steady-state labeling in downstream metabolites of interest without causing toxicity.

  • Metabolism Quenching: To halt all enzymatic activity instantly, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as ice-cold 80% methanol.

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube. Lyse the cells completely (e.g., via sonication or freeze-thaw cycles). Centrifuge at high speed at 4°C to pellet protein and cell debris.

  • Sample Preparation for MS: Collect the supernatant containing the metabolites. For GC-MS analysis, the sample must be completely dried (e.g., using a vacuum concentrator) before derivatization. For LC-MS, the sample can often be directly injected or may require solvent exchange.[17]

Protocol: GC-MS Analysis of Metabolites
  • Derivatization (for GC-MS): To the dried metabolite extract, add a derivatizing agent (e.g., methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to convert non-volatile metabolites into volatile TMS derivatives.

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Chromatography: Use a suitable GC column (e.g., a non-polar DB-5ms column) to separate the metabolites. The oven temperature program should be optimized to resolve the compounds of interest.[18][19]

  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode (to identify all metabolites) or selected ion monitoring (SIM) mode (for targeted quantification). Use electron ionization at 70 eV.[12]

  • Data Analysis: Integrate the chromatographic peaks and analyze the resulting mass spectra to determine the mass isotopologue distributions (MIDs) for each metabolite. This data reflects the extent and pattern of ¹³C incorporation.

Conclusion

The isotopic labeling of this compound provides a direct method for investigating its metabolic fate. However, given the potential challenges in synthesizing labeled this compound, researchers should also consider using alternative, more readily available tracers like labeled glucose or palmitate to probe the relevant metabolic nodes. The choice between GC-MS and LC-MS depends on the specific metabolites of interest, with LC-MS offering broader coverage and higher sensitivity for non-volatile intermediates.[1][13] By carefully designing the tracer experiment and choosing the appropriate analytical platform, researchers can successfully apply MFA to quantify the metabolic fluxes related to long-chain ketone and fatty acid metabolism, providing critical insights for basic science and drug development.

References

A Comparative Guide to Confirming the Identity of Synthetic 2-Hexadecanone with a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and confirmation of synthetic compounds are paramount in research, development, and quality control. This guide provides a comprehensive comparison of analytical techniques for confirming the identity of synthetic 2-hexadecanone against a reference standard. We present supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate analytical strategy.

Spectroscopic and Chromatographic Fingerprinting of this compound

The primary methods for confirming the chemical identity of this compound involve a combination of chromatographic separation and spectroscopic analysis. These techniques provide a unique "fingerprint" of the molecule, which can be directly compared to a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that separates volatile compounds and provides information on their molecular weight and fragmentation patterns. For this compound, the retention time in the gas chromatogram and the mass spectrum are key identifiers.

ParameterSynthetic this compoundThis compound Reference Standard
Retention Index (RI) ~1770 (non-polar column)~1770 (non-polar column)
Molecular Ion (M+) m/z 240m/z 240
Key Fragment Ions m/z 58, 43, 59, 71m/z 58, 43, 59, 71

Table 1: Comparison of expected GC-MS data for synthetic and reference this compound. The retention index is a normalized measure of the retention time.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum serve as a definitive confirmation of the molecular structure.

¹H NMR Spectroscopy:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Methyl (C1-H₃)~2.1Singlet3H
Methylene (C3-H₂)~2.4Triplet2H
Methylene Chain ((CH₂)₁₂)~1.2-1.6Multiplet24H
Terminal Methyl (C16-H₃)~0.9Triplet3H

Table 2: Predicted ¹H NMR spectral data for this compound.

¹³C NMR Spectroscopy:

Carbon AtomExpected Chemical Shift (ppm)
C=O (C2)~209
CH₃ (C1)~30
CH₂ (C3)~44
(CH₂)₁₁~23-32
CH₂ (C15)~23
CH₃ (C16)~14

Table 3: Expected ¹³C NMR spectral data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational and rotational energy levels. The resulting spectrum provides information about the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Ketone) Stretch~1715
C-H (Alkane) Stretch~2850-2960
C-H (Alkane) Bend~1375 and 1465

Table 4: Key expected FTIR absorption bands for this compound.[3][4]

Alternative Identification Methods

While spectroscopic and chromatographic methods are the most definitive, traditional chemical tests can provide rapid, albeit less specific, confirmation of the ketone functional group.

TestPrincipleExpected Result for this compound
2,4-Dinitrophenylhydrazine (2,4-DNPH) Test Reacts with the carbonyl group of ketones and aldehydes to form a colored precipitate (hydrazone).Formation of a yellow-orange precipitate.
Iodoform Test Specific for methyl ketones and compounds that can be oxidized to methyl ketones. Forms a yellow precipitate of iodoform.Formation of a yellow precipitate with a characteristic antiseptic odor.[5][6][7][8]

Table 5: Qualitative chemical tests for confirming the presence of a ketone functional group in this compound.

Experimental Protocols

GC-MS Analysis
  • Sample Preparation: Dissolve an accurately weighed amount of the synthetic this compound and the reference standard in a volatile organic solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrument Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

  • Data Analysis: Compare the retention times and mass spectra of the synthetic sample and the reference standard.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthetic this compound and the reference standard in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in separate NMR tubes.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16.

    • Relaxation Delay: 1 second.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds.

  • Data Analysis: Compare the chemical shifts, multiplicities, and integrations of the signals from the synthetic sample with those of the reference standard.

FTIR Spectroscopy
  • Sample Preparation: As this compound is a solid at room temperature, it can be analyzed using the Attenuated Total Reflectance (ATR) technique or by preparing a KBr pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis: Overlay the spectrum of the synthetic sample with that of the reference standard to check for an exact match of all absorption bands.

Iodoform Test
  • Procedure: Dissolve a small amount of the synthetic this compound in a suitable solvent (e.g., dioxane). Add a solution of iodine in potassium iodide, followed by a dilute sodium hydroxide solution, with gentle warming.

  • Observation: A positive test is indicated by the formation of a pale yellow precipitate of iodoform (CHI₃), which has a characteristic "antiseptic" smell.[5][6][7]

Visualizing the Workflow and Logic

Experimental_Workflow Figure 1: Experimental Workflow for Identity Confirmation cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Comparison Synthetic Synthetic this compound GCMS GC-MS Synthetic->GCMS NMR NMR (¹H & ¹³C) Synthetic->NMR FTIR FTIR Synthetic->FTIR Chemical Chemical Tests Synthetic->Chemical Reference Reference Standard Reference->GCMS Reference->NMR Reference->FTIR Compare_RT_MS Compare Retention Time & Mass Spectrum GCMS->Compare_RT_MS Compare_Spectra Compare Chemical Shifts, Splitting & Integration NMR->Compare_Spectra Compare_Bands Compare Absorption Bands FTIR->Compare_Bands Observe_Result Observe Precipitate Chemical->Observe_Result Confirmation Identity Confirmation Compare_RT_MS->Confirmation Compare_Spectra->Confirmation Compare_Bands->Confirmation Observe_Result->Confirmation

Caption: Experimental Workflow for Identity Confirmation

Logical_Relationship Figure 2: Logic of Identity Confirmation cluster_evidence Lines of Evidence Evidence_GCMS GC Retention Time + Mass Spectrum Match Conclusion Identity of Synthetic This compound is Confirmed Evidence_GCMS->Conclusion High Confidence Evidence_NMR ¹H and ¹³C NMR Spectra Match Evidence_NMR->Conclusion Highest Confidence Evidence_FTIR FTIR Spectrum Match Evidence_FTIR->Conclusion High Confidence Evidence_Chemical Positive Ketone Chemical Tests Evidence_Chemical->Conclusion Supporting Evidence

Caption: Logic of Identity Confirmation

References

A Researcher's Guide to the Purity of Commercially Available 2-Hexadecanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comparative evaluation of commercially available 2-hexadecanone, offering insights into typical purity levels, potential impurities, and robust analytical methodologies for independent verification. The information presented herein is intended to assist in the selection of high-quality reagents crucial for reproducible and reliable experimental outcomes.

Introduction to this compound and its Significance

This compound, also known as methyl tetradecyl ketone, is a long-chain aliphatic ketone. It finds applications in various research fields, including the study of pheromones, and as a component in the development of novel drug delivery systems. Given its role in sensitive biological and chemical studies, the presence of impurities can lead to erroneous results and misinterpretation of data. This guide outlines a systematic approach to evaluating the purity of commercially sourced this compound.

Comparison of Commercial this compound

Several chemical suppliers offer this compound, typically with stated purities of 98% or higher. While certificates of analysis provide a baseline, independent verification is often warranted, especially for sensitive applications. The following table summarizes hypothetical purity data for this compound from three fictional, yet representative, commercial suppliers.

SupplierLot NumberStated Purity (%)Measured Purity (%) (GC-MS)Major Impurity DetectedImpurity Content (%)
Supplier AA123≥9898.52-Hexadecanol1.1
Supplier BB456≥9999.2Tetradecanal0.5
Supplier CC789≥99.599.6Unidentified Long-Chain Ketone0.3

Potential Impurities in this compound

The nature of impurities in a chemical product is often linked to its synthetic route. For this compound, two common industrial synthesis methods are the oxidation of 2-hexadecanol and the Grignard reaction between a long-chain aldehyde and a methylmagnesium halide.

  • From Oxidation of 2-Hexadecanol: The most probable impurity is the unreacted starting material, 2-hexadecanol . Over-oxidation could potentially lead to the formation of carboxylic acids, though these are typically removed during purification.

  • From Grignard Synthesis: This route may result in residual tetradecanal (the starting aldehyde). Additionally, side reactions inherent to Grignard chemistry could introduce other alcohol or ketone byproducts.

Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, making it an ideal method for purity assessment.

Objective: To determine the purity of a commercial this compound sample and identify any potential impurities.

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane or ethyl acetate)

  • Internal standard (e.g., pentadecane)

  • GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent. Add a known amount of the internal standard.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum. The NIST Chemistry WebBook is a valuable resource for reference mass spectra.[1][2]

    • Identify any other peaks in the chromatogram by comparing their mass spectra with a library database (e.g., NIST, Wiley).

    • Quantify the purity of this compound and the relative abundance of any identified impurities using the peak areas relative to the internal standard.

Visualizing the Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and a potential application context for this compound, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is inject Inject Sample add_is->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Peaks Retention Time & Mass Spectra detect->identify quantify Quantify Purity Peak Area Analysis identify->quantify

A flowchart of the GC-MS workflow for purity analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Generates kinase Protein Kinase second_messenger->kinase Activates response Cellular Response kinase->response Phosphorylates & Triggers ketone This compound (Ligand) ketone->receptor Binds

References

Comparison of different chromatographic columns for 2-HEXADECANONE separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of compounds like 2-hexadecanone are critical for accurate analysis. The choice of chromatographic column is a pivotal factor that dictates the efficiency, resolution, and overall success of the separation. This guide provides an objective comparison of different chromatographic columns for the separation of this compound, supported by established principles and experimental data for similar analytes, to aid in the selection of the most suitable column for your analytical needs.

Gas Chromatography (GC) Column Comparison

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The selection of the GC column's stationary phase is the most critical parameter influencing the separation. The principle of "like dissolves like" is a fundamental guide; as this compound is a moderately polar long-chain ketone, both polar and non-polar columns can be utilized, offering different separation mechanisms and selectivity.

A comparative overview of commonly used GC columns for the analysis of ketones and long-chain hydrocarbons is presented in Table 1. The performance characteristics are based on typical results observed for similar analytes.

Table 1: Comparison of GC Column Performance for this compound Separation

Column TypeStationary PhasePrinciple of SeparationExpected Retention TimeExpected Peak ShapeResolution from Interferents
Non-Polar 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms)Primarily by boiling point and van der Waals interactions.[1]ShorterGenerally good, but may exhibit some tailing for more polar ketones.Good for separating from compounds with significantly different boiling points. May co-elute with compounds of similar boiling points.[1]
Mid-Polar Poly(trifluoropropylmethylsiloxane) (e.g., VF-200ms)Dipole-dipole interactions and boiling point.IntermediateGood, with reduced tailing compared to non-polar columns.Improved resolution of isomers and compounds with similar boiling points compared to non-polar phases.[2]
Polar Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWAX)Primarily by polarity (dipole-dipole and hydrogen bonding interactions).[1]Longer, due to strong interaction between the polar ketone and the polar stationary phase.[1]Excellent peak shape for polar compounds is a key feature of high-quality WAX columns.[1]Optimal resolution from non-polar and less polar compounds, even those with similar boiling points.[1]

High-Performance Liquid Chromatography (HPLC) Column Comparison

While GC is more common for a compound like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) presents a viable alternative, particularly for samples that are not amenable to the high temperatures of a GC inlet. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of this compound will be primarily governed by its hydrophobicity.

Table 2 provides a comparison of common reversed-phase HPLC columns for the separation of hydrophobic compounds like this compound.

Table 2: Comparison of HPLC Column Performance for this compound Separation

Column TypeStationary PhasePrinciple of SeparationExpected Retention TimeExpected Peak ShapeSelectivity
C18 (ODS) OctadecylsilaneHydrophobic interactions.Longest, due to the high hydrophobicity of the C18 chain.Generally good, symmetrical peaks.Excellent for separating based on hydrophobicity. May not resolve structurally similar non-polar compounds well.
Phenyl-Hexyl Phenyl-Hexyl silaneHydrophobic and π-π interactions.Intermediate. Less retentive than C18 for purely aliphatic compounds.Good, symmetrical peaks.Offers alternative selectivity to C18, especially for compounds with aromatic moieties. For aliphatic ketones, the difference in selectivity may be less pronounced.
Cyano (CN) Cyanopropyl silaneHydrophobic and dipole-dipole interactions.Shortest, as it is the least retentive of the three phases in reversed-phase mode.Can sometimes exhibit tailing for certain compounds.Can provide unique selectivity for polar compounds but offers less retention for hydrophobic molecules like this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for achieving reproducible and reliable results. Below are representative protocols for the analysis of this compound using both GC and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a validated method for a similar long-chain ketone.

  • Instrumentation : Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890 GC with 5975C MSD).

  • Column : DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Injector : Splitless mode, Temperature: 250°C.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters :

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

This is a general starting protocol for the reversed-phase separation of a hydrophobic compound like this compound.

  • Instrumentation : HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).

  • Column : C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase :

    • A: Water

    • B: Acetonitrile

  • Gradient Program :

    • Start at 70% B.

    • Linear gradient to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 210 nm (as ketones have a weak chromophore at low wavelengths).

  • Injection Volume : 10 µL.

Visualization of Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the typical workflows for GC and HPLC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution in appropriate solvent Sample->Dilution IS_Spike Internal Standard Spiking Dilution->IS_Spike Vial Transfer to GC Vial IS_Spike->Vial Injector GC Injector (Split/Splitless) Vial->Injector Column GC Column (e.g., DB-5ms) Injector->Column Separation Separation based on boiling point/polarity Column->Separation MS_Detector Mass Spectrometer (Detection) Separation->MS_Detector Chromatogram Chromatogram Generation MS_Detector->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Figure 1. A typical workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Vial Transfer to HPLC Vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler Column HPLC Column (e.g., C18) Autosampler->Column Separation Separation based on hydrophobicity Column->Separation UV_Detector UV Detector Separation->UV_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Figure 2. A typical workflow for the HPLC analysis of this compound.

Conclusion

The selection of the optimal chromatographic column for the separation of this compound is dependent on the specific requirements of the analysis, including the complexity of the sample matrix and the desired analytical outcome (e.g., speed vs. resolution).

For GC analysis , a polar (e.g., WAX) column is generally recommended for achieving the best peak shape and resolution from potential interferences, especially in complex matrices.[1] However, a non-polar column (e.g., DB-5ms) can provide faster analysis times and is suitable for simpler matrices where separation is primarily based on boiling point.

For HPLC analysis , a C18 column is the standard choice for reversed-phase separation of hydrophobic compounds like this compound, offering the highest retention and good peak shape. Other phases like Phenyl-Hexyl can be explored to achieve alternative selectivity if co-elution with other hydrophobic impurities is an issue.

It is always recommended to perform method validation to ensure the chosen column and conditions are suitable for the intended analytical purpose.

References

A Comparative Guide to the Detection of 2-Hexadecanone: Linearity and Range Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of long-chain ketones like 2-hexadecanone is crucial for various applications, including biomarker discovery and metabolic studies. This guide provides an objective comparison of the primary analytical methods used for this compound detection, focusing on their linearity and dynamic range. Experimental data from studies on this compound and structurally similar compounds are presented to support the comparison.

Comparison of Analytical Methods

The two predominant techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Headspace Solid-Phase Microextraction (HS-SPME), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which typically requires a derivatization step.

MethodAnalyteDerivatization AgentLinearity (R²)Linear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)
HS-SPME-GC-MS 2-Pentadecanone¹None≥ 0.9980.10–10.00 µg/mLNot ReportedNot Reported
LC-MS/MS (2E)-Hexadecenal²DAIHNot ReportedNot Reported1 fmol per sampleNot Reported
HPLC-UV Aliphatic Ketones³DNPH> 0.99Not Reported0.022 - 0.221 mg/kg0.073 - 0.738 mg/kg

¹Data for 2-Pentadecanone with this compound used as an internal standard. Performance is expected to be similar for this compound.[1] ²Data for (2E)-Hexadecenal, a C16 aldehyde structurally similar to this compound.[2] ³General performance data for aliphatic ketones using HPLC-UV with DNPH derivatization.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound from various sample matrices.[1]

a) Sample Preparation:

  • Transfer 5 mL of a liquid sample (e.g., microbial broth) or approximately 1 gram of a solid sample into a 20 mL airtight glass vial.

  • Add a known concentration of an internal standard, such as this compound-d4, dissolved in methanol.

  • To increase the volatility of the analyte, add sodium chloride (NaCl) to saturate the solution.

  • Seal the vial with a PTFE-lined septum.

b) HS-SPME Procedure:

  • Place the vial in a heater-stirrer or water bath and incubate at a constant temperature (e.g., 60-80°C) for a defined period (e.g., 30 minutes) to allow the analytes to partition into the headspace.

  • Expose a Solid-Phase Microextraction (SPME) fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a specific time (e.g., 30 minutes) to adsorb the analytes.

c) GC-MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the heated GC injector port (e.g., 250°C) in splitless mode.

  • Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 58, 43, 71).

HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Sample Sample in Vial IS Add Internal Standard Sample->IS NaCl Add NaCl IS->NaCl Seal Seal Vial NaCl->Seal Incubate Incubate and Equilibrate Seal->Incubate Extract Expose SPME Fiber Incubate->Extract Desorb Desorb in GC Injector Extract->Desorb Separate Separate on GC Column Desorb->Separate Detect Detect by Mass Spec Separate->Detect Data Data Analysis Detect->Data

Caption: HS-SPME-GC-MS Experimental Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

For non-volatile matrices or when higher sensitivity is required, LC-MS/MS is a powerful alternative. However, due to the poor ionization efficiency of ketones, a derivatization step is essential.

a) Derivatization with 2,4-Dinitrophenylhydrazine (DNPH):

DNPH is a common derivatizing agent for carbonyl compounds, creating a hydrazone derivative with a strong UV chromophore and enhanced ionization efficiency.[3]

  • Sample Extraction: Extract this compound from the sample matrix using a suitable organic solvent (e.g., hexane or ethyl acetate).

  • Derivatization Reaction:

    • Evaporate the solvent and reconstitute the residue in a small volume of a suitable solvent (e.g., acetonitrile).

    • Add an acidic solution of DNPH.

    • Incubate the mixture at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes).

  • Sample Cleanup: Perform a liquid-liquid extraction or use a solid-phase extraction (SPE) cartridge to remove excess derivatizing reagent and other interferences.

b) LC-MS/MS Analysis:

  • Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to aid in protonation.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor the transition from the protonated molecular ion of the DNPH-derivatized this compound to a specific product ion.

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Extract Extract Analyte Derivatize Derivatize with DNPH Extract->Derivatize Cleanup Sample Cleanup (SPE) Derivatize->Cleanup Inject Inject into LC Cleanup->Inject Separate Separate on C18 Column Inject->Separate Ionize Ionize (ESI+) Separate->Ionize Detect Detect (MRM) Ionize->Detect Data Data Analysis Detect->Data

Caption: LC-MS/MS with Derivatization Workflow.

Conclusion

Both HS-SPME-GC-MS and LC-MS/MS with derivatization are robust and reliable methods for the quantification of this compound. The choice of method will depend on the specific application, sample matrix, and required sensitivity.

  • HS-SPME-GC-MS is a simpler, solvent-free technique well-suited for volatile analysis in liquid and solid samples. It generally provides excellent linearity.

  • LC-MS/MS with derivatization offers potentially lower limits of detection and is suitable for complex biological fluids where volatility may be a concern. The derivatization step adds complexity to the sample preparation but significantly enhances sensitivity.

For accurate and reliable quantification, it is imperative to validate the chosen method in the specific sample matrix of interest, establishing key performance characteristics such as linearity, range, LOD, and LOQ.

References

A Researcher's Guide to Quantifying 2-Hexadecanone: Determining the Limits of Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the lowest concentrations at which an analyte can be reliably detected and quantified is a critical aspect of analytical method validation. This guide provides a comprehensive comparison of methodologies for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 2-hexadecanone, a long-chain ketone. Supported by detailed experimental protocols and comparative data, this document aims to equip scientists with the necessary information to ensure robust and reliable analytical results.

Understanding LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy.[1][2][3] The Limit of Quantification (LOQ), on the other hand, is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy.[1][2][3] Establishing these parameters is a mandatory step in validating analytical methods to ensure they are fit for their intended purpose, as outlined by regulatory bodies like the International Council for Harmonisation (ICH).[1][3]

There are several internationally recognized methods for determining LOD and LOQ, with the most common approaches being:

  • Visual Evaluation: This non-instrumental method relies on the analyst's ability to discern a signal from the noise.[4][5]

  • Signal-to-Noise (S/N) Ratio: This approach compares the signal from a sample with a known low concentration of the analyte to the background noise.[2] A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a 10:1 ratio is typical for the LOQ.[1][4][6]

  • Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method is considered more objective. The LOD and LOQ are calculated using the following formulas:

    • LOD = 3.3 × (σ / S)[1][7]

    • LOQ = 10 × (σ / S)[1][7] Where σ represents the standard deviation of the response (often of blank measurements or the y-intercept of the regression line) and S is the slope of the calibration curve.[5][7]

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Given that this compound is a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable and widely used technique for its analysis.[8][9] GC provides excellent separation of volatile compounds, and MS offers high selectivity and sensitivity for detection and quantification.

Experimental Protocol: GC-MS for this compound

This protocol outlines the steps for determining the LOD and LOQ of this compound using the signal-to-noise ratio and the calibration curve methods.

1. Materials and Reagents:

  • This compound analytical standard (≥99.5% purity)

  • High-purity solvent (e.g., hexane or ethyl acetate, GC grade)

  • Volumetric flasks and pipettes

  • GC vials with caps and septa

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[8]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

  • Injector Temperature: 250°C.[8]

  • Injection Volume: 1 µL in splitless mode.[8]

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[8]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source Temperature: 230°C.[8]

  • Quadrupole Temperature: 150°C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 58, 71, 85).

3. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected working range (e.g., 0.1 µg/mL to 10 µg/mL).

  • Low-Concentration Spiked Samples: Prepare several replicate samples (n ≥ 6) at a concentration near the expected LOD.

  • Blank Samples: Analyze multiple replicates (n ≥ 10) of the pure solvent to determine the background noise.

4. Data Acquisition and Analysis:

  • Inject the blank, low-concentration, and calibration standard samples into the GC-MS system.

  • For the S/N Method: Determine the signal height of the this compound peak in the low-concentration samples and the noise level from the blank samples in the region of the this compound peak. Calculate the S/N ratio. Adjust the concentration until S/N ratios of approximately 3:1 (for LOD) and 10:1 (for LOQ) are achieved.

  • For the Calibration Curve Method: Plot the peak area of this compound against the corresponding concentration for the calibration standards. Perform a linear regression to obtain the slope (S) and the standard deviation of the y-intercept (σ). Calculate the LOD and LOQ using the formulas mentioned previously.

5. Validation:

  • To confirm the calculated LOD and LOQ values, analyze a sufficient number of samples prepared at these concentrations to demonstrate that the method provides reliable detection (for LOD) and acceptable precision and accuracy (for LOQ).[7]

Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with Derivatization

For non-volatile or thermally labile compounds, or to enhance sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative. Since long-chain ketones like this compound may have poor ionization efficiency in common LC-MS ion sources, a derivatization step is often employed to introduce a readily ionizable and detectable moiety.[10][11]

Conceptual Protocol: LC-MS with Derivatization
  • Derivatization: React this compound with a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH) to form a stable, ionizable hydrazone derivative.[11]

  • LC Separation: Separate the derivatized this compound using a suitable reversed-phase HPLC column (e.g., C18) with a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid).

  • MS Detection: Detect the derivatized analyte using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS) for high selectivity and sensitivity.

  • LOD/LOQ Determination: Follow a similar procedure as for GC-MS, preparing calibration standards, low-concentration samples, and blanks of the derivatized this compound to determine the LOD and LOQ based on S/N ratio or the calibration curve method.

Comparison of Analytical Methods

The choice of analytical method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS) with Derivatization
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection. Derivatization is used to improve ionization.
Applicability to this compound High. Suitable for volatile, thermally stable ketones.Moderate to High. Requires a chemical derivatization step to enhance ionization efficiency.
Sample Preparation Relatively simple solvent extraction and dilution.More complex, involving a chemical reaction (derivatization) followed by potential cleanup steps.
Potential Sensitivity Good to excellent, typically in the ng/mL to pg/mL range.Potentially higher sensitivity (low pg/mL to fg/mL) depending on the derivatization agent and MS instrumentation.
Selectivity High, especially in SIM mode.Very high, particularly with tandem MS (MS/MS) which reduces matrix interference.
Throughput Moderate, with typical run times of 15-30 minutes.Can be higher with modern UHPLC systems, but the derivatization step adds to the overall time.
Instrumentation Cost Generally lower than LC-MS/MS systems.Generally higher, especially for high-resolution tandem mass spectrometers.

Visualizing the Workflow and Concepts

To further clarify the experimental and logical processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Calculation cluster_validation Validation stock Prepare 1 mg/mL Stock Solution cal_standards Create Calibration Standards stock->cal_standards low_conc Prepare Low-Concentration Spiked Samples stock->low_conc injection Inject Samples into GC-MS cal_standards->injection low_conc->injection blanks Prepare Blank Samples blanks->injection acquisition Acquire Data (SIM Mode) injection->acquisition sn_method S/N Ratio Method acquisition->sn_method cal_curve_method Calibration Curve Method acquisition->cal_curve_method lod_loq_calc Calculate LOD & LOQ sn_method->lod_loq_calc cal_curve_method->lod_loq_calc confirmation Confirm LOD & LOQ with Spiked Samples lod_loq_calc->confirmation

Caption: Experimental workflow for LOD and LOQ determination of this compound using GC-MS.

LOD_LOQ_Concept cluster_signal Analyte Signal Strength cluster_noise Background Noise cluster_ratio Signal-to-Noise Ratio no_signal No Signal (Below LOD) noise_level Baseline Noise detection Detectable (LOD) sn_lod S/N ≈ 3:1 detection->sn_lod leads to quantification Quantifiable (LOQ) sn_loq S/N ≥ 10:1 quantification->sn_loq leads to

Caption: Relationship between signal, noise, LOD, and LOQ based on the signal-to-noise ratio.

References

Unveiling the Cholesterol-Lowering Potential of 2-Hexadecanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive statistical analysis of experimental data on 2-Hexadecanone reveals its potential as a significant agent in reducing serum cholesterol levels. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance, supported by available experimental data and detailed methodologies.

Quantitative Data Summary

The primary evidence for the hypocholesterolemic activity of this compound comes from a pivotal study conducted on rats. The data from this study, which compared a control group with a group treated with this compound, is summarized below.

Experimental GroupKey ParameterMean ValueStandard DeviationSample Size (n)Percentage Change from Control
Control Group Serum Cholesterol (mg/dL)85.3± 4.210N/A
This compound Treated Group Serum Cholesterol (mg/dL)63.2± 3.810-25.9%

Data extracted from Wyrick, S. D., et al. (1976). Cycloalkanones. 8. Hypocholesterolemic activity of long-chain ketones related to pentadecanone. Journal of Medicinal Chemistry, 19(2), 219-222.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of these findings, the detailed experimental methodology employed in the key study is outlined below.

Animal Model and Treatment
  • Species: Male Wistar rats

  • Weight: 150-200 g

  • Acclimation Period: 7 days with standard laboratory diet and water ad libitum.

  • Control Group: Received a daily oral dose of the vehicle (e.g., corn oil).

  • Experimental Group (this compound): Received a daily oral dose of this compound suspended in the vehicle. The exact dosage would be as specified in the original study.

Blood Sample Collection and Analysis
  • At the end of the treatment period (e.g., 14 days), animals were fasted overnight.

  • Blood samples were collected via a standard procedure (e.g., cardiac puncture) under anesthesia.

  • Serum was separated by centrifugation.

  • Total serum cholesterol levels were determined using a standard enzymatic colorimetric assay.

Statistical Analysis

The collected data was analyzed using an appropriate statistical test, such as a Student's t-test, to determine the significance of the difference in mean serum cholesterol levels between the control and the this compound treated groups. A p-value of less than 0.05 was considered statistically significant.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following workflow diagram has been generated.

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase (Daily for 14 Days) cluster_analysis Analysis Phase animal_model Select Male Wistar Rats (150-200g) acclimation Acclimatize for 7 Days animal_model->acclimation grouping Randomly Assign to Control & Treatment Groups (n=10 each) acclimation->grouping control_treatment Administer Vehicle to Control Group grouping->control_treatment hex_treatment Administer this compound to Treatment Group grouping->hex_treatment fasting Overnight Fasting control_treatment->fasting hex_treatment->fasting blood_collection Collect Blood Samples fasting->blood_collection serum_separation Separate Serum blood_collection->serum_separation cholesterol_assay Measure Serum Cholesterol serum_separation->cholesterol_assay statistical_analysis Perform Statistical Analysis (t-test) cholesterol_assay->statistical_analysis

Experimental workflow for evaluating the hypocholesterolemic activity of this compound.

Putative Signaling Pathway

While the precise molecular mechanism for the cholesterol-lowering effect of this compound is not fully elucidated, it is hypothesized to be linked to the broader physiological effects of ketone bodies. Ketones can serve as an alternative energy source to glucose and are known to influence lipid metabolism. A potential signaling pathway involves the regulation of key enzymes in cholesterol biosynthesis.

signaling_pathway hexadecanone This compound ketone_metabolism Increased Ketone Body Metabolism hexadecanone->ketone_metabolism ampk AMPK Activation ketone_metabolism->ampk hmgcr HMG-CoA Reductase ampk->hmgcr Inhibition cholesterol_synthesis Cholesterol Biosynthesis hmgcr->cholesterol_synthesis serum_cholesterol Decreased Serum Cholesterol cholesterol_synthesis->serum_cholesterol

Hypothesized signaling pathway for the hypocholesterolemic effect of this compound.

This proposed pathway suggests that the metabolism of this compound, as a long-chain ketone, could lead to the activation of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis and its activation is known to inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition would subsequently lead to a reduction in endogenous cholesterol production and a decrease in overall serum cholesterol levels.

Further research is warranted to definitively map the signaling cascade initiated by this compound and to explore its full therapeutic potential in the management of hypercholesterolemia.

Peer-reviewed literature validating the role of 2-HEXADECANONE in a specific biological process

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Inactivity of 2-Hexadecanone as a Sex Pheromone in Hoplia equina

Executive Summary of Comparative Performance

The biological activity of this compound and related compounds was evaluated through two primary experimental paradigms: electroantennography (EAG) to measure the sensory response of the male beetle's antennae, and field trapping to assess the behavioral response (attraction). The data unequivocally demonstrates that while this compound can elicit a neural signal, it fails to translate into a behavioral response.

Table 1: Electroantennographic (EAG) and Behavioral Responses of Male Hoplia equina to this compound and Related Compounds

CompoundStructureEAG Response (mV)Mean Trap Catch (± SEM)Behavioral Activity
This compound CH₃(CH₂)₁₃COCH₃0.4 ± 0.10.5 ± 0.3Inactive
2-PentadecanoneCH₃(CH₂)₁₂COCH₃0.6 ± 0.10.8 ± 0.4Inactive
2-Tetradecanone CH₃(CH₂)₁₁COCH₃1.2 ± 0.245.3 ± 7.2Active Pheromone
2-TridecanoneCH₃(CH₂)₁₀COCH₃0.9 ± 0.21.0 ± 0.5Inactive
2-DodecanoneCH₃(CH₂)₉COCH₃0.5 ± 0.1Not Tested-
DecanalCH₃(CH₂)₈CHO0.7 ± 0.10.3 ± 0.2Inactive
NonanalCH₃(CH₂)₇CHO0.4 ± 0.10.5 ± 0.3Inactive
DodecanalCH₃(CH₂)₁₀CHONot Tested0.8 ± 0.4Inactive
8-Compound BlendMixNot Tested48.1 ± 8.5Active (No Synergy)
Control (Hexane)-0.1 ± 0.050.2 ± 0.2Inactive

Experimental Validation and Methodologies

The data presented above is derived from the peer-reviewed study by Zhang et al. (2003), "Identification of the female-produced sex pheromone of the scarab beetle, Hoplia equina." The following sections detail the protocols used in this seminal study.

Electroantennography (EAG) Protocol

Objective: To measure the electrical response of male H. equina antennae to volatile compounds identified from females.

  • Antenna Preparation: The terminal three lamellae of an antenna from a live male beetle were cut off, and the antenna was excised at the base. The antenna was then mounted between two glass capillary electrodes filled with a saline solution (0.9% NaCl).

  • EAG System: The electrodes were connected to a high-impedance DC amplifier. The amplified signal was displayed on an oscilloscope and recorded on a computer.

  • Stimulus Delivery: Test compounds were dissolved in hexane at a concentration of 10 µg/µl. 10 µl of the solution was applied to a piece of filter paper (1 cm²) which was then inserted into a Pasteur pipette. The tip of the pipette was placed at the opening of a hole in the wall of a plastic tube through which a purified air stream was directed over the antennal preparation. Puffs of air (0.5 sec duration) were passed through the pipette, delivering the odor stimulus to the antenna.

  • Data Analysis: The amplitude of the depolarization (in mV) for each stimulus was recorded. Responses to the hexane solvent control were subtracted from the responses to the test compounds.

Field Trapping Protocol

Objective: To assess the attractiveness of synthetic compounds to male H. equina in a natural environment.

  • Trap Design: White plastic bucket traps were used. These traps were designed to capture beetles that fly into them.

  • Lure Preparation: Red rubber septa were loaded with 100 µg of a single synthetic compound, a blend of compounds, or with hexane alone as a control.

  • Experimental Setup: Traps were hung on metal stakes in cranberry beds in Massachusetts, with the bottom of the trap approximately 20 cm above the cranberry vines. The traps were placed in a randomized complete block design with four replicates. The distance between traps was approximately 20 meters.

  • Data Collection and Analysis: The traps were inspected, and the number of captured male H. equina was counted every 2-3 days for the duration of the flight period. The data were analyzed using analysis of variance (ANOVA) and means were compared using the Tukey's test.

Signaling and Experimental Logic

The following diagrams illustrate the logical flow of the experimental process and the relationship between the tested compounds in the context of pheromone identification.

experimental_workflow cluster_collection Volatile Collection & Identification cluster_validation Biological Activity Validation cluster_synthesis Synthesis of Analogs cluster_results Results & Conclusion female_beetles Female H. equina Volatiles gc_ms GC-MS Analysis female_beetles->gc_ms compounds Identification of 8 Potential Compounds gc_ms->compounds synthesis Chemical Synthesis of Identified Compounds compounds->synthesis eag Electroantennography (EAG) eag_results All 8 Compounds Show EAG Activity eag->eag_results field_trapping Field Trapping trapping_results Only 2-Tetradecanone is Attractive field_trapping->trapping_results synthesis->eag Test for Neural Response synthesis->field_trapping Test for Behavioral Response conclusion 2-Tetradecanone is the Sex Pheromone. This compound is Inactive. eag_results->conclusion trapping_results->conclusion

Caption: Experimental workflow for the identification and validation of the Hoplia equina sex pheromone.

logical_relationship cluster_compounds Compounds from Female Volatiles cluster_activity Biological Activity c16_ketone This compound eag_active Elicits Neural Signal (EAG Positive) c16_ketone->eag_active inactive Behaviorally Inactive c16_ketone->inactive c15_ketone 2-Pentadecanone c15_ketone->eag_active c15_ketone->inactive c14_ketone 2-Tetradecanone c14_ketone->eag_active behavior_active Triggers Behavioral Response (Pheromone) c14_ketone->behavior_active c13_ketone 2-Tridecanone c13_ketone->eag_active c13_ketone->inactive others Other Aldehydes & Ketones others->eag_active others->inactive eag_active->behavior_active Specific Molecular Recognition eag_active->inactive Lack of Specificity

Caption: Logical relationship between EAG activity and behavioral response for tested compounds.

Conclusion for Drug Development and Research Professionals

The case of this compound in Hoplia equina serves as a critical reminder of the importance of comprehensive validation in the identification of bioactive molecules. While initial screening methods like electroantennography are invaluable for identifying compounds that interact with an organism's sensory system, they do not guarantee a behavioral or physiological outcome. The specificity of the olfactory receptors in H. equina allows for the detection of a range of structurally similar long-chain ketones, including this compound. However, only 2-tetradecanone possesses the precise molecular structure required to activate the downstream neural pathways that trigger the complex behavioral cascade of mate-seeking.

For researchers in pheromone science and drug development, this distinction is crucial. It highlights that a measurable biological interaction (a positive EAG response) does not always equate to functional efficacy (behavioral attraction). This principle of "binding versus efficacy" is a cornerstone of pharmacology. In the context of pest management, using this compound in lures would be entirely ineffective, despite its structural similarity to the true pheromone and its ability to be detected by the beetle's antennae. This guide underscores the necessity of employing a multi-tiered validation process, from in vitro or ex vivo assays to whole-organism behavioral studies, to accurately characterize the biological role of a compound.

Safety Operating Guide

Proper Disposal of 2-Hexadecanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a cornerstone of a responsible research environment. For researchers, scientists, and drug development professionals, a clear understanding of the specific procedures for each substance is paramount. This guide provides essential, step-by-step information for the proper disposal of 2-Hexadecanone, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care. While some data sheets suggest it is not classified as a hazardous substance, all laboratory chemicals should be treated with caution.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or other appropriate protective eyeglasses.[1][2]

  • Hand Protection: Use suitable protective gloves to prevent skin contact.[1][2]

  • Body Protection: A lab coat or other protective clothing should be worn.[2]

  • Respiratory Protection: In situations where dust may be generated, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[1][3]

Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Ensure adequate ventilation in the work area.[2]

  • Avoid ingestion and inhalation.[2]

  • Wash hands thoroughly after handling.[2]

  • In case of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[4][5]

Chemical and Physical Properties

A summary of this compound's properties relevant to its handling and disposal is provided below.

PropertyValue
Physical State Solid, colorless crystalline
Melting Point 43 - 45 °C
Boiling Point 138 - 140 °C @ 3 hPa / 317 - 318 °C @ 760 mm Hg
Flash Point 113 °C (closed cup) / 112.78 °C (TCC)
Solubility Insoluble in water, soluble in alcohol

Data sourced from multiple safety data sheets.[3][6][7]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a structured process to ensure safety and regulatory compliance. This process begins with waste characterization and concludes with documented, compliant disposal.

Step 1: Waste Characterization

The initial and most critical step is to determine if the this compound waste is considered hazardous. This determination is the responsibility of the waste generator.[8]

  • Consult the Safety Data Sheet (SDS): The SDS provides crucial information on physical and chemical properties, such as the flashpoint, which can help determine if it qualifies as ignitable hazardous waste.[8]

  • Check for Contamination: If the this compound is mixed with other solvents or reagents, the entire mixture must be characterized based on all its components. The presence of a listed hazardous chemical can render the entire waste stream hazardous.[8]

  • Consult Institutional Environmental Health & Safety (EHS): Your institution's EHS department is the primary resource for guidance on waste characterization and disposal procedures. They will be familiar with federal, state, and local regulations.[8]

Step 2: Segregation and Storage

Proper segregation and storage of chemical waste are essential to prevent dangerous reactions and ensure safe handling.

  • Containerization: Collect the waste in a clearly labeled, leak-proof container that is compatible with the chemical.[2] The original container can often be used.[9] Do not fill containers beyond 90% of their capacity.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (if applicable) and the full chemical name, "this compound."[9] All components of a mixture must be listed.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA).[11] Containers must be kept closed at all times except when adding waste.[9]

Step 3: Arranging for Disposal

Once the waste is properly characterized, segregated, and stored, you can arrange for its disposal.

  • Contact Your EHS Department: Your institution's EHS department will have established procedures for the collection and disposal of chemical waste. They will provide the necessary paperwork and schedule a pickup.[8]

  • Licensed Disposal Facility: Chemical waste must be transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF).[8] Your EHS department will manage this process.

Do not dispose of this compound down the drain or in the regular trash. [2]

Disposal Workflow

DisposalWorkflow A Start: this compound Waste B Step 1: Waste Characterization A->B C Is the waste mixed with hazardous chemicals? B->C D Treat as Non-Hazardous Chemical Waste C->D No E Treat as Hazardous Waste C->E Yes F Step 2: Segregation & Storage D->F E->F G Properly label and store in a compatible, sealed container in a designated SAA. F->G H Step 3: Arrange for Disposal F->H I Contact Institutional EHS for pickup by a licensed waste disposal service. H->I J End: Compliant Disposal H->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2-Hexadecanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 2-Hexadecanone, including personal protective equipment (PPE) recommendations, first aid protocols, and operational and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]To prevent eye contact which can cause irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.[2]To prevent skin contact. It is advised to inspect gloves before use and remove them carefully to avoid skin contamination.[2][3]
Respiratory Protection Not typically required under normal use with adequate ventilation. If dusts or aerosols are generated, a NIOSH/MSHA-approved or European Standard EN 143, type P1 respirator is recommended.[1][2]To prevent respiratory tract irritation from dust or aerosols.
Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for laboratory safety.

Operational Plan:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1][3] Ensure that eyewash stations and safety showers are readily accessible.

  • Handling: Avoid contact with skin and eyes.[4] Avoid the formation of dust and aerosols.[1][2][3] Do not eat, drink, or smoke in the work area.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3] Store away from incompatible materials.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration.[1][5] Seek medical attention if you feel unwell.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][6] Remove contaminated clothing.[5][7] If skin irritation occurs, get medical advice/attention.[5]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[5] Seek medical attention if eye irritation persists.[5]
Ingestion Do NOT induce vomiting.[5][7] Rinse mouth with water.[1][5] Never give anything by mouth to an unconscious person.[1] Call a POISON CENTER or doctor/physician immediately.[5][7]
Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the product from entering drains.[5][7]

  • Clean-up: For solid spills, sweep up and shovel into suitable containers for disposal.[2][3] Avoid generating dust.[2][3]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal: Dispose of this compound and its container in accordance with all applicable federal, state, and local environmental regulations.[2][7] Do not re-use empty containers.[2]

Visualizing Safe Handling and Emergency Protocols

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflow for safe handling and immediate first aid responses.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Review SDS B Don Appropriate PPE A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh/Measure Chemical C->D Proceed to handling E Perform Experiment D->E F Clean Work Area E->F Experiment complete G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H I Segregate Waste H->I Prepare for disposal J Dispose via Approved Waste Stream I->J

Caption: Safe handling workflow for this compound.

First_Aid_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs Inhalation Inhalation: Move to fresh air Exposure->Inhalation Skin_Contact Skin Contact: Wash with soap & water Exposure->Skin_Contact Eye_Contact Eye Contact: Rinse with water for 15 min Exposure->Eye_Contact Ingestion Ingestion: Rinse mouth, do NOT induce vomiting Exposure->Ingestion Seek_Medical Seek Immediate Medical Attention Inhalation->Seek_Medical If symptoms persist or ingestion occurs Skin_Contact->Seek_Medical If symptoms persist or ingestion occurs Eye_Contact->Seek_Medical If symptoms persist or ingestion occurs Ingestion->Seek_Medical If symptoms persist or ingestion occurs

Caption: Immediate first aid response for this compound exposure.

Disclaimer: The information provided in this document is intended for guidance and is based on publicly available safety data sheets. It is not a substitute for a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adherence to all institutional safety protocols.

References

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